Product packaging for cis-ent-Tadalafil-d3(Cat. No.:)

cis-ent-Tadalafil-d3

Cat. No.: B15145304
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-ATUCCMFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-ent-Tadalafil-d3 is a stable, heavy isotope-labeled analog of cis-ent-Tadalafil, specifically designed for use in research and drug development . This compound incorporates three deuterium atoms (D3) into its molecular structure, which is represented by the formula C22H16D3N3O4 and a molar mass of 392.42 g/mol . The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), where it helps researchers achieve accurate measurement of non-labeled Tadalafil and its metabolites by compensating for variations in sample preparation and instrument analysis . The use of deuterated tracers is a critical technique in drug development for studying a compound's pharmacokinetic and metabolic profiles . Deuteration can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule, and researchers use compounds like this compound to trace and quantify these processes . It is important to note that this product is intended for research purposes as a biochemical tool and is strictly not for diagnostic, therapeutic, or human use . Researchers should handle this product with care and store it according to the conditions provided in the Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N3O4 B15145304 cis-ent-Tadalafil-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N3O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-ATUCCMFHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

Foundational & Exploratory

what is cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to cis-ent-Tadalafil-d3

Introduction

This compound is a deuterated, isotopically labeled form of a specific stereoisomer of Tadalafil.[1][2] It is a high-purity chemical primarily synthesized for use in biomedical and pharmaceutical research. Its main application is as an internal standard for the quantitative analysis of Tadalafil or its isomers in biological matrices using mass spectrometry.[3] This guide provides a detailed overview of its structure, its relationship to the active drug Tadalafil, the mechanism of action of Tadalafil, and the experimental applications of this deuterated compound.

Chemical Identity and Stereochemistry

Tadalafil, the active pharmaceutical ingredient, is a specific stereoisomer with a (6R,12aR) configuration. The term "this compound" describes a related but distinct molecule:

  • Tadalafil: The pharmacologically active molecule, with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[4]

  • ent-Tadalafil: The enantiomer of Tadalafil, having the (6S,12aS) configuration. It is considered an inactive cis-enantiomer.[5]

  • cis-Tadalafil: A diastereomer of Tadalafil with the (6R,12aS) configuration.

  • cis-ent-Tadalafil: The enantiomer of cis-Tadalafil, with the (6S,12aR) configuration. This is the core structure of the topic compound.[1][2]

  • -d3: This suffix indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms, most commonly on the N-methyl group.[2][6] This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties.

This specific structure makes this compound an ideal internal standard for quantifying Tadalafil's isomers, which may be present as impurities or metabolites in pharmaceutical preparations and research samples.

Role as a Deuterated Internal Standard

In quantitative mass spectrometry, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements.[7] A deuterated internal standard is considered the gold standard for this purpose.[8]

Principle: Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte).[9] They co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to the mass difference from the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer.

Advantages:

  • Accuracy and Precision: It effectively corrects for variations in sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., injection volume, ion suppression).[8]

  • Matrix Effect Compensation: The standard helps to normalize the signal by accounting for the complex matrix of biological samples (like plasma or urine) that can enhance or suppress the analyte's signal.[7]

The use of this compound allows researchers to precisely quantify levels of Tadalafil's stereoisomeric impurities, ensuring the purity and quality of the active pharmaceutical ingredient.

Tadalafil: Core Mechanism of Action

While this compound is a research tool, its relevance is tied to the pharmacology of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10][11] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[12]

Signaling Pathway of Vasodilation

The therapeutic effects of Tadalafil in conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) are mediated through the NO/cGMP pathway:[4][13]

  • Nitric Oxide (NO) Release: Sexual stimulation or endothelial signaling triggers the release of NO from nerve terminals and endothelial cells.[12]

  • Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[12]

  • cGMP Synthesis: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[12]

  • Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells.[13]

  • Physiological Effect: In the corpus cavernosum of the penis, this relaxation allows for increased blood flow, leading to an erection.[13] In the pulmonary vasculature, it causes vasodilation, reducing pulmonary artery pressure.[10]

  • PDE5 Inhibition: Tadalafil inhibits PDE5, the enzyme that breaks down cGMP into inactive GMP. By preventing cGMP degradation, Tadalafil enhances and prolongs the smooth muscle relaxation and vasodilatory effects.[12][14]

Tadalafil_Pathway cluster_stimulation Initiation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation / Endothelial Signaling NO Nitric Oxide (NO) Release Sexual_Stimulation->NO GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Converts Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Vasodilation Vasodilation (Therapeutic Effect) Relaxation->Vasodilation GMP Inactive GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Figure 1: Tadalafil's PDE5 Inhibition Pathway

Quantitative Data

Quantitative data for this compound itself is limited to its chemical properties, as it is not a therapeutic agent. The relevant pharmacological data pertains to Tadalafil and its isomers.

Compound Parameter Value Reference
Tadalafil Molecular FormulaC₂₂H₁₉N₃O₄[4]
Molar Mass389.411 g/mol [5][14]
PDE5 IC₅₀1.8 nM[5]
Half-life~17.5 hours[10][14]
cis-Tadalafil Molecular FormulaC₂₂H₁₉N₃O₄[15]
Molar Mass389.4 g/mol [16]
PDE5 IC₅₀0.09 µM (90 nM)[5]
This compound Molecular FormulaC₂₂H₁₆D₃N₃O₄[1]
Molar Mass392.42 g/mol [1][2]
CAS Number1329799-70-3[1][3]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug required to inhibit a biological process by 50%. A lower value indicates higher potency.

Experimental Protocols

The primary experimental use of this compound is as an internal standard in bioanalytical methods. Below is a generalized protocol for the quantification of a Tadalafil isomer in a biological matrix like human plasma.

General Protocol: Quantification via LC-MS/MS
  • Preparation of Standards:

    • Prepare a stock solution of the target analyte (e.g., cis-Tadalafil) and the internal standard (IS), this compound, in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume (e.g., 5 µL) of the supernatant onto a C18 analytical column.

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

        • Analyte (cis-Tadalafil): m/z 390.1 → [product ion]

        • IS (this compound): m/z 393.1 → [product ion]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample (Calibrator, QC, Unknown) Add_IS 2. Add Internal Standard (this compound) Plasma->Add_IS Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LC 6. LC Separation (C18 Column) Supernatant->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Integration 8. Peak Area Integration (Analyte + IS) MS->Integration Ratio 9. Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve 10. Generate Calibration Curve Ratio->Curve Quantify 11. Quantify Unknowns Curve->Quantify

Figure 2: LC-MS/MS Quantification Workflow

Conclusion

This compound is a specialized, isotopically labeled chemical that serves a critical role in modern analytical chemistry. While not pharmacologically active itself, it is an indispensable tool for researchers, scientists, and drug development professionals who require precise and accurate quantification of Tadalafil and its related impurities. Its use as an internal standard in LC-MS/MS assays ensures the reliability of data essential for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. Understanding its properties and applications provides insight into the rigorous analytical processes that underpin drug development and safety assessment.

References

In-Depth Technical Guide: Chemical Properties of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of cis-ent-Tadalafil-d3, a deuterated isotopologue of a stereoisomer of Tadalafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Chemical Properties

This compound is the deuterated form of the (6S, 12aR)-enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic and metabolic studies of Tadalafil using mass spectrometry.[1]

PropertyValueSource(s)
Chemical Name (6S,12aR)-6-(benzo[d][2][3]dioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[4]
CAS Number 1329799-70-3[3][4]
Molecular Formula C₂₂H₁₆D₃N₃O₄[3][4]
Molecular Weight 392.42 g/mol [3][4]
Unlabeled CAS Number 171596-28-4[4]
Isotopic Purity Typically ≥99% deuterated forms (d₁-d₃)
Applications Labeled (6S)-cis-enantiomer of Tadalafil, used as an internal standard in quantitative analysis.[3]

Mechanism of Action: PDE5 Inhibition Signaling Pathway

Tadalafil, the parent compound of this compound, exerts its therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil enhances the effect of NO by preventing the degradation of cGMP, thereby prolonging smooth muscle relaxation and improving erectile function.[5]

Tadalafil_Mechanism_of_Action cluster_0 Physiological Response cluster_1 Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP Inactive GMP cGMP->GMP Degradation by PDE5 Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Tadalafil Tadalafil PDE5 PDE5 Enzyme Tadalafil->PDE5 Inhibits Synthesis_Workflow Start Starting Materials: D-Tryptophan Methyl Ester Piperonal Reaction1 Pictet-Spengler Reaction Start->Reaction1 Intermediate1 Tetrahydro-β-carboline Intermediate Reaction1->Intermediate1 Reaction2 Acylation with Chloroacetyl Chloride Intermediate1->Reaction2 Intermediate2 N-Chloroacetyl Intermediate Reaction2->Intermediate2 Reaction3 Cyclization with Methylamine-d3 Intermediate2->Reaction3 Product This compound Reaction3->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Purified this compound Purification->FinalProduct LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction LC_Separation UPLC/HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Quantification using Analyte/IS Peak Area Ratio MS_Detection->Data_Analysis Result Tadalafil Concentration Data_Analysis->Result

References

A Technical Guide to the Structure Elucidation of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structure elucidation of cis-ent-Tadalafil-d3. While specific proprietary data for this deuterated internal standard is not publicly available, this document synthesizes information from the broader analysis of Tadalafil and its stereoisomers to present a robust framework for its characterization. The guide details the stereochemical complexity of Tadalafil, the significance of isotopic labeling, and the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography. Experimental protocols are outlined, and quantitative data is presented in a comparative format. Logical workflows for stereoisomer differentiation and structural confirmation are visualized using network diagrams to facilitate a deeper understanding of the elucidation process.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction. Its molecular structure features two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The clinically approved and most pharmacologically active isomer is (6R,12aR)-Tadalafil.[1] The stereochemical configuration is critical to the molecule's efficacy and safety profile.

This compound is the deuterated form of the (6S,12aR) stereoisomer of Tadalafil. The "-d3" designation indicates that the three hydrogen atoms on the N-methyl group of the piperazinedione ring have been replaced by deuterium atoms.[2][3] This isotopically labeled compound is crucial for pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative bioanalytical assays using mass spectrometry.[4] Its precise structural characterization is therefore essential for its use as a reliable analytical reference material.

Chemical Identity of this compound
PropertyValue
Chemical Name (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2]
CAS Number 1329799-70-3[2]
Molecular Formula C₂₂H₁₆D₃N₃O₄[5]
Molecular Weight Approximately 392.42 g/mol [5]
Stereochemistry cis configuration at the 6 and 12a positions

Analytical Techniques for Structure Elucidation

The definitive identification of this compound requires a multi-faceted analytical approach to confirm its elemental composition, molecular weight, stereochemistry, and the specific location of the deuterium labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental for confirming the elemental composition and the presence of the deuterium atoms. Electrospray ionization (ESI) is a common technique for the analysis of Tadalafil and its analogs.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Instrument: Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: The sample is dissolved in a suitable organic solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Infusion: The sample solution is directly infused into the mass spectrometer.

  • Data Acquisition: Data is acquired in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Expected Data: The high-resolution mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₂₂H₁₆D₃N₃O₄, confirming the incorporation of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is used to probe the molecular structure. While specific fragmentation data for this compound is not published, the fragmentation pattern of Tadalafil is well-characterized and would be expected to be similar, with shifts in fragment masses corresponding to the deuterated methyl group.

Table of Expected MS/MS Fragments for Tadalafil (and predicted shifts for d3 analog):

Fragment Ion (m/z) of TadalafilProposed StructureExpected Fragment Ion (m/z) for this compound
389[M+H]⁺392
262Cleavage of the piperazinedione ring262
169Further fragmentation of the β-carboline core169
135Benzodioxole moiety135

Note: The fragmentation pattern of the core structure is not expected to be significantly altered by the deuteration of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the precise determination of stereochemistry and the location of isotopic labels.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to be very similar to that of unlabeled cis-ent-Tadalafil, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals would be consistent with the structure.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium, and would be shifted slightly upfield compared to the unlabeled compound.

NOESY for Stereochemistry: A 2D NOESY experiment is crucial for confirming the cis stereochemistry. A spatial correlation (cross-peak) between the protons at positions 6 and 12a would confirm that they are on the same face of the ring system.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is essential for separating the different stereoisomers of Tadalafil and confirming the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., amylose or cellulose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

  • Detection: UV detection at a wavelength where Tadalafil has a strong absorbance (e.g., 285 nm).

  • Method: The method must be validated to demonstrate separation of all four stereoisomers of Tadalafil.[1][6]

The retention time of the synthesized this compound would be compared to that of a reference standard of (6S,12aR)-Tadalafil to confirm its stereochemical identity.

Synthesis and Elucidation Workflow

The synthesis of this compound would likely follow established synthetic routes for Tadalafil, with the key difference being the use of a deuterated starting material, such as deuterated methylamine or a deuterated alkylating agent, in the final step of forming the piperazinedione ring.

G Synthesis and Elucidation Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification and Initial Characterization cluster_elucidation Structure Elucidation start D-Tryptophan Methyl Ester pictet Pictet-Spengler Reaction with Piperonal start->pictet chloro Chloroacetylation pictet->chloro cyclo Cyclization with Deuterated Methylamine (CD3NH2) chloro->cyclo product Crude this compound cyclo->product purify Chromatographic Purification product->purify hrms HRMS Analysis purify->hrms nmr 1D and 2D NMR Spectroscopy hrms->nmr chiral Chiral HPLC Analysis nmr->chiral final Confirmed Structure of This compound chiral->final G Simplified NO/cGMP Signaling Pathway and Tadalafil's Mechanism of Action cluster_pathway Cellular Signaling cluster_inhibition Pharmacological Intervention no_source Nitric Oxide (NO) Release gc Guanylate Cyclase (sGC) no_source->gc gtp GTP cgmp cGMP gtp->cgmp sGC activation relaxation Smooth Muscle Relaxation cgmp->relaxation gmp GMP (inactive) cgmp->gmp Hydrolysis by PDE5 pde5 PDE5 Enzyme tadalafil Tadalafil tadalafil->pde5 Inhibits

References

A Technical Guide to cis-ent-Tadalafil-d3: Identification, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on cis-ent-Tadalafil-d3, a deuterated isotopologue of an inactive stereoisomer of Tadalafil. This document outlines its identification, potential synthetic pathways, and detailed analytical methodologies crucial for its characterization and quantification in research and development settings.

Core Identification and Properties

This compound is the deuterated form of the (6S,12aR)-enantiomer of Tadalafil, which is a diastereomer of the active pharmaceutical ingredient.[1] Due to its stereochemical configuration, the non-deuterated parent compound is considered inactive as a phosphodiesterase type 5 (PDE5) inhibitor.[2] The incorporation of three deuterium atoms on the N-methyl group makes it a valuable tool as an internal standard in quantitative analytical studies, particularly in pharmacokinetic and metabolic research involving Tadalafil and its related substances.[3][4]

Chemical and Physical Data

A summary of the key identification and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1329799-70-3[1][5]
Unlabelled CAS Number 171596-28-4[1]
Molecular Formula C₂₂H₁₆D₃N₃O₄[1][5]
Molecular Weight 392.42 g/mol [5]
IUPAC Name (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1]
Synonyms The labelled (6S)-cis-enantiomer of Tadalafil[5]
Isotopic Purity Not specified in search results
Appearance Not specified in search results
Solubility Not specified in search results

Synthesis and Stereochemistry

The synthesis of Tadalafil and its stereoisomers typically involves a Pictet-Spengler reaction between D- or L-tryptophan methyl ester and piperonal, followed by cyclization with chloroacetyl chloride and subsequent reaction with methylamine.[6] The stereochemistry of the final product is dictated by the chirality of the starting tryptophan derivative.

For the synthesis of cis-ent-Tadalafil, L-tryptophan methyl ester would be the logical starting material. The Pictet-Spengler reaction can yield a mixture of cis and trans isomers, which can be separated by chromatographic techniques.[6] The deuterated methyl group can be introduced by using deuterated methylamine (CD₃NH₂) in the final step of the synthesis.

The following diagram illustrates the stereochemical relationship between Tadalafil and its isomers.

Tadalafil_Isomers Tadalafil (6R,12aR)-Tadalafil (Active) ent_Tadalafil (6S,12aS)-ent-Tadalafil (Inactive) Tadalafil->ent_Tadalafil Enantiomer cis_ent_Tadalafil (6S,12aR)-cis-ent-Tadalafil (Inactive) Tadalafil->cis_ent_Tadalafil Diastereomer trans_ent_Tadalafil (6R,12aS)-trans-ent-Tadalafil (Inactive) Tadalafil->trans_ent_Tadalafil Diastereomer ent_Tadalafil->cis_ent_Tadalafil Diastereomer ent_Tadalafil->trans_ent_Tadalafil Diastereomer cis_ent_Tadalafil->trans_ent_Tadalafil Enantiomer

Stereochemical relationship of Tadalafil isomers.

Analytical Methodologies

Accurate identification and quantification of this compound require robust analytical techniques. Given its nature as a stable isotope-labeled internal standard, mass spectrometry-based methods are particularly relevant.

Mass Spectrometry (MS)

A validated UPLC-MS/MS method for the determination of Tadalafil in human plasma can be adapted for this compound.[7][8]

Sample Preparation:

  • Protein Precipitation: Plasma samples can be deproteinized with acetonitrile.[8]

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be employed for sample clean-up and concentration.

Chromatographic Conditions:

  • Column: A C18 column, such as a Shiseido C18 (100 × 2.1 mm, 2.7 µm), is suitable for separation.[7]

  • Mobile Phase: Isocratic elution with a mixture of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid can be used.[7]

  • Flow Rate: A flow rate of 0.7 mL/min is recommended.[7]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • For Tadalafil: m/z 390.4 → 268.3[7]

    • For this compound (as internal standard): The precursor ion would be approximately m/z 393.4, and the product ion would need to be determined experimentally, but a likely transition would be m/z 393.4 → 271.3 (a +3 Da shift from the Tadalafil product ion).

The following workflow illustrates the general procedure for quantitative analysis using UPLC-MS/MS.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (C18 Column) Supernatant_Collection->UPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM) UPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for UPLC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for the purity assessment of this compound.[9][10]

Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., dimethyl terephthalate or 2,4-dinitrotoluene) into an NMR tube.[9][10]

  • Dissolve the mixture in a deuterated solvent, such as DMSO-d₆.[9][10]

NMR Acquisition Parameters (Example):

  • Spectrometer: 60 MHz benchtop NMR or higher field instrument.[10]

  • Solvent: DMSO-d₆

  • Number of Scans: 32[10]

  • Relaxation Delay (d1): 20 s (should be at least 5 times the longest T1 of the signals of interest).[10]

  • Pulse Angle: 90°

Data Processing and Quantification:

  • Apply appropriate window functions, phase correction, and baseline correction.

  • Integrate the characteristic signals of this compound and the internal standard. The signal for the methylenedioxy protons of Tadalafil isomers typically appears around 5.9 ppm.[9]

  • Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and the internal standard.

Signaling Pathway Context

While this compound and its non-deuterated counterpart are considered inactive, the parent compound, Tadalafil, exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.

The following diagram provides a simplified overview of the Tadalafil signaling pathway.

Tadalafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP GMP PDE5->GMP degrades Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Simplified Tadalafil signaling pathway.

References

A Comprehensive Technical Guide to cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of cis-ent-Tadalafil-d3, a deuterated isotopologue of an enantiomer of Tadalafil. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Compound Properties

This compound is the deuterium-labeled form of cis-ent-Tadalafil.[1] The "ent-" prefix indicates it is the enantiomer of the active Tadalafil, and "-d3" signifies the presence of three deuterium atoms. The stereochemistry of Tadalafil is crucial for its biological activity, with the active isomer being the (6R, 12aR) enantiomer.[2][3] The "cis" designation for the enantiomer distinguishes it from the "trans" configuration of the active substance. While some sources describe ent-Tadalafil as the (6S, 12aS) enantiomer, this compound has been specified with a (6S, 12aR) configuration.[4][5]

Below is a summary of the key quantitative data for this compound and its related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C22H16D3N3O4392.421329799-70-3[5][6]
Tadalafil-d3C22H16D3N3O4392.42960226-55-5[7][8][9]
TadalafilC22H19N3O4389.41171596-29-5[3][4]
cis-TadalafilC22H19N3O4389.4171596-27-3[10]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, methodologies for the synthesis, characterization, and analysis of Tadalafil and its analogs are well-established and can be adapted.

2.1. Synthesis and Characterization

The synthesis of Tadalafil and its related substances, including its enantiomers, has been documented through various schemes.[11][12][13] A radical synthesis approach for ent-Tadalafil has also been reported.[14] The general process often involves a Pictet-Spengler reaction as a key step.[13][15]

Characterization of the synthesized compounds typically involves standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of deuterium labeling.

2.2. In Vitro Studies

In vitro assays are crucial for determining the biological activity of Tadalafil analogs. A key assay is the measurement of the inhibition of phosphodiesterase type 5 (PDE5).

  • PDE5 Inhibition Assay: The inhibitory activity against PDE5 can be determined using cell-free assays. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter. For Tadalafil, the IC50 is approximately 1.8 nM.[16]

  • Cell-Based Assays: Human hepatocytes can be used to study the effect of the compound on protein expression, such as CYP3A.[16]

2.3. In Vivo Studies

Animal models are used to evaluate the pharmacokinetics and efficacy of Tadalafil and its analogs.

  • Pharmacokinetic Studies: These studies involve administering the compound to animals (e.g., rats) and measuring its concentration in blood plasma over time to determine parameters like absorption, distribution, metabolism, and excretion.[17] Deuterated compounds like this compound are often used as internal standards in such studies.

  • Efficacy Studies: In animal models of erectile dysfunction, the effect of the compound on penile oxygenation and muscle/fiber ratio can be assessed.[16] For other indications like pulmonary arterial hypertension, changes in cerebral vascular density can be measured.[16]

Signaling Pathways

Tadalafil primarily exerts its effects through the inhibition of PDE5, which modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][18][19] Additionally, the STAT3/PKG-I signaling pathway has been implicated in the protective effects of Tadalafil.[20]

3.1. NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil increases the concentration of cGMP, thereby enhancing and prolonging the pro-erectile signal.[3][18][19]

NO_cGMP_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation GMP GMP cGMP->GMP degraded by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow PDE5 PDE5 PDE5->cGMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Figure 1: Tadalafil's mechanism of action via the NO/cGMP pathway.

3.2. STAT3/PKG-I Signaling Pathway

Tadalafil has been shown to protect stem cells from hypoxia/reoxygenation injury through the STAT3/PKG-I signaling pathway. This protective effect is mediated by the activation of protein kinase G (PKG-I) and the phosphorylation of STAT3, which contributes to cell survival.[20]

STAT3_PKG_Pathway Tadalafil Tadalafil cGMP cGMP Tadalafil->cGMP increases PKG-I PKG-I cGMP->PKG-I activates STAT3 STAT3 PKG-I->STAT3 leads to pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 phosphorylation Cell Survival Cell Survival pSTAT3->Cell Survival promotes

References

An In-depth Technical Guide to cis-ent-Tadalafil-d3 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cis-ent-Tadalafil-d3, a deuterated analog of a Tadalafil isomer, intended for use in research and development. This document covers its commercial sourcing, physicochemical properties, and its primary application as an internal standard in bioanalytical studies. Detailed experimental protocols for its use and the analysis of Tadalafil are provided, along with a visualization of the parent compound's mechanism of action.

Introduction to this compound

This compound is the deuterated isotopologue of the (6S,12aR)-diastereomer of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Due to its stable isotope labeling, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and metabolic studies of Tadalafil.[1] The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification while maintaining nearly identical chemical and chromatographic properties.[2][3]

Commercial Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes.

SupplierProduct NameCAS NumberAdditional Information
LGC Standards This compound1329799-70-3Offers certified reference materials.[4]
Pharmaffiliates This compound1329799-70-3Provides pharmaceutical standards and fine chemicals.[5]
MuseChem This compound1329799-70-3Supplies deuterated compounds for research use.[1]
TRC (Toronto Research Chemicals)This compound1329799-70-3Available through distributors like LGC Standards.

Physicochemical and Spectroscopic Data

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Name (6S,12aR)-6-(benzo[d][6][7]dioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[4]
CAS Number 1329799-70-3[5]
Molecular Formula C₂₂H₁₆D₃N₃O₄[4]
Molecular Weight 392.42 g/mol [8]
Monoisotopic Mass 392.15638633 Da[8]
Stereochemistry (6S, 12aR)[4]
Appearance (Not specified, typically a white to off-white solid)
Solubility (Not specified, likely soluble in DMSO, Methanol)

Note on Spectroscopic Data: Detailed, publicly available NMR and mass spectra for this compound are limited. However, the mass spectrometric behavior of Tadalafil-d3 (the (6R,12aR) enantiomer) is well-documented in analytical methods. For ¹H NMR, the spectrum would be expected to be very similar to that of unlabeled cis-ent-Tadalafil, with the notable absence of the N-methyl singlet peak. The ¹H NMR chemical shifts for unlabeled Tadalafil in DMSO-d₆ are available for reference.[9][10]

Synthesis Overview

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary to the commercial suppliers. However, the general synthetic strategy for deuterated Tadalafil analogs can be inferred from patent literature and the known synthesis of Tadalafil.[11][12][13] The synthesis of Tadalafil typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form the key tetrahydro-β-carboline intermediate.[11]

The introduction of the deuterated methyl group in this compound would likely be achieved in the final step of the synthesis, which involves the formation of the piperazinedione ring. This is accomplished by using a deuterated methylating agent, such as deuterated methylamine (CD₃NH₂) or a deuterated methyl halide (CD₃I), in the reaction with the chloroacetylated tetrahydro-β-carboline precursor. The stereochemistry is controlled by the choice of the starting chiral material (in this case, L-tryptophan methyl ester to yield the ent-Tadalafil backbone) and the stereospecificity of the Pictet-Spengler reaction.

Experimental Protocols

This protocol is adapted from a published method for the separation of Tadalafil and its three stereoisomers, which is essential for verifying the stereochemical purity of this compound.

ParameterSpecification
Chromatographic Column Chiralpak AD
Mobile Phase Hexane : Isopropyl Alcohol (1:1, v/v)
Flow Rate (Not specified, typically 1.0 mL/min for analytical scale)
Detection UV at 220 nm
Expected Outcome Baseline separation of the four stereoisomers within 30 minutes.

Reference: This method is based on the work of Gao et al., J Chromatogr Sci, 2007.

This protocol details a validated method for the determination of Tadalafil in a biological matrix, where this compound would serve as the internal standard.

Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard (this compound) solution.

  • Perform solid-phase extraction using Phenomenex Strata-X-C 33 µm extraction cartridges.

  • Wash the cartridges and elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Parameters

ParameterSpecification
LC Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)
Mobile Phase Methanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v)
Flow Rate 0.9 mL/min
Injection Volume (Not specified, typically 5-20 µL)
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tadalafil: m/z 390.3 → 268.2this compound: m/z 393.1 → 271.2

Reference: This method is based on the work of Shah et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2016.

Visualizations

The following diagram illustrates the signaling pathway through which Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme.

Tadalafil_Mechanism_of_Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (Inactive) NO_Release->Guanylate_Cyclase activates Guanylate_Cyclase_Active Guanylate Cyclase (Active) GTP GTP cGMP cGMP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes Inactive_Metabolite Inactive Metabolite (5'-GMP) PDE5->Inactive_Metabolite Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.

The diagram below outlines a typical workflow for the quantitative analysis of an analyte in a biological sample using a stable isotope-labeled internal standard like this compound.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Start->Spike Extraction Sample Preparation (e.g., SPE or LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Analyte Concentration Report Quantification->Result

Caption: A typical bioanalytical workflow for drug quantification.

References

A Technical Guide to the Solubility of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility characteristics of cis-ent-Tadalafil-d3. Given the limited direct data on this specific deuterated isotopologue, this document leverages the extensive publicly available data for the parent compound, Tadalafil, as a primary reference. Deuteration is not expected to significantly impact the compound's solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a deuterated form of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is a crystalline solid that is practically insoluble in water.[3]

PropertyValue
Molecular Formula C₂₂H₁₆D₃N₃O₄[4]
Molecular Weight 392.42 g/mol [5][6]
CAS Number 1329799-70-3[5][6]

Solubility Data

The solubility of Tadalafil has been determined in a variety of organic solvents and aqueous systems. The following table summarizes the available quantitative data.

Solvent SystemSolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)~20 mg/mLNot Specified[1][2]
Dimethylformamide (DMF)~25 mg/mLNot Specified[1][2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLNot Specified[1][2]
Water~2 µg/mL25°C[3]
EthanolSlightly SolubleNot Specified[7]
Propylene Glycol (PG)Slightly SolubleNot Specified[7]
Polyethylene Glycol 400 (PEG-400)SolubleNot Specified[7]
TranscutolSolubleNot Specified[7]
N-Methylpyrrolidone (NMP)Highest among tested solventsNot Specified[8]
MethanolVery Slightly SolubleNot Specified[9]
Water:SLS SystemMaximum solubility among tested aqueous systemsNot Specified[10]

Note: The terms "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited literature and generally indicate a higher solubility than in aqueous solutions.

Experimental Protocols

A common and robust method for determining the solubility of pharmaceutical compounds is the Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) analysis .[10][11]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (or Tadalafil)

  • Selected solvents (e.g., water, methanol, buffers of various pH)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.2 µm)

  • HPLC system with a suitable column and detector (e.g., UV at 285 nm)[10]

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that equilibrium is reached from a state of saturation.

  • Equilibration: The vials are placed in a temperature-controlled orbital shaker and agitated for a predetermined period (e.g., 6, 24, or 48 hours) to allow the system to reach equilibrium.[10] The shaking time is a critical parameter and should be optimized.[10]

  • Sedimentation and Filtration: After shaking, the samples are allowed to stand to allow the undissolved solid to sediment.[10] An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

  • Quantification by HPLC: The clear filtrate is appropriately diluted with the mobile phase, and the concentration of the dissolved compound is determined using a validated HPLC method.[10][11] A standard calibration curve is used for quantification.[10]

Signaling Pathway and Experimental Workflow

Tadalafil functions by inhibiting PDE5, an enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for solubility determination.

G cGMP Signaling Pathway and Tadalafil's Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Tadalafil's inhibition of PDE5 increases cGMP levels.

G Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Shake Equilibrate via shaking at controlled temp Add_Excess->Shake Sediment Allow undissolved solid to sediment Shake->Sediment Filter Filter supernatant Sediment->Filter Dilute Dilute sample Filter->Dilute HPLC Analyze by HPLC Dilute->HPLC Quantify Quantify using calibration curve HPLC->Quantify End End Quantify->End

Caption: Shake-flask method workflow for solubility measurement.

References

In-Depth Technical Guide: Stability and Storage of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound, cis-ent-Tadalafil-d3. The stability profile of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and analytical method validation. Due to the limited availability of direct stability studies on this compound, this guide leverages extensive data from forced degradation studies of Tadalafil. The structural similarity between the two molecules, with the only difference being the presence of three deuterium atoms on the N-methyl group in this compound, allows for a scientifically robust extrapolation of stability characteristics. It is a widely accepted practice in pharmaceutical sciences that deuterium substitution does not significantly alter the chemical stability of a molecule under normal storage and stress conditions.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and preserve the compound for research and analytical applications.

Storage ConditionTemperature RangeAdditional Notes
Long-term Storage -20°CRecommended for maintaining stability over extended periods.
Short-term Storage 2-8°C or +4°CSuitable for temporary storage during active use.
Shipping Ambient TemperatureThe compound is considered stable for shipping under ambient conditions.

For stock solutions of the closely related Tadalafil-d3, a storage period of up to 6 months is suggested at -80°C, and for up to 1 month at -20°C.[1]

Stability Profile under Stress Conditions

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance and understanding its intrinsic stability. These studies involve subjecting the compound to conditions more severe than accelerated stability testing. The following sections summarize the stability of Tadalafil, and by extension this compound, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The stability of Tadalafil has been extensively investigated under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The compound demonstrates varying degrees of stability under these conditions.

Stress ConditionReagent/MethodObservationReference
Acidic Hydrolysis 1 N HCl, reflux at 60°C for 10 hoursSignificant degradation observed.[2]
Basic Hydrolysis 1 N NaOH, reflux at 60°C for 10 hoursNo significant degradation observed in this specific study.[2]
Basic Hydrolysis 0.1 N NaOH at 80°C for 2 hoursSusceptible to degradation.
Oxidative Stress 3% H₂O₂, room temperature for 48 hoursNo significant degradation observed in this specific study.[2]
Oxidative Stress 6% H₂O₂Susceptible to degradation.[3]
Thermal Stress 105°CStable.[4]
Photolytic Stress UV light at 254 nm and 366 nm for 48 hoursStable.[2]
Quantitative Data from Forced Degradation Studies

The following table presents quantitative data on the degradation of Tadalafil under different stress conditions, extracted from various studies. This data is crucial for understanding the rate and extent of degradation.

Stress ConditionTime% DegradationReference
Acid Hydrolysis (1 N HCl at 65°C) 15 min9.72[2]
Alkaline Hydrolysis (1 N NaOH at 65°C) 15 min12.84[3]
Oxidative Degradation (6% H₂O₂) 24 hours10.53[3]
Thermal Degradation (Dry Heat at 105°C) 24 hoursNot specified, but stable[4]
Photodegradation (UV light) 48 hoursNot specified, but stable[2]

Degradation Pathways

Understanding the degradation pathways is critical for identifying and controlling impurities in the drug substance and formulated product. Based on the identified degradation products from forced degradation studies, a proposed pathway for the acidic degradation of Tadalafil is presented below.

Acidic Degradation Pathway

Under acidic conditions, Tadalafil undergoes hydrolysis of the piperazine-2,5-dione ring. The primary degradation product identified is (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][5]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[2][6] This indicates the cleavage of the bond between the nitrogen of the piperazine ring and the chiral carbon of the tetrahydro-β-carboline moiety.

Proposed Acidic Degradation Pathway of Tadalafil Tadalafil Tadalafil Acid Acidic Conditions (e.g., HCl, heat) Tadalafil->Acid DP1 Degradation Product 1 [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione] Acid->DP1 Hydrolysis

Caption: Proposed pathway for the degradation of Tadalafil under acidic conditions.

Note: The degradation pathways under basic and oxidative conditions are less clearly defined in the reviewed literature, with multiple minor degradation products often observed. Further research is required to fully elucidate these pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the stability and forced degradation studies of Tadalafil, which are directly applicable to this compound.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Tadalafil/cis-ent-Tadalafil-d3 Bulk Drug Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis Dissolve->Acid Base Base Hydrolysis Dissolve->Base Oxidation Oxidative Stress Dissolve->Oxidation Thermal Thermal Stress Dissolve->Thermal Photo Photolytic Stress Dissolve->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Characterize Identify/Characterize Degradation Products (e.g., LC-MS, NMR) Analyze->Characterize

Caption: A generalized workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters for Tadalafil Stability Studies:

ParameterDescription
Column C18 (e.g., Inertsil, Eclipse Plus), 5 µm particle size, 150 mm x 4.6 mm i.d.[7]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and phosphate buffer.[7]
Flow Rate Typically 0.8 to 1.0 mL/min.[7]
Detection Wavelength 260 nm or 284 nm.[4][7]
Column Temperature Ambient or controlled (e.g., 30°C).

Method Validation:

Any stability-indicating method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has summarized the available stability and storage information for this compound, primarily based on data from its non-deuterated analogue, Tadalafil. The compound is stable under thermal and photolytic conditions but is susceptible to degradation under acidic, basic, and oxidative stress. For optimal long-term stability, storage at -20°C is recommended. The provided experimental workflows and analytical method parameters offer a solid foundation for researchers and scientists working with this compound to ensure its quality and integrity throughout their studies. It is crucial to employ a validated stability-indicating method for any quantitative analysis to ensure accurate results, especially when the compound has been stored for an extended period or subjected to potential stress conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-ent-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ent-Tadalafil-d3 is a deuterated analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Due to its structural similarity and mass difference from the unlabeled drug, this compound serves as an excellent internal standard (IS) for the quantitative analysis of Tadalafil in biological matrices.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[3]

These application notes provide detailed protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tadalafil in human plasma. The methodologies described are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Tadalafil using Tadalafil-d3 as an internal standard. This data demonstrates the reliability and robustness of the method for bioanalytical applications.

Table 1: Calibration Curve and Linearity [4]

ParameterValue
Concentration Range0.50–500 ng/mL
Correlation Coefficient (r²)≥ 0.9994

Table 2: Intra- and Inter-Batch Precision and Accuracy [4]

Concentration LevelIntra-Batch Precision (≤ 3.7%)Inter-Batch Precision (≤ 3.7%)Accuracy (97.8% to 104.1%)
LLOQ (0.50 ng/mL)PassPassPass
QCL (1.50 ng/mL)PassPassPass
QCM (30.0 ng/mL)PassPassPass
QCH1 (200 ng/mL)PassPassPass
QCH2 (400 ng/mL)PassPassPass

Table 3: Recovery of Tadalafil from Human Plasma [4]

ParameterValue
Recovery Range98.95% to 100.61%

Experimental Protocols

Preparation of Stock and Working Solutions

a. Tadalafil Stock Solution (500 µg/mL):

  • Accurately weigh the required amount of Tadalafil reference standard.

  • Dissolve in methanol to achieve a final concentration of 500 µg/mL.[4]

  • Store the stock solution at 2–8 °C.[4]

b. This compound (Internal Standard) Stock Solution (100 µg/mL):

  • Accurately weigh 1.0 mg of this compound.

  • Dissolve in 10.0 mL of methanol to achieve a final concentration of 100 µg/mL.[4]

c. Working Solutions:

  • Prepare working solutions of Tadalafil by diluting the stock solution with methanol to create calibration standards (CSs) and quality control (QC) samples.[4]

  • Prepare a working solution of this compound by appropriate dilution of the stock solution in methanol.[3]

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is based on a validated method for extracting Tadalafil from human plasma.[3][4]

a. Sample Pre-treatment:

  • To 200 µL of plasma sample (blank, spiked, or subject sample), add 25 µL of the this compound working solution and vortex for 10 seconds.[3]

  • Add 500 µL of Milli-Q water and vortex again to mix.[3]

b. Solid-Phase Extraction:

  • Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3][4]

  • Load the pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.[3]

  • Dry the cartridge for 2.0 minutes by applying nitrogen gas.[3]

c. Elution:

  • Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase solution into a clean collection tube.[3]

  • Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Method

The following parameters are based on a highly sensitive and rapid method for Tadalafil quantification.[3][4]

a. Liquid Chromatography Conditions:

ParameterCondition
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)
Flow Rate 0.9 mL/min
Column Temperature 45 °C
Injection Volume 10 µL
Run Time 2.5 minutes

b. Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Tadalafil: m/z 390.3 → 268.2this compound: m/z 393.1 → 271.2

Experimental Workflow Diagram```dot

G vortex2 vortex2 load load vortex2->load elute elute inject inject elute->inject

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

References

Application Note: High-Throughput Analysis of Tadalafil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tadalafil in human plasma. The described protocol utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[3] Accurate and reliable quantification of Tadalafil in biological matrices is crucial for pharmacokinetic and clinical studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2] This document provides a detailed protocol for the development and validation of an LC-MS/MS method for Tadalafil analysis in human plasma.

Physicochemical Properties of Tadalafil

A fundamental understanding of Tadalafil's physicochemical properties is essential for method development.

PropertyValueReference
Chemical FormulaC₂₂H₁₉N₃O₄[4]
Molecular Weight389.4 g/mol [4]
LogP2.89[4]
pKa0.85 (Estimated)[4]
Melting Point301-302 °C[4]
Experimental
  • Tadalafil reference standard (≥98% purity)

  • Tadalafil-d3 (internal standard, IS) (≥98% purity)[3][5]

  • Acetonitrile (LC-MS grade)[1][6][7]

  • Methanol (LC-MS grade)[5][6]

  • Formic acid (LC-MS grade)[1][2]

  • Ammonium formate (LC-MS grade)[5]

  • Ultrapure water

  • Human plasma (K2 EDTA)[2]

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and Tadalafil-d3 in methanol.[1]

  • Working Standard Solutions: Serially dilute the Tadalafil stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High).[1][6]

A simple protein precipitation method is employed for sample clean-up.[1][6][7]

G cluster_prep Sample Preparation s1 Pipette 100 µL of plasma sample (Standard, QC, or Unknown) s2 Add 20 µL of Internal Standard working solution (Tadalafil-d3) s1->s2 s3 Add 300 µL of cold Acetonitrile s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 10,000 x g for 10 minutes s4->s5 s6 Transfer supernatant to a new vial s5->s6 s7 Inject into LC-MS/MS system s6->s7

Figure 1: Workflow for plasma sample preparation.

LC-MS/MS Method

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
2.0
2.5
2.6
4.0

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[6]

ParameterTadalafilTadalafil-d3 (IS)
Precursor Ion (m/z) 390.4[1][2]393.1[5][8]
Product Ion (m/z) 268.3[1][2]271.2[5][8]
Dwell Time 50 ms[2]50 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Declustering Potential (DP) Optimized for specific instrumentOptimized for specific instrument
Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Tadalafil and the IS in blank plasma samples.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 0.5 - 1000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.[3][5]

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. A typical LLOQ for Tadalafil is around 0.5 ng/mL.[3][5]

  • Recovery: The extraction efficiency of the sample preparation method. The recovery of Tadalafil is typically high and consistent.[5]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.

  • Stability: Stability of Tadalafil in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]

G Selectivity Selectivity Linearity Linearity & Range Precision Precision Accuracy Accuracy LLOQ LLOQ Recovery Recovery MatrixEffect Matrix Effect Stability Stability

Figure 2: Key parameters for method validation.

Results and Discussion

The described LC-MS/MS method provides a rapid and reliable means for the quantification of Tadalafil in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The chromatographic conditions ensure a short run time with good peak shape and resolution from endogenous plasma components. The use of a stable isotope-labeled internal standard (Tadalafil-d3) compensates for any variability in sample preparation and instrument response, leading to excellent precision and accuracy.

The following table presents a summary of expected performance characteristics based on published methods.

Validation ParameterExpected Result
Linearity (r²) ≥ 0.99
LLOQ 0.5 ng/mL[3][5]
Intra-day Precision (%CV) < 10%[1]
Inter-day Precision (%CV) < 10%[1]
Accuracy (%RE) ± 10%[1]
Extraction Recovery > 85%[3]
Conclusion

The LC-MS/MS method detailed in this application note is suitable for the quantitative determination of Tadalafil in human plasma for research and clinical applications. The method is sensitive, specific, and can be readily implemented in a regulated bioanalytical laboratory.

Protocol: Quantitative Analysis of Tadalafil in Human Plasma by LC-MS/MS

Scope

This protocol outlines the procedure for the quantitative analysis of Tadalafil in human plasma samples using a validated LC-MS/MS method.

Materials and Equipment
  • Refer to Section 3.1 and 3.2 of the Application Note.

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Tadalafil and Tadalafil-d3 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard and IS Solutions:

    • Prepare serial dilutions of the Tadalafil stock solution with 50:50 methanol:water to create working standards for the calibration curve and QC samples.

    • Prepare a working solution of the internal standard (Tadalafil-d3) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Pipette 100 µL of each plasma sample into the corresponding labeled tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank plasma.

  • Add 300 µL of cold acetonitrile to all tubes.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials.

  • Load the vials into the autosampler for LC-MS/MS analysis.

  • Set up the LC-MS/MS system with the parameters outlined in Section 4 of the Application Note.

  • Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

  • Start the analysis.

  • Integrate the peak areas for Tadalafil and the internal standard (Tadalafil-d3) for all samples.

  • Calculate the peak area ratio (Tadalafil peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

  • Calculate the concentration of Tadalafil in the QC and unknown samples using the regression equation from the calibration curve.

System Suitability

Before running the analytical batch, perform a system suitability test to ensure the LC-MS/MS system is performing adequately. This may include injecting a mid-level QC sample multiple times to check for consistent retention times, peak areas, and signal-to-noise ratios.

Acceptance Criteria
  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • The calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).

  • At least 67% of the QC samples should be within ±15% of their nominal concentrations.

References

Application Note: Quantitative Analysis of Tadalafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular cGMP levels, tadalafil enhances the nitric oxide signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2][3] This mechanism of action makes it a widely used therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[4] Accurate quantification of tadalafil in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][5][6]

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tadalafil in human plasma. The method utilizes tadalafil-d3, a deuterated analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection.

Principle

The method involves the extraction of tadalafil and its deuterated internal standard (tadalafil-d3) from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed using a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer.[5][7] The analytes are ionized using electrospray ionization (ESI) in the positive mode and detected by Multiple Reaction Monitoring (MRM).[1][5][8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.

Experimental Protocols

1. Materials and Reagents

  • Tadalafil reference standard (≥99% purity)

  • Tadalafil-d3 internal standard (≥99% purity, 99% isotopic purity)

  • LC-MS grade Methanol and Acetonitrile

  • LC-MS grade Formic Acid (≥99%)

  • Ammonium formate (≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma with K2 EDTA as anticoagulant, screened and confirmed to be free of interferences.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C or equivalent mixed-mode cation exchange cartridges).[5][9]

2. Instrumentation

  • LC System: UPLC or HPLC system capable of delivering reproducible gradients at high pressure (e.g., Waters ACQUITY UPLC, Agilent 1200 series).[1][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex API 4000, Agilent 6410).[1][10]

  • Analytical Column: C18 reverse-phase column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).[5]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve tadalafil and tadalafil-d3 in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare working solutions for calibration curve standards and quality controls (QCs) by serially diluting the tadalafil stock solution with a 50:50 methanol/water mixture.[11]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the tadalafil-d3 stock solution with methanol to achieve a final concentration of 100 ng/mL.

4. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 25 µL of the 100 ng/mL IS working solution and vortex briefly.[9] Add 500 µL of ultrapure water and vortex again.[9]

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[9]

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1.0 mL of ultrapure water, followed by 1.0 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1.0 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.[5]

    • Mobile Phase B: Methanol.[5]

    • Flow Rate: 0.9 mL/min.[5]

    • Gradient: Isocratic elution with 90% Mobile Phase B.[5]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Run Time: 2.5 minutes.[9]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • MRM Transitions:

      • Tadalafil: m/z 390.3 → 268.2.[5]

      • Tadalafil-d3 (IS): m/z 393.1 → 271.2.[5]

    • Key Parameters (Typical Values):

      • IonSpray Voltage: 5300 V.[1]

      • Source Temperature: 650°C.[1]

      • Collision Gas (CAD): Medium.

      • Curtain Gas (CUR): 20 psi.[1]

      • Nebulizer Gas (GS1): 60 psi.[1]

      • Heater Gas (GS2): 60 psi.[1]

Method Performance and Validation Data

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of tadalafil in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range0.50 - 500 ng/mL[5]
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.9994[5]
Lower Limit of Quantification (LLOQ)0.50 ng/mL[5]

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ0.50≤ 3.7%97.8% to 104.1%≤ 3.5%98.5% to 102.0%
Low QC1.50≤ 3.2%98.1% to 103.5%≤ 2.9%99.1% to 101.5%
Mid QC200≤ 2.5%99.0% to 101.2%≤ 2.1%99.5% to 100.8%
High QC400≤ 1.9%99.5% to 100.9%≤ 1.8%99.8% to 100.5%
(Data adapted from representative validation results found in literature[5])

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Tadalafil1.50 (Low QC)98.9598.2
Tadalafil400 (High QC)100.61101.5
Tadalafil-d310099.899.3
(Data adapted from representative validation results found in literature[5])

Diagrams

G cluster_sample Sample Collection & Processing cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with Tadalafil-d3 (IS) plasma->add_is pretreat Dilute with Water add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, 10% MeOH) load->wash elute Elute Analytes (5% Formic Acid in MeOH) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject quant Quantify Data inject->quant

Caption: Experimental workflow for Tadalafil quantification.

G NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GMP 5'-GMP (Inactive) cGMP->GMP degradation by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase-5 (PDE5) Tadalafil Tadalafil Tadalafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Caption: Simplified signaling pathway of Tadalafil action.

References

Application Notes and Protocols: Pharmacokinetic Analysis of Tadalafil Using cis-ent-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), utilizing cis-ent-Tadalafil-d3 as a stable isotope-labeled internal standard (IS).[1][2][3] The methodologies described herein are critical for the accurate quantification of Tadalafil in biological matrices, a fundamental aspect of drug development, bioequivalence studies, and clinical pharmacokinetic research.

Introduction

Tadalafil is an orally administered medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[4][5] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosage regimens and ensuring safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterated standard mimics the physicochemical properties of the analyte, Tadalafil, ensuring accurate and precise quantification by compensating for variations during sample preparation and analysis.[3]

Pharmacokinetic Profile of Tadalafil

Tadalafil exhibits predictable and linear pharmacokinetics with respect to dose and time.[6][7][8] Following oral administration, it is rapidly absorbed, with the mean maximum plasma concentration (Cmax) typically observed 2 hours post-dose.[6][7] The drug has a long terminal half-life of approximately 17.5 hours in healthy individuals, which contributes to its extended duration of action.[6][7][9] Food has a negligible effect on the rate and extent of Tadalafil absorption.[6][7]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Tadalafil following a single oral dose of 20 mg in healthy male subjects.

ParameterMean Value (± SD or Range)UnitReference
Cmax (Maximum Plasma Concentration)378µg/L[6][7]
Tmax (Time to Cmax)2hours[6][7]
AUC (0-inf) (Area Under the Curve)Not explicitly stated in provided abstractsµg*h/L
t1/2 (Elimination Half-life)17.5 (11.5–29.6)hours[6][7]
CL/F (Apparent Oral Clearance)2.48 (1.35–4.35)L/h[6][7]
Vz/F (Apparent Volume of Distribution)62.6 (39.5–92.1)L[6][7]

Experimental Protocols

Accurate determination of Tadalafil concentrations in biological matrices is crucial for defining its pharmacokinetic profile. The following sections detail a validated LC-MS/MS method for the quantification of Tadalafil in human plasma using this compound as an internal standard.

Bioanalytical Method: LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of Tadalafil.[4]

1. Preparation of Stock and Working Solutions:

  • Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Tadalafil reference standard in methanol.[4][10]

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[11]

  • Working Solutions: Prepare serial dilutions of the Tadalafil stock solution with a methanol-water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[4][11] The internal standard working solution is also prepared by diluting its stock solution.

2. Sample Preparation (Protein Precipitation):

This is a simple and rapid method for extracting Tadalafil from plasma samples.[4][12]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 150 ng/mL of Tadalafil-d3).[11]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 10 seconds.[4]

  • Centrifuge at 13,000 x g for 5 minutes.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

ParameterCondition
Column Shiseido C18 (100 x 2.1 mm, 2.7 µm) or equivalent[4]
Mobile Phase 2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) with 0.1% Formic Acid[4]
Flow Rate 0.7 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 40 °C[1]
Autosampler Temperature 5 °C[1]
Run Time 1.0 - 3.0 minutes[4][11]

4. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tadalafil: m/z 390.4 → 268.3[4] this compound: m/z 393.1 → 271.2[2]
Collision Energy Optimized for the specific instrument

5. Calibration Curve and Quality Control:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of Tadalafil (e.g., 0.5 - 1000 ng/mL).[11]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.[4]

Visualizations

Signaling Pathway of Tadalafil

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, Tadalafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.

Tadalafil_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 hydrolyzes Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Tadalafil's mechanism of action.
Experimental Workflow for Tadalafil Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of Tadalafil.

PK_Workflow cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Volunteer Screening Volunteer Screening Tadalafil Administration Tadalafil Administration Volunteer Screening->Tadalafil Administration Blood Sample Collection Blood Sample Collection Tadalafil Administration->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Pharmacokinetic study workflow.
Logical Relationship of Bioanalytical Method

This diagram outlines the logical steps and components of the bioanalytical method for Tadalafil quantification.

Bioanalytical_Method Input Plasma Sample + this compound (IS) Process Sample Preparation Protein Precipitation with Acetonitrile Input->Process Analysis LC-MS/MS System Chromatographic Separation Mass Spectrometric Detection Process->Analysis Output Quantitative Data Tadalafil Concentration Analysis->Output

Bioanalytical method overview.

References

Application Notes and Protocols for Tadalafil Quantification Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Tadalafil from various matrices, including plasma and solid dosage forms, for quantitative analysis. The described methods are essential for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of Tadalafil in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control.

The choice of sample preparation technique is critical to ensure the accuracy, precision, and sensitivity of the subsequent analytical method, which often involves High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Common sample preparation methods for Tadalafil include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Sample Preparation Techniques

Protein Precipitation

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, such as plasma, prior to analysis.[1][4] This technique is particularly well-suited for high-throughput analysis due to its simplicity.[1] Acetonitrile is a commonly used solvent for this purpose as it has been shown to yield high recovery of Tadalafil with minimal matrix effects.[1]

  • Sample Aliquoting: Transfer a 20 µL aliquot of the human plasma sample into a 1.5 mL polypropylene tube.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) solution (e.g., sildenafil at 500 ng/mL).

  • Precipitating Agent Addition: Add 200 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 13,000 × g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Injection: Inject a 5 µL aliquot of the supernatant into the analytical instrument (e.g., UPLC-MS/MS).

  • Storage: Keep the prepared samples at 10°C until injection.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another technique used for the purification and concentration of Tadalafil from biological matrices. While often more time-consuming and complex than protein precipitation, LLE can provide a cleaner extract by removing a wider range of interfering substances.[2][3] A typical LLE protocol involves the extraction of the analyte from an aqueous sample into an immiscible organic solvent. For Tadalafil analysis in plasma and seminal plasma, methyl tert-butyl ether has been used as the extraction solvent under alkaline conditions.[5]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can yield very clean extracts, leading to improved analytical sensitivity and reduced matrix effects.[2][3] SPE involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. This method has been successfully applied for the simultaneous determination of Tadalafil and other drugs in human plasma.[6]

Sample Preparation from Pharmaceutical Dosage Forms

The extraction of Tadalafil from solid dosage forms like tablets requires a different approach to ensure the complete dissolution of the active pharmaceutical ingredient.

  • Tablet Preparation: Accurately weigh and powder a total of 10 tablets in a mortar.

  • Sample Weighing: Weigh an amount of the powdered tablets equivalent to 10 mg of Tadalafil and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add 4 mL of the mobile phase (e.g., acetonitrile and water) and sonicate for 5 minutes.

  • Further Sonication: Add an additional 2 mL of the mobile phase and sonicate for another 5 minutes.

  • Dilution: Dilute the solution to the final volume with the mobile phase.

  • Filtration: Filter the solution through a 0.2 µm membrane filter.

  • Final Dilution: Pipette 0.2 mL of the filtered solution into a 10 mL volumetric flask and make up the volume with the mobile phase to achieve the desired final concentration (e.g., 20 µg/mL).

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on Tadalafil quantification, highlighting the performance of different sample preparation and analytical methods.

Sample Preparation TechniqueAnalytical MethodMatrixLinearity RangeLLOQRecoveryReference
Protein PrecipitationUPLC-MS/MSHuman Plasma5 - 1000 ng/mL5 ng/mLNot explicitly stated, but acetonitrile yielded higher recovery than other solvents[1]
Protein PrecipitationHPLC-MSHuman Plasma5 - 1000 ng/mL5 ng/mLNot specified[2]
Liquid-Liquid ExtractionLC-MS/MSHuman Plasma2 - 1000 ng/mL2 ng/mL1.44-8.32% (RE)[5]
Liquid-Liquid ExtractionLC-MS/MSSeminal Plasma2 - 100 ng/mL2 ng/mL-3.12% to 7.71% (RE)[5]
Solid-Phase ExtractionLC-MS/MSHuman Plasma5 - 800 ng/mL5 ng/mL92.9% - 106.4% (Accuracy)[6]
Solvent ExtractionRP-HPLCTablets30 - 70 µg/mLNot specifiedNot specified[7]

LLOQ: Lower Limit of Quantification; RE: Relative Error

Diagrams

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation LLE Liquid-Liquid Extraction Biological_Matrix->LLE SPE Solid-Phase Extraction Biological_Matrix->SPE Pharmaceutical_Formulation Pharmaceutical Formulation (Tablets, etc.) Dissolution Dissolution & Filtration Pharmaceutical_Formulation->Dissolution Analysis Quantitative Analysis (LC-MS, HPLC) Protein_Precipitation->Analysis LLE->Analysis SPE->Analysis Dissolution->Analysis

Caption: General workflow of sample preparation for Tadalafil quantification.

G cluster_factors Influencing Factors cluster_techniques Sample Preparation Technique Matrix Biological Matrix (Complexity, Volume) PPT Protein Precipitation Matrix->PPT Simple Matrix LLE Liquid-Liquid Extraction Matrix->LLE Complex Matrix SPE Solid-Phase Extraction Matrix->SPE Complex Matrix Analyte_Conc Analyte Concentration (Trace vs. High) Analyte_Conc->PPT High Levels Analyte_Conc->LLE Moderate Levels Analyte_Conc->SPE Trace Levels Throughput Required Throughput (High vs. Low) Throughput->PPT High Throughput Throughput->LLE Low Throughput Throughput->SPE Moderate Throughput Purity Required Extract Purity Purity->PPT Lower Purity Tolerated Purity->LLE Moderate Purity Purity->SPE High Purity Needed

Caption: Factors influencing the choice of a sample preparation technique.

References

Application Note: Preparation of Calibration Standards Using cis-ent-Tadalafil-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular levels of cGMP, Tadalafil induces smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2][3] Accurate and precise quantification of Tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability during sample preparation and analysis.[4][5] cis-ent-Tadalafil-d3 is a deuterated analog of Tadalafil, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7] Its use ensures high precision and accuracy in the determination of Tadalafil concentrations in various biological samples.[7] This application note provides a detailed protocol for the preparation of calibration standards using this compound for the quantitative analysis of Tadalafil.

Signaling Pathway of Tadalafil

Tadalafil's mechanism of action centers on the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, NO is released, which in turn activates guanylate cyclase to produce cGMP. cGMP acts as a second messenger, leading to a decrease in intracellular calcium and causing smooth muscle relaxation and vasodilation in the corpus cavernosum.[2][3][8] PDE5 metabolizes cGMP to GMP, terminating the signal. Tadalafil selectively inhibits PDE5, preventing the breakdown of cGMP and thus prolonging its vasodilatory effects.[1][2][3]

Tadalafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP PDE5 PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP GMP PDE5->GMP hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Figure 1: Tadalafil's inhibitory action on PDE5 enhances the NO/cGMP signaling pathway.

Experimental Protocols

This section details the preparation of stock solutions, calibration standards, and quality control samples.

Materials and Reagents
  • This compound (certified reference material)

  • Tadalafil (certified reference material)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge

Preparation of Stock Solutions
  • Primary Stock Solution of Tadalafil (1 mg/mL):

    • Accurately weigh approximately 10 mg of Tadalafil reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Vortex until fully dissolved and bring to volume with methanol.

    • Store at 2-8°C, protected from light.

  • Primary Stock Solution of this compound (Internal Standard, 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in a 1 mL volumetric flask with methanol.

    • Vortex until fully dissolved and bring to volume with methanol.

    • Store at 2-8°C, protected from light.

Preparation of Working Solutions
  • Tadalafil Working Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Tadalafil primary stock solution into a 10 mL volumetric flask.

    • Bring to volume with methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Perform a serial dilution of the 1 mg/mL this compound primary stock solution to obtain a final working solution of 100 ng/mL in methanol.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., human plasma) with the Tadalafil working solution. The final concentration of the internal standard should be kept constant across all samples.

  • Prepare a set of labeled microcentrifuge tubes for each calibration point.

  • Add a fixed volume of the IS working solution (e.g., 50 µL of 100 ng/mL this compound) to each tube.

  • Add the corresponding volume of the Tadalafil working solution as indicated in the table below.

  • Add the biological matrix (e.g., drug-free human plasma) to a final volume of 1 mL.

  • Vortex each tube for 30 seconds.

Table 1: Preparation of Calibration Standards

Standard IDTadalafil Working Solution (10 µg/mL) Volume (µL)Final Tadalafil Concentration (ng/mL)
CS10.050.5
CS20.11
CS30.55
CS4110
CS5550
CS610100
CS725250
CS850500
Preparation of Quality Control (QC) Samples

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the assay.

Table 2: Preparation of Quality Control Samples

QC LevelFinal Tadalafil Concentration (ng/mL)
Low QC (LQC)1.5
Medium QC (MQC)75
High QC (HQC)400

Sample Preparation for LC-MS/MS Analysis

A common method for extracting Tadalafil and its internal standard from plasma is protein precipitation.

  • To 200 µL of the prepared standard or sample, add 600 µL of acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental_Workflow cluster_prep Solution Preparation cluster_standards Standard & QC Preparation cluster_extraction Sample Extraction Stock_Tadalafil Tadalafil Stock (1 mg/mL) Work_Tadalafil Tadalafil Working Sol. (10 µg/mL) Stock_Tadalafil->Work_Tadalafil Stock_IS IS Stock (d3) (1 mg/mL) Work_IS IS Working Sol. (100 ng/mL) Stock_IS->Work_IS Spike Spike Matrix with Working Solutions Work_Tadalafil->Spike Work_IS->Spike Cal_Standards Calibration Standards (0.5-500 ng/mL) Spike->Cal_Standards QC_Samples QC Samples (Low, Med, High) Spike->QC_Samples Precipitation Protein Precipitation (Acetonitrile) Cal_Standards->Precipitation QC_Samples->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation (N2) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Workflow for the preparation and analysis of Tadalafil calibration standards.

Quantitative Data and Method Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of Tadalafil and this compound. These parameters may require optimization based on the specific instrument used.

Table 3: Mass Spectrometry Parameters

ParameterTadalafilThis compound
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z)390.3393.1
Product Ion (m/z)268.2271.2

A typical calibration curve for Tadalafil in human plasma ranges from 0.50 to 500 ng/mL.[7] The method should demonstrate linearity within this range, with a correlation coefficient (r²) of ≥ 0.99.

Table 4: Typical Validation Parameters

ParameterTypical ValueReference
Linearity Range0.50 - 500 ng/mL[7]
Correlation Coefficient (r²)≥ 0.9994[7]
Intra-batch Precision (%CV)≤ 3.7%[7]
Inter-batch Precision (%CV)≤ 3.2%[7]
Accuracy97.8% - 104.1%[7]
Extraction Recovery98.95% - 100.61%[7]

Conclusion

This application note provides a comprehensive protocol for the preparation of calibration standards and quality control samples using this compound as an internal standard for the quantitative analysis of Tadalafil. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic and other drug development studies. The provided methodologies and parameters serve as a robust starting point for researchers to develop and validate their own quantitative assays for Tadalafil in various biological matrices.

References

Application Note: High-Throughput Analysis of Tadalafil in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation.[2][3] This mechanism of action makes it effective in the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5] Given its widespread use and long half-life of approximately 17.5 hours, robust and efficient analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2]

This application note details a rapid, sensitive, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the high-throughput quantification of tadalafil in human plasma. The described protocol offers a simple protein precipitation extraction procedure and a short chromatographic run time, making it ideal for analyzing a large number of samples.

Mechanism of Action: Tadalafil and the cGMP Signaling Pathway

Tadalafil exerts its therapeutic effects by modulating the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[6] cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of smooth muscle in the corpus cavernosum and increased blood flow.[3] Tadalafil's role is to prevent the breakdown of cGMP by PDE5, thereby prolonging its vasodilatory effects.[2]

Tadalafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP Inactive 5'-GMP Inactive 5'-GMP PKG Activation PKG Activation cGMP->PKG Activation Leads to PDE5 PDE5 PDE5->cGMP Degrades Smooth Muscle Relaxation Smooth Muscle Relaxation PKG Activation->Smooth Muscle Relaxation Promotes Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Figure 1. Tadalafil's inhibition of PDE5 enhances the cGMP signaling pathway.

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of tadalafil from human plasma.[1]

  • Reagents and Materials:

    • Human plasma (K2 EDTA)

    • Tadalafil reference standard

    • Sildenafil (Internal Standard, IS)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, ACS reagent grade

    • Ammonium acetate, ACS reagent grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma sample.[1]

    • Spike with 10 µL of the internal standard working solution (Sildenafil, 500 ng/mL).[1]

    • Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

    • Vortex the mixture for 10 seconds.[1]

    • Centrifuge at 13,000 x g for 5 minutes.[1]

    • Transfer the supernatant to an autosampler vial.

    • Inject 5 µL of the supernatant into the UPLC-MS/MS system.[1]

UPLC-MS/MS Method

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent[1]

    • Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm) or equivalent[1]

    • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[1]

    • Flow Rate: 0.7 mL/min[1]

    • Column Temperature: 45 °C[7]

    • Injection Volume: 5 µL[1]

    • Run Time: 1.0 minute[1]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: AB SCIEX API 4000 or equivalent[1]

    • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions:

      • Tadalafil: m/z 390.4 → 268.3[1]

      • Sildenafil (IS): m/z 475.3 → 283.3[1]

    • Source Parameters:

      • Collision Activated Dissociation (CAD) gas: 4[1]

      • Curtain Gas (CUR): 20[1]

      • Nebulizer Gas (Gas 1): 60[1]

      • Heater Gas (Gas 2): 60[1]

      • IonSpray Voltage (IS): 5300 V[1]

      • Source Temperature: 650 °C[1]

    • Dwell Time: 50 ms[1]

UPLC_MSMS_Workflow Plasma_Sample Plasma Sample (20 µL) IS_Addition Add Internal Standard (Sildenafil, 10 µL) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile, 200 µL) IS_Addition->Protein_Precipitation Vortex Vortex (10s) Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 x g, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC_Injection Inject 5 µL into UPLC-MS/MS Supernatant_Transfer->UPLC_Injection Data_Acquisition Data Acquisition (MRM) UPLC_Injection->Data_Acquisition

Figure 2. Experimental workflow for Tadalafil analysis.

Quantitative Data Summary

The developed UPLC-MS/MS method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Calibration Range5 - 1,000 ng/mL[1]
Correlation Coefficient (r²)≥ 0.9995[7]
Lower Limit of Quantification (LLOQ)5 ng/mL[1]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
LLOQ5≤ 8.4%≤ 8.4%< -3.2%[1]
Low QC (LQC)15≤ 8.4%≤ 8.4%< -3.2%[1]
Medium QC (MQC)400≤ 8.4%≤ 8.4%< -3.2%[1]
High QC (HQC)800≤ 8.4%≤ 8.4%< -3.2%[1]

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
Tadalafil1590.38 ± 5.32103.2 ± 12.35[1]
40095.78 ± 4.3798.5 ± 2.47[1]
80097.32 ± 3.52103.1 ± 0.56[1]
Sildenafil (IS)50097.3 ± 3.1593.4 ± 4.04[1]

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the high-throughput quantification of tadalafil in human plasma. The simple sample preparation and short run time of 1.0 minute per sample make it highly suitable for large-scale pharmacokinetic and bioequivalence studies, contributing to efficient drug development and clinical research. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.

References

Analytical Methods for the Determination of Tadalafil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Ensuring the quality, efficacy, and safety of tadalafil in pharmaceutical formulations necessitates robust and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for routine quality control, stability testing, and formulation development.[1][3]

High-Performance Liquid Chromatography (RP-HPLC) Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of tadalafil due to its high specificity, sensitivity, and accuracy.[1][4] This method allows for the separation of tadalafil from its degradation products and formulation excipients, making it suitable for stability-indicating assays.[1][5]

Method Parameters and Validation Data

The following table summarizes the chromatographic conditions and validation parameters for a typical RP-HPLC method for tadalafil analysis.

ParameterMethod 1Method 2
Column Agilent Eclipse XBD C18 (150 x 4.6mm, 5µm)[6]Inertsil C18 (150 x 4.6mm, 5µm)[2]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6) (50:50 v/v)[6]Phosphate Buffer (10 mM, pH 3.2):Acetonitrile (50:50 v/v)[2]
Flow Rate 1.2 mL/min[6]1.0 mL/min[2]
Detection Wavelength 282 nm[6]295 nm[2]
Injection Volume 10 µL[6]Not Specified
Retention Time 3.068 min[6]4.01 min[2]
Linearity Range 10-150 µg/mL[6]60-140 µg/mL[2]
Correlation Coefficient (R²) 0.999[6]0.9998[2]
Accuracy (% Recovery) 100.3-100.8%[6]Not Specified
Precision (% RSD) Intraday: 0.54%, Interday: 0.52%[6]Not Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified
Experimental Protocol: RP-HPLC

1. Preparation of Mobile Phase:

  • Method 1: Prepare a potassium dihydrogen orthophosphate buffer and adjust the pH to 6.0 with sodium hydroxide. Mix with acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[6]

  • Method 2: Prepare a 10 mM phosphate buffer and adjust the pH to 3.2. Mix with acetonitrile in a 50:50 (v/v) ratio. Filter and degas.[2]

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Tadalafil reference standard and transfer it to a 10 mL volumetric flask.[6]

  • Add approximately 6 mL of methanol (diluent) and sonicate for 10 minutes to dissolve.[6]

  • Make up the volume to the mark with the diluent.[6]

3. Preparation of Working Standard Solution (e.g., 100 µg/mL):

  • From the standard stock solution, pipette an appropriate aliquot into a volumetric flask and dilute with the mobile phase to achieve the desired concentration within the linear range.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.[7]

  • Transfer a quantity of the powder equivalent to 40 mg of Tadalafil into a 200 mL volumetric flask.[7]

  • Add about 150 mL of the mobile phase and sonicate for 20 minutes.[7]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.[7]

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

5. Chromatographic Analysis:

  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and calculate the amount of Tadalafil in the sample by comparing the peak area with that of the standard.

Workflow Diagram: RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System Setup MobilePhase->HPLC StandardPrep Standard Preparation Injection Inject Blank, Standard, Sample StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Calculation Quantification Chromatogram->Calculation

Caption: Workflow for Tadalafil analysis by RP-HPLC.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of Tadalafil in bulk and pharmaceutical dosage forms.[8][9][10] The method is based on the measurement of the absorbance of Tadalafil at its wavelength of maximum absorption (λmax).

Method Parameters and Validation Data

The table below outlines the parameters for two different UV spectrophotometric methods.

ParameterMethod AMethod B
Solvent/Diluent Methanol[9][10]Methanol:Water (80:20)[8]
λmax 284 nm[9][10]284.5 nm[8]
Linearity Range 2-20 µg/mL[9][10]5-30 µg/mL[8]
Correlation Coefficient (R²) Not SpecifiedNot Specified
Molar Absorptivity 1.65 x 10⁴ L mol⁻¹ cm⁻¹[9]Not Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified
Experimental Protocol: UV-Visible Spectrophotometry

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 50 mg of Tadalafil reference standard and dissolve it in a 50 mL volumetric flask with methanol.[9]

  • Make up the volume to the mark with methanol.[9]

2. Preparation of Working Standard Solution (100 µg/mL):

  • Dilute the standard stock solution with the chosen solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.[9]

3. Generation of Calibration Curve:

  • Prepare a series of dilutions from the working standard solution to cover the linearity range (e.g., 2, 4, 6, 8, 10, 12, 14, 16, 18, 20 µg/mL) using the solvent as a diluent.[9][10]

  • Measure the absorbance of each solution at the λmax (e.g., 284 nm) against a solvent blank.[9][10]

  • Plot a graph of absorbance versus concentration to generate the calibration curve.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 tablets.

  • Take a quantity of powder equivalent to 10 mg of Tadalafil and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the solvent, sonicate to dissolve, and then make up the volume.

  • Filter the solution.

  • Dilute the filtered solution with the solvent to obtain a final concentration within the Beer's law range.

5. Analysis of Sample:

  • Measure the absorbance of the final sample solution at the λmax against the solvent blank.

  • Determine the concentration of Tadalafil in the sample solution from the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_results Results StandardPrep Standard Dilutions Spectro Spectrophotometer Setup (λmax) StandardPrep->Spectro SamplePrep Sample Solution Preparation SamplePrep->Spectro Absorbance Measure Absorbance Spectro->Absorbance Calibration Calibration Curve Generation Absorbance->Calibration Quantification Concentration Calculation Absorbance->Quantification Calibration->Quantification

Caption: Workflow for Tadalafil analysis by UV-Vis Spectrophotometry.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful technique for the separation and quantification of compounds. For Tadalafil, it offers a simple and sensitive method for its determination in pharmaceutical dosage forms.[11][12]

Method Parameters and Validation Data

The following table presents the details of a validated HPTLC method for Tadalafil.

ParameterMethod Details
Stationary Phase Pre-coated silica gel 60 F254 aluminum plates[11][12]
Mobile Phase Toluene:Methanol (7.2:2.8 v/v)[11][12]
Detection Wavelength 284 nm (Densitometric scanning)[11][12]
Rƒ Value 0.50 ± 0.02[11][12]
Linearity Range 300-800 ng/band[11][12]
Correlation Coefficient (R²) 0.9994[11][12]
LOD 30 ng/spot[13]
LOQ 90 ng/spot[13]
Experimental Protocol: HPTLC

1. Preparation of Standard Solution:

  • Prepare a stock solution of Tadalafil reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol.

2. Preparation of Sample Solution:

  • Extract a known quantity of powdered tablets (equivalent to a specific amount of Tadalafil) with methanol.

  • Sonicate and filter the solution.

  • Dilute the filtrate to a suitable concentration with methanol.

3. Chromatographic Development:

  • Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using a suitable applicator.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase (Toluene:Methanol, 7.2:2.8 v/v) up to a certain distance.[11][12]

  • After development, dry the plate in an oven.

4. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner in absorbance mode at 284 nm.[11][12]

  • Record the peak areas and calculate the concentration of Tadalafil in the sample by comparing its peak area with that of the standard.

Workflow Diagram: HPTLC Analysis

HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatography cluster_results Detection PlatePrep Plate Activation Application Sample Application (Spotting) PlatePrep->Application SolutionPrep Standard & Sample Preparation SolutionPrep->Application Development Plate Development in Mobile Phase Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (284 nm) Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: Workflow for Tadalafil analysis by HPTLC.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cis-ent-Tadalafil-d3. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this stable isotope-labeled internal standard. The protocol outlines sample preparation from plasma, chromatographic conditions, and optimized mass spectrometry parameters for accurate detection.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in biological matrices by compensating for variations in sample preparation and instrument response.[1] This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Experimental

Sample Preparation

A simple protein precipitation method is effective for extracting this compound from plasma samples.[2][3][4]

Protocol:

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the appropriate amount of this compound working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 5°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The following conditions have been shown to be effective for the separation of Tadalafil and its analogs.

ParameterValue
Column Zorbax-SB C18, 75 x 4.6 mm, 3.5 µm[5] or equivalent
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)[5]
Mobile Phase B Acetonitrile[5]
Gradient Isocratic: 10% A, 90% B[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature Ambient
Run Time 3.0 minutes[5]
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 393.1[6][7]
Product Ion (Q3) m/z 271.2[5][6][7]
Dwell Time 50 ms[4]
Declustering Potential (DP) 80 V (starting point, optimization recommended)[4]
Entrance Potential (EP) 10 V (starting point, optimization recommended)[4]
Collision Energy (CE) 16 V (starting point, optimization recommended)[4]
Collision Cell Exit Potential (CXP) 20 V (starting point, optimization recommended)[4]

Note: The provided mass spectrometry parameters are based on those optimized for Tadalafil and Tadalafil-d3.[4][6][7] Instrument-specific optimization is recommended to achieve the best performance for this compound. The fragmentation of Tadalafil-d3 involves the loss of the deuterated methyl group and subsequent fragmentation of the piperazinedione ring structure. The product ion at m/z 271.2 corresponds to a stable fragment of the molecule.[5][6]

Data Presentation

The following table summarizes the key mass spectrometry parameters for the detection of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound393.1271.2

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound plasma->add_is precip Protein Precipitation (200 µL Acetonitrile) add_is->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the analysis of this compound.

logical_relationship analyte This compound in Plasma extraction Protein Precipitation Extraction analyte->extraction separation Reversed-Phase LC Separation extraction->separation ionization Electrospray Ionization (Positive Mode) separation->ionization selection Precursor Ion Selection (Q1: m/z 393.1) ionization->selection fragmentation Collision-Induced Dissociation (CID) selection->fragmentation detection Product Ion Detection (Q3: m/z 271.2) fragmentation->detection quantification Quantification detection->quantification

Caption: Logical flow of the LC-MS/MS detection process.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in research and drug development. Researchers should perform instrument-specific optimization of mass spectrometry parameters to ensure the highest quality data.

References

Application Notes and Protocols for the Chromatographic Separation of Tadalafil from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Tadalafil from its isomers. The methods outlined below are based on established high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques, crucial for quality control and pharmacokinetic studies.

Introduction

Tadalafil, an active pharmaceutical ingredient (API) used to treat erectile dysfunction and pulmonary arterial hypertension, possesses two chiral centers, leading to the existence of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). As stereoisomers can exhibit different pharmacological and toxicological profiles, their effective separation and quantification are critical during drug development and for ensuring the quality and safety of the final product. This document details validated chromatographic methods for the chiral separation of Tadalafil isomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the baseline chiral separation of all four isomers of Tadalafil, making it ideal for quality control in bulk drug manufacturing and formulation.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral HPLC separation of Tadalafil isomers.

Parameter(6R, 12aS) Isomer(6R, 12aR) Isomer (Tadalafil)(6S, 12aS) Isomer(6S, 12aR) Isomer
Limit of Quantitation (ng) 0.60[1][3]0.90[1][3]1.20[1][3]1.80[1][3]
Resolution (Rs) > 2.0 (between adjacent peaks)[1][3]> 2.0 (between adjacent peaks)[1][3]> 2.0 (between adjacent peaks)[1][3]> 2.0 (between adjacent peaks)[1][3]
Relative Standard Deviation (RSD) 1.24%[1]1.38%[1]1.77%[1]1.62%[1]
Experimental Protocol

2.2.1. Materials and Reagents

  • Tadalafil and its isomers standards

  • Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

2.2.2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Chiralpak AD[1][2][3]

  • Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v)[1][2][3]

  • Flow Rate: 0.5-1.0 mL/min (optimized to manage back pressure)[1]

  • Column Temperature: Ambient (20–45°C shows minimal effect on separation)[1]

  • Detection: UV at 220 nm[1][2][3]

  • Injection Volume: 20 µL

  • Run Time: Approximately 30 minutes to achieve baseline separation of all four isomers.[1][3]

2.2.3. Standard Solution Preparation

  • Prepare individual stock solutions of Tadalafil and its three isomers in the mobile phase.

  • Prepare a mixed standard solution containing all four isomers at a concentration of 0.0125 mg/mL each in the mobile phase.[1]

2.2.4. Sample Preparation

  • For Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.

  • For Tablets: Crush a tablet and dissolve the powder in the mobile phase. Filter the solution to remove excipients before injection.

2.2.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution to verify system suitability, including resolution and retention times.

  • Inject the sample solution.

  • Identify and quantify the isomers based on the retention times and peak areas of the standards.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane:IPA 1:1) D System Equilibration A->D B Prepare Mixed Isomer Standard E Inject Standard (System Suitability) B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Data Acquisition (UV at 220 nm) F->G H Peak Integration & Identification G->H I Quantification of Isomers H->I

Caption: Chiral HPLC analysis workflow for Tadalafil isomers.

Chiral Reversed-Phase Liquid Chromatography (RP-LC) Method

This method provides a simple isocratic separation for the quantification of the (S,S)-enantiomer in (R,R)-Tadalafil bulk drugs and dosage forms.[4]

Quantitative Data Summary
Parameter(R,R)-Tadalafil(S,S)-Enantiomer
Resolution (Rs) > 2.4[4]> 2.4[4]
Limit of Detection -0.0048 µg (with respect to a 400 µg/mL test concentration)[4]
Recovery -97.0% to 102.5%[4]
Experimental Protocol

3.2.1. Materials and Reagents

  • (R,R)-Tadalafil and its (S,S)-enantiomer standards

  • Reverse phase solvents (e.g., acetonitrile, water with appropriate buffers)

3.2.2. Chromatographic Conditions

  • Instrument: HPLC system with UV detection.

  • Column: Bonded macrocyclic glycopeptide stationary phase.[4]

  • Mobile Phase: A simple mixture of reverse phase solvents (details to be optimized based on the specific column).

  • Flow Rate: To be optimized.

  • Detection: UV (wavelength to be optimized).

  • Injection Volume: 20 µL[4]

  • Run Time: Approximately 20 minutes.[4]

3.2.3. Standard and Sample Preparation

  • Prepare a test solution of the bulk drug or dosage form at a concentration of 0.4 mg/mL in the mobile phase.[4]

  • Prepare standard solutions of the (S,S)-enantiomer at various concentrations for linearity and recovery studies.

3.2.4. Analysis Procedure

  • Equilibrate the HPLC system.

  • Inject the test solution.

  • The method is validated for linearity, accuracy, precision, and robustness.[4]

Experimental Workflow

RP_LC_Workflow cluster_prep Preparation cluster_analysis RP-LC Analysis cluster_quant Quantification A Prepare Mobile Phase C System Equilibration A->C B Prepare Test Solution (0.4 mg/mL) D Inject Test Solution B->D C->D E Data Acquisition D->E F Quantify Enantiomeric Impurity E->F

Caption: Chiral RP-LC analysis workflow.

UPLC-MS/MS Method for Tadalafil in Human Plasma

This rapid and sensitive method is designed for the quantification of Tadalafil in human plasma, making it suitable for pharmacokinetic studies.[5][6][7][8]

Quantitative Data Summary
ParameterValue
Linear Range 5–1000 ng/mL[6][8]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[6][8]
Intra-day Precision (%RSD) < 8.4%[6][8]
Inter-day Precision (%RSD) < 8.4%[6][8]
Accuracy (%RE) < -3.2%[6][8]
Total Run Time 1 minute per sample[5][6][7][8]
Experimental Protocol

4.2.1. Materials and Reagents

  • Tadalafil standard

  • Sildenafil (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.[7]

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).[5][6][7][8]

  • Mobile Phase: 2.0 mM Ammonium acetate and Acetonitrile (55:45, v/v) with 0.1% formic acid.[5][6][7][8]

  • Flow Rate: 0.7 mL/min.[5][6][7][8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[5][6][7][8]

    • Sildenafil (IS): m/z 475.3 → 283.3[5][6][7][8]

  • Dwell Time: 50 ms.[5][7]

4.2.3. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of Tadalafil and Sildenafil (IS).

  • Calibration Standards and QC Samples: Prepare by spiking blank human plasma with appropriate amounts of Tadalafil stock solution.

  • Plasma Sample Preparation: a. To a 20 µL aliquot of plasma, add 10 µL of IS solution (500 ng/mL Sildenafil).[5][7] b. Add 200 µL of acetonitrile to precipitate proteins.[5][7] c. Vortex for 10 seconds.[5][7] d. Centrifuge at 13,000 × g for 5 minutes.[5][7] e. Inject 5 µL of the supernatant into the UPLC-MS/MS system.[5][7]

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A 20 µL Plasma B Add 10 µL IS (Sildenafil) A->B C Add 200 µL Acetonitrile B->C D Vortex (10s) C->D E Centrifuge (13,000 x g, 5 min) D->E F Collect Supernatant E->F G Inject 5 µL F->G H Chromatographic Separation G->H I MS/MS Detection (MRM) H->I J Quantification vs. Calibration Curve I->J

Caption: UPLC-MS/MS workflow for Tadalafil in plasma.

Other Chiral Stationary Phases

Research has also explored other chiral stationary phases (CSPs) for the separation of Tadalafil and its isomers, including various chitin derivatives.[9][10] These CSPs, such as chitin bis(4-trifluoromethoxyphenylcarbamate), have demonstrated significant potential for the enantioseparation of Tadalafil and its intermediates.[9][10] The development of new CSPs continues to enhance the resolution and efficiency of these separations.

This document provides a foundation for the chromatographic separation of Tadalafil and its isomers. Researchers are encouraged to optimize these methods based on their specific instrumentation and analytical requirements.

References

Troubleshooting & Optimization

addressing matrix effects in Tadalafil bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Tadalafil bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Tadalafil.[1][2] This can compromise the reliability and reproducibility of your bioanalytical method.[1]

Q2: What are the common sample preparation techniques to mitigate matrix effects for Tadalafil analysis?

A2: The most common techniques to reduce matrix effects in Tadalafil bioanalysis are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[3][4]

  • Liquid-Liquid Extraction (LLE): A technique that separates Tadalafil from the matrix components based on its differential solubility in two immiscible liquid phases.[5]

  • Solid-Phase Extraction (SPE): A highly selective method where Tadalafil is retained on a solid sorbent while matrix interferences are washed away.[6]

Q3: Which internal standard (IS) is recommended for Tadalafil bioanalysis?

A3: Several studies have successfully used sildenafil or a deuterated version of Tadalafil (Tadalafil-d3) as an internal standard.[3][5][6] The ideal internal standard should have similar physicochemical properties and extraction recovery to Tadalafil to effectively compensate for matrix effects and other variations during sample processing and analysis.[3][6]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration.[3][7] The ratio of these two peak areas, expressed as a percentage, is the matrix factor. A matrix factor of 100% indicates no matrix effect, while values above or below 100% suggest ion enhancement or suppression, respectively.[4][8]

Troubleshooting Guide

Issue: Poor recovery of Tadalafil during sample preparation.

Possible Cause & Solution:

  • Suboptimal extraction solvent in LLE or PPT: Experiment with different organic solvents. For PPT, acetonitrile has been shown to yield high recovery for Tadalafil.[3][7] For LLE, various solvents can be tested to find the one with the best partition coefficient for Tadalafil.

  • Inefficient elution from SPE cartridge: Ensure the elution solvent is strong enough to fully recover Tadalafil from the SPE sorbent. You may need to optimize the solvent composition and volume.

  • Incorrect pH of the sample or solvent: The pH can significantly affect the ionization state and solubility of Tadalafil. Adjusting the pH of the sample or extraction/elution solvents may improve recovery.

Issue: Significant ion suppression or enhancement observed.

Possible Cause & Solution:

  • Insufficient sample cleanup: If using PPT, which is a simpler but less clean method, consider switching to a more rigorous technique like LLE or SPE to remove more interfering matrix components.[9][10]

  • Co-elution of matrix components with Tadalafil: Modify your chromatographic conditions to improve the separation between Tadalafil and interfering peaks. This can be achieved by:

    • Changing the mobile phase composition or gradient.[1]

    • Using a different type of analytical column.[11]

    • Adjusting the flow rate.[12]

  • Suboptimal ionization source conditions: Optimize the parameters of your mass spectrometer's ion source, such as temperature and gas flows, to minimize the impact of matrix components on Tadalafil ionization.[2]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in Tadalafil bioanalysis.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated UPLC-MS/MS method for Tadalafil in human plasma.[3][13]

  • Sample Preparation:

    • Pipette 20 µL of plasma sample into a 1.5 mL polypropylene tube.

    • Add 10 µL of the internal standard working solution (e.g., sildenafil, 500 ng/mL).

    • Add 200 µL of acetonitrile.

  • Precipitation and Separation:

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 13,000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general protocol based on common LLE procedures for drug bioanalysis.[5]

  • Sample Preparation:

    • To 100 µL of plasma in a polypropylene tube, add 25 µL of internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

  • Extraction:

    • Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate).

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is based on a method using Phenomenex Strata-X-C cartridges for Tadalafil extraction from human plasma.[6]

  • Cartridge Conditioning:

    • Condition a Strata-X-C SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load 200 µL of plasma sample (pre-treated with internal standard) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution:

    • Elute Tadalafil and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data on Recovery and Matrix Effects

The following tables summarize quantitative data from various studies on Tadalafil bioanalysis, providing a comparison of different sample preparation methods.

Table 1: Tadalafil Extraction Recovery (%)

QC LevelProtein Precipitation[3][7]Liquid-Liquid Extraction[5]Solid-Phase Extraction[6]
Low90.38 ± 5.32~9198.95
Medium95.78 ± 4.37~91100.61
High97.32 ± 3.52~9199.87

Table 2: Tadalafil Matrix Factor (%)

QC LevelProtein Precipitation[3][7]Simultaneous Quantification with Donepezil[8]
Low103.2 ± 12.3556.16
High103.1 ± 0.5658.46

Visualizations

Experimental Workflows

PPT_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow Start Plasma Sample Add_IS_Base Add IS & Base Start->Add_IS_Base Add_Solvent Add Extraction Solvent Add_IS_Base->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) Workflow.

Troubleshooting Logic

Troubleshooting_Matrix_Effects Start Inaccurate Tadalafil Quantification Check_ME Assess Matrix Effect (Post-extraction spike vs. Neat) Start->Check_ME ME_Present Matrix Effect Present? Check_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., PPT -> SPE/LLE) ME_Present->Optimize_Cleanup Yes No_ME Matrix Effect Not Significant ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Gradient, Column, Flow Rate) Optimize_Cleanup->Optimize_Chroma Optimize_MS Optimize MS Conditions (Source Parameters) Optimize_Chroma->Optimize_MS Revalidate Re-validate Method Optimize_MS->Revalidate Check_Other Investigate Other Causes (e.g., IS, Calibration) No_ME->Check_Other

References

Optimizing Mass Spectrometer Settings for Deuterated Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated compounds in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte in LC-MS?

This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the liquid chromatography (LC) column. As a general rule, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle changes in the molecule's polarity and van der Waals interactions. The magnitude of this retention time shift can be influenced by the number and position of the deuterium atoms.[3]

Q2: How does the number of deuterium atoms in a molecule affect the retention time shift?

Generally, a higher number of deuterium substitutions can lead to a more significant retention time shift.[3] This is because the cumulative effect of multiple deuterium atoms on the molecule's properties becomes more pronounced. For example, in a normal-phase LC-MS/MS separation of olanzapine and its deuterated analogs, the resolution of des-methyl olanzapine-D8 (with eight deuterium atoms) from its non-deuterated form was significantly better than that of olanzapine-D3 (with three deuterium atoms) from its respective analog.[3]

Q3: Can deuterium labeling affect the ionization efficiency of my compound in the mass spectrometer?

Yes, deuterium labeling can influence the ionization efficiency, although the effect is often subtle. The change in bond strength between C-D and C-H can slightly alter the molecule's proton affinity and gas-phase basicity, which are key factors in electrospray ionization (ESI). However, stable isotope-labeled internal standards are generally considered to have ionization efficiencies very similar to their non-labeled counterparts, which is why they are effective for quantitative analysis.[4] Any observed differences in signal intensity are often more pronounced in the fragmentation pattern (MS/MS) rather than the initial ionization (MS1).

Q4: I'm observing a different fragmentation pattern for my deuterated compound compared to the non-deuterated version. Is this expected?

Yes, observing differences in fragmentation patterns is expected and is a well-documented phenomenon. The kinetic isotope effect comes into play during collision-induced dissociation (CID). The stronger C-D bond requires more energy to break than the C-H bond. This can lead to a shift in the preferred fragmentation pathways, resulting in different relative abundances of fragment ions or even the formation of new, unique fragments for the deuterated compound. This effect can be utilized to gain further structural information about the molecule.

Q5: What are the best practices for storing deuterated internal standards?

It is crucial to follow the manufacturer's recommendations for storage conditions. Generally, deuterated compounds should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, freezing is often recommended. It is also important to avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to avoid acidic or basic conditions, as these can potentially promote back-exchange of deuterium with hydrogen from the solvent.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Tailing for Deuterated Compounds
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase 1. Modify the mobile phase composition by adjusting the pH or adding a different organic modifier. 2. Consider a different LC column with a different stationary phase chemistry (e.g., from C18 to a polar-embedded or phenyl-hexyl column).
Column Overload 1. Reduce the injection volume or the concentration of the sample.
Inappropriate Solvent for Sample Dissolution 1. Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.
Instrumental Issues 1. Check for leaks in the LC system. 2. Ensure proper connection of the column and fittings.
Problem 2: Inconsistent or Non-reproducible Quantification
Possible Cause Troubleshooting Step
Significant Chromatographic Separation of Analyte and Internal Standard 1. Optimize the LC gradient to minimize the retention time difference. A faster gradient may reduce the separation. 2. If the separation persists, ensure that the integration windows for both peaks are set correctly and consistently.
Matrix Effects 1. Improve sample preparation to remove interfering matrix components. 2. Evaluate the matrix effect by comparing the response of the analyte in the presence and absence of the matrix.
Internal Standard Purity Issues 1. Verify the isotopic and chemical purity of the deuterated internal standard. The presence of unlabeled analyte in the internal standard can lead to inaccurate quantification.[5]
Back-Exchange of Deuterium 1. Avoid exposing the deuterated standard to harsh pH conditions or high temperatures during sample preparation and storage.

Quantitative Data Summary

The following table summarizes the observed retention time shifts for olanzapine and des-methyl olanzapine and their deuterated analogs in a normal-phase LC-MS/MS analysis.

CompoundRetention Time (min)
Olanzapine (OLZ)1.60
OLZ-D31.66
Des-methyl olanzapine (DES)2.62
DES-D82.74

Data sourced from a study on the evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations.[3]

Experimental Protocols

Detailed Methodology for the Analysis of Testosterone in Human Plasma using a Deuterated Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the quantitative analysis of testosterone in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of a deuterated testosterone internal standard solution (e.g., d3-testosterone in methanol).

  • Add 250 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 33 x 4.6 mm, 3 µm particle size).[6]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to achieve separation of testosterone from other endogenous components.

  • Flow Rate: A typical flow rate for this type of column would be in the range of 0.5-1.0 mL/min.

  • Injection Volume: 10 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both testosterone and the deuterated internal standard.

Note: This is a general protocol and should be optimized and validated for your specific instrumentation and application.

Visualizations

Troubleshooting_Workflow start Inconsistent Quantification with Deuterated IS check_chromatography Review Chromatograms: - Peak Shape - Co-elution of Analyte and IS start->check_chromatography peak_shape_issue Poor Peak Shape? check_chromatography->peak_shape_issue coelution_issue Significant Separation of Analyte and IS? peak_shape_issue->coelution_issue No troubleshoot_peak_shape Troubleshoot Peak Shape: - Adjust Mobile Phase - Change Column - Check for Overload peak_shape_issue->troubleshoot_peak_shape Yes optimize_gradient Optimize LC Gradient: - Steeper Gradient - Isocratic Hold? coelution_issue->optimize_gradient Yes check_integration Adjust Integration Parameters: - Ensure Consistent Windows coelution_issue->check_integration No troubleshoot_peak_shape->check_chromatography optimize_gradient->check_chromatography check_matrix_effects Evaluate Matrix Effects: - Post-column Infusion - Spiked Matrix Samples check_integration->check_matrix_effects matrix_effect_present Matrix Effects Present? check_matrix_effects->matrix_effect_present improve_sample_prep Improve Sample Preparation: - SPE, LLE - Protein Precipitation matrix_effect_present->improve_sample_prep Yes check_is_purity Verify IS Purity: - Chemical and Isotopic Purity matrix_effect_present->check_is_purity No improve_sample_prep->check_matrix_effects end Consistent Quantification Achieved check_is_purity->end

Caption: Troubleshooting workflow for inconsistent quantification.

Experimental_Workflow start Experiment Start sample_prep Sample Preparation: - Add Deuterated IS - Protein Precipitation/Extraction start->sample_prep lc_separation LC Separation: - C18 or other appropriate column - Optimized Mobile Phase Gradient sample_prep->lc_separation ms_detection MS Detection: - ESI Source - Tandem Mass Spectrometer (MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition: - Multiple Reaction Monitoring (MRM) ms_detection->data_acquisition data_processing Data Processing: - Peak Integration - Analyte/IS Ratio Calculation data_acquisition->data_processing quantification Quantification: - Calibration Curve data_processing->quantification end Final Result quantification->end

Caption: General experimental workflow for deuterated compounds.

References

Tadalafil Chromatographic Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving a sharp, symmetrical chromatographic peak for Tadalafil is crucial for accurate quantification and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Tadalafil, with a focus on improving peak shape.

Troubleshooting Guide: Improving Tadalafil Peak Shape

Poor peak shape in HPLC analysis of Tadalafil, such as peak tailing, fronting, or broadening, can compromise the accuracy and precision of your results. Below are common issues and step-by-step solutions to improve your chromatography.

Issue 1: Peak Tailing

Q1: My Tadalafil peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is the most common peak shape issue for basic compounds like Tadalafil in reversed-phase HPLC. It is often characterized by an asymmetry factor greater than 1.2.

Potential Causes & Solutions:

  • Secondary Interactions with Silanols: Tadalafil, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the silanol groups, minimizing these secondary interactions.[3][4] A phosphate or ammonium acetate buffer can be used to maintain a stable pH.[5][6][7]

    • Solution 2: Use a Modern, End-capped Column: Employ a high-purity, Type B silica column with end-capping. End-capping chemically bonds a less polar group to the residual silanols, shielding them from interaction with basic analytes.[1][8]

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][9][10]

    • Solution: Reduce the injection volume or dilute the sample.[2][10]

  • Column Bed Deformation: A void at the column inlet or a channel in the packing bed can cause peak tailing.[2][11]

    • Solution: If you suspect column degradation, try reversing and flushing the column. If the problem persists, the column may need to be replaced.[12] Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.[12]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[1][9]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_frit Check for blocked column frit or void yes_all->check_frit Suspect physical issue check_interactions Secondary Interactions with Silanols no_all->check_interactions Suspect chemical interactions solution_overload Check for Column Overload no_all->solution_overload fix_frit Backflush or replace column. Use guard column and in-line filter. check_frit->fix_frit end Symmetrical Peak fix_frit->end solution_ph Lower Mobile Phase pH (e.g., pH 3) check_interactions->solution_ph solution_column Use End-capped Column check_interactions->solution_column solution_ph->end solution_column->end solution_dilute Reduce Injection Volume or Dilute Sample solution_overload->solution_dilute solution_dilute->end

Caption: Troubleshooting workflow for Tadalafil peak tailing.

Issue 2: Peak Fronting

Q2: My Tadalafil peak is fronting. What could be the cause and how do I resolve it?

A2: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Overload: This is a common cause of peak fronting.[3]

    • Solution: Dilute the sample or reduce the injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved in the initial mobile phase. If using a different solvent for sample preparation, it should be weaker than the mobile phase.

  • Column Collapse: This can happen under harsh pH or temperature conditions, leading to a void in the column.

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If column collapse is suspected, the column will likely need to be replaced.

Issue 3: Broad Peaks

Q3: My Tadalafil peak is broader than expected, leading to poor resolution. How can I improve it?

A3: Broad peaks can be caused by a variety of factors, from the column itself to the HPLC system.

Potential Causes & Solutions:

  • Low Column Efficiency: The column may be old or contaminated.

    • Solution: Clean the column according to the manufacturer's instructions or replace it if necessary.

  • Extra-Column Volume: As with peak tailing, large dead volumes in the system can cause peak broadening.[9]

    • Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte will move through the column too slowly, resulting in broader peaks.[13]

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention time and sharpen the peak.

  • Column Temperature: Lower temperatures can lead to broader peaks due to slower mass transfer.

    • Solution: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and reduce run time. However, be mindful of the column's operating limits.

Experimental Protocols

A well-defined experimental protocol is the foundation of reproducible results. The following is a typical reversed-phase HPLC method for the analysis of Tadalafil.

Standard HPLC Method for Tadalafil Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used. A modern, end-capped column is recommended for better peak shape.

  • Mobile Phase Preparation: A common mobile phase is a mixture of a buffer (e.g., 10 mM phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5][6] The pH is often adjusted to the acidic range (e.g., pH 3.0-4.0) to improve peak shape.[5][7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of Tadalafil reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.[5][14] Further dilute the stock solution with the mobile phase to the desired concentration.[14]

    • Tablet Sample: Weigh and finely powder several tablets. An amount of powder equivalent to a known amount of Tadalafil is weighed and dissolved in the mobile phase, often with the aid of sonication to ensure complete dissolution.[5] The solution is then filtered through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.[5][6]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Tadalafil has a UV absorbance maximum around 284-295 nm.[5]

    • Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis prep_mobile_phase Prepare & Degas Mobile Phase hplc_setup Set Up HPLC System (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standard hplc_setup->inject_sample data_acq Data Acquisition inject_standard->data_acq inject_sample->data_acq data_proc Data Processing & Analysis data_acq->data_proc

Caption: General experimental workflow for Tadalafil HPLC analysis.

Quantitative Data Summary

The following table summarizes typical experimental conditions for Tadalafil analysis from various published methods.

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C18 (150x4.6 mm; 5 µm)[5]Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm)[6]Agilent Eclips C18 (150 x 4.6mm, 5um)[7]YMC-Pack ODS AQ (150 mm x 4.6 mm)[15]
Mobile Phase Phosphate buffer (10 mM, pH 3.2): Acetonitrile (50:50 v/v)[5]Ammonium acetate (10 mM):Methanol (35:65 v/v)[6]Phosphate Buffer pH 4.0:Acetonitrile[7]Phosphate buffer (10mM) in acetonitrile:water (1/1 v/v), pH 3.0[15]
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]1.0 mL/min[7]1.0 mL/min[15]
Detection (UV) 295 nm[5]280 nm[6]284 nm[16]220 nm[15]
Retention Time 4.01 min[5]4.6 min[6]~3.2 min[17]Not Specified

Frequently Asked Questions (FAQs)

Q: What is the ideal column for Tadalafil analysis?

A: A C18 column is the most common choice for Tadalafil analysis. For optimal peak shape, especially to avoid tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.

Q: What is the typical retention time for Tadalafil?

A: The retention time for Tadalafil can vary depending on the specific method conditions (e.g., column, mobile phase composition, flow rate). However, it typically ranges from 3 to 7 minutes in reversed-phase HPLC methods.[5][6][17]

Q: How does the mobile phase pH affect the analysis?

A: The mobile phase pH is a critical parameter for achieving good peak shape for Tadalafil. Since Tadalafil is a basic compound, a lower pH (around 3-4) is generally preferred to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[1][3][4]

Q: Can I use methanol instead of acetonitrile as the organic modifier?

A: Yes, both acetonitrile and methanol can be used as the organic modifier in the mobile phase for Tadalafil analysis. The choice between the two may affect the selectivity and retention time. Acetonitrile generally provides lower backpressure and sometimes better peak efficiency.

Q: What are the system suitability requirements for a Tadalafil method?

A: System suitability tests are essential to ensure the performance of the chromatographic system. Typical parameters include:

  • Tailing Factor (Asymmetry Factor): Should ideally be close to 1, and generally not more than 2.0.[14]

  • Theoretical Plates (N): A measure of column efficiency, with a higher number indicating better efficiency. A common requirement is N > 2000.[14]

  • Relative Standard Deviation (RSD): For replicate injections of the standard, the RSD for peak area and retention time should be less than 2.0%.[14]

References

Technical Support Center: Tadalafil Recovery Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Tadalafil recovery during sample preparation?

A1: Low recovery of Tadalafil is often attributed to suboptimal extraction procedures. Key factors include the choice of extraction solvent, pH of the sample matrix, and the extraction technique itself. For instance, protein precipitation is a common method, and the choice of solvent is critical; acetonitrile has been shown to yield higher recovery compared to methanol or a methanol/acetonitrile mixture.[1] Liquid-liquid extraction (LLE) is also used, but it can be more time-consuming and require larger solvent volumes.[1] Incomplete vortexing or shaking during extraction can also lead to poor recovery.

Q2: How does the pH of the mobile phase affect Tadalafil analysis by HPLC or LC-MS/MS?

A2: The pH of the mobile phase is crucial for achieving symmetric peak shapes and adequate ionization. Tadalafil is a basic compound, and using a low-pH mobile phase, often containing 0.1% formic acid, promotes better ionization in positive ion mode for LC-MS/MS analysis.[2] For HPLC-UV methods, adjusting the pH of the buffer in the mobile phase can help control the retention time and improve peak symmetry.[3]

Q3: What are the expected recovery percentages for Tadalafil from plasma samples?

A3: The recovery of Tadalafil from plasma is generally high when optimized extraction methods are used. Reported recovery values often exceed 90%. The following table summarizes recovery data from various studies.

Concentration (ng/mL)Mean Recovery (%)Standard Deviation (%)Extraction MethodAnalytical MethodReference
1590.385.32Protein PrecipitationUPLC-MS/MS[1]
40095.784.37Protein PrecipitationUPLC-MS/MS[1]
80097.323.52Protein PrecipitationUPLC-MS/MS[1]
Not Specified91.07Not SpecifiedLiquid-Liquid ExtractionLC-MS/MS[4]
Low QC98.95Not SpecifiedSolid Phase ExtractionLC-MS/MS[5]
Medium QC100.61Not SpecifiedSolid Phase ExtractionLC-MS/MS[5]
High QC99.87Not SpecifiedSolid Phase ExtractionLC-MS/MS[5]

Q4: What are the common degradation pathways for Tadalafil under stress conditions?

A4: Tadalafil is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[6][7] It has been found to be particularly labile under alkaline hydrolytic conditions.[7] The drug is relatively stable under photolytic and thermal stress.[7] Understanding these degradation pathways is crucial for developing stability-indicating analytical methods.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Recovery - Inappropriate extraction solvent. - Suboptimal pH during extraction. - Incomplete protein precipitation. - Insufficient mixing during extraction.- Test different protein precipitation solvents; acetonitrile is often a good choice.[1] - Adjust the sample pH before extraction. - Ensure complete protein precipitation by optimizing the solvent-to-plasma ratio and vortexing time. - Ensure thorough mixing during liquid-liquid or solid-phase extraction steps.
Poor Peak Shape (Asymmetry, Broadening) - Inappropriate mobile phase composition or pH. - Column degradation or contamination. - Incompatible injection solvent.- Optimize the mobile phase; for reverse-phase HPLC, adjust the organic modifier and buffer composition. Adding 0.1% formic acid can improve peak shape for LC-MS/MS.[1] - Use a guard column and ensure proper sample cleanup. - Dissolve the final extract in a solvent similar in composition to the mobile phase.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Instrument instability. - Use of an inappropriate internal standard (IS).- Standardize all steps of the sample preparation protocol. - Perform system suitability tests to ensure instrument performance. - Use a stable, co-eluting internal standard, preferably a deuterated analog of Tadalafil (e.g., Tadalafil-d3).[4]
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) - Co-eluting endogenous compounds from the sample matrix. - Inefficient sample cleanup.- Optimize the chromatographic separation to separate Tadalafil from interfering matrix components. - Improve the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction). - Evaluate and correct for matrix effects using a stable isotope-labeled internal standard.[1]
Presence of Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or instrument.- Optimize the autosampler wash procedure. - Prepare fresh mobile phase and flush the system thoroughly.

Experimental Protocols

Protocol 1: Tadalafil Extraction from Human Plasma using Protein Precipitation

This protocol is based on a validated UPLC-MS/MS method.[1]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard (IS) working solution (e.g., Sildenafil).

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot into the UPLC-MS/MS system.

Protocol 2: HPLC Method for Tadalafil Quantification in Bulk and Tablet Forms

This protocol is based on a validated RP-HPLC method.[3]

  • Mobile Phase Preparation:

    • Prepare a 10 mM phosphate buffer and adjust the pH to 3.2.

    • The mobile phase consists of a 50:50 (v/v) mixture of the phosphate buffer and acetonitrile.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of Tadalafil in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations in the range of 60-140 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Tadalafil and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 295 nm.

    • Injection Volume: 20 µL.

    • Temperature: Ambient.

Visualizations

Tadalafil Troubleshooting Logic

Tadalafil_Troubleshooting start Start: Variability in Tadalafil Recovery check_recovery Check Recovery: Low or Variable? start->check_recovery low_recovery Low Recovery check_recovery->low_recovery Yes variable_recovery Variable Recovery (Poor Precision) check_recovery->variable_recovery No, but Variable check_chromatography Check Chromatography: Poor Peak Shape? check_recovery->check_chromatography No, Recovery OK check_extraction Review Extraction Protocol low_recovery->check_extraction optimize_solvent Optimize Extraction Solvent/pH check_extraction->optimize_solvent check_mixing Ensure Adequate Mixing/Vortexing check_extraction->check_mixing end_node Resolution optimize_solvent->end_node check_mixing->end_node check_protocol_consistency Standardize Sample Prep Protocol variable_recovery->check_protocol_consistency check_instrument Check Instrument Performance variable_recovery->check_instrument check_is Evaluate Internal Standard variable_recovery->check_is check_protocol_consistency->end_node check_instrument->end_node check_is->end_node poor_peak Poor Peak Shape check_chromatography->poor_peak Yes check_chromatography->end_node No optimize_mobile_phase Optimize Mobile Phase Composition/pH poor_peak->optimize_mobile_phase check_column Check Column Health poor_peak->check_column optimize_mobile_phase->end_node check_column->end_node

Caption: A flowchart for troubleshooting Tadalafil recovery issues.

Experimental Workflow for Tadalafil Analysis from Plasma

Tadalafil_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer analysis LC-MS/MS or HPLC Analysis supernatant_transfer->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A typical workflow for Tadalafil extraction and analysis.

Signaling Pathway of Tadalafil (PDE5 Inhibition)

Tadalafil_Pathway no Nitric Oxide (NO) gc Guanylate Cyclase no->gc Activates cgmp cGMP gc->cgmp Converts GTP to gtp GTP gtp->gc pde5 PDE5 cgmp->pde5 relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation Leads to gmp 5'-GMP (Inactive) pde5->gmp Degrades cGMP to tadalafil Tadalafil tadalafil->pde5 Inhibits

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

References

identifying and resolving analytical interference in Tadalafil assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving analytical interference during Tadalafil assays.

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for Tadalafil quantification?

The most common analytical techniques for the quantification of Tadalafil in biological matrices and pharmaceutical formulations are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity.[5][6][7]

2. What are the typical sources of interference in Tadalafil assays?

Interference in Tadalafil assays can originate from several sources:

  • Endogenous compounds from the biological matrix (e.g., plasma, urine).[5][8]

  • Co-administered drugs or their metabolites.[4]

  • Excipients in pharmaceutical formulations.[1]

  • Tadalafil metabolites that may have similar structures and chromatographic behavior.[9]

  • Contaminants from sample collection, processing, or storage.

3. What is a matrix effect and how does it affect LC-MS/MS analysis of Tadalafil?

A matrix effect is the alteration of ionization efficiency of the target analyte (Tadalafil) by co-eluting compounds from the sample matrix.[8][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the assay.[8][10] In Tadalafil analysis, matrix effects are a significant concern, especially when using simple sample preparation methods like protein precipitation.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis

Question: My Tadalafil peak is showing significant tailing/fronting in my HPLC-UV analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape is often indicative of issues with the chromatographic conditions or the column itself.

Troubleshooting Steps:

  • Check Mobile Phase pH: Tadalafil is a basic compound.[11] Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A low pH mobile phase (e.g., with 0.1% formic acid) is often used to achieve good peak shape.[5]

  • Adjust Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase can significantly impact peak shape.[2] Experiment with different ratios to optimize the peak.

  • Evaluate Column Condition: The column may be contaminated or degraded.

    • Action: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting.

    • Action: Dilute the sample and re-inject.

Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS/MS Assay

Question: I am observing high variability and poor reproducibility in my Tadalafil LC-MS/MS results. What are the likely causes and how can I troubleshoot this?

Answer: Inconsistent results in LC-MS/MS assays are frequently linked to matrix effects, particularly ion suppression.

Troubleshooting Workflow:

G A Inconsistent LC-MS/MS Results B Investigate Matrix Effects A->B C Post-Extraction Spike Experiment B->C D Significant Ion Suppression/Enhancement Detected C->D Yes I No Significant Matrix Effect C->I No E Optimize Sample Preparation D->E F Improve Chromatographic Separation D->F G Use a Stable Isotope-Labeled Internal Standard D->G H Re-validate Method E->H F->H G->H J Check Instrument Performance & Sample Handling I->J

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

Detailed Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the analyte response in a spiked blank matrix extract to the response in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[11]

  • Optimize Sample Preparation: If matrix effects are confirmed, enhance the sample clean-up procedure.

    • Protein Precipitation (PPT): While simple, it is more prone to matrix effects.[5][6]

    • Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT.[5]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is effective at minimizing matrix effects.[7]

  • Improve Chromatographic Separation: Ensure Tadalafil is chromatographically separated from the bulk of matrix components.

    • Action: Adjust the gradient profile or change the stationary phase to improve resolution.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tadalafil-d3) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][10]

Quantitative Data on Matrix Effects in Tadalafil Assays:

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein PrecipitationTadalafilHuman Plasma98.5 - 103.2[5]
Protein PrecipitationTadalafilRat Plasma56.16 - 58.46[6][13]
Solid-Phase ExtractionTadalafilHuman PlasmaMinimal[7]
Issue 3: Co-elution with an Interfering Peak

Question: I'm seeing an interfering peak that co-elutes with my Tadalafil peak. How can I identify and resolve this?

Answer: Co-elution can be caused by metabolites, endogenous compounds, or other drugs. Resolving it requires improving the chromatographic separation or using a more selective detection method.

Identification and Resolution Workflow:

G A Co-eluting Interference Peak Observed B Is Mass Spectrometry being used? A->B C Analyze Mass Spectra of the Peak B->C Yes M Use UV Detection B->M No D Different m/z from Tadalafil C->D E Same m/z as Tadalafil C->E G Optimize Chromatography D->G F Interference is an Isomer or Metabolite E->F F->G L Use High-Resolution Mass Spectrometry F->L H Modify Mobile Phase G->H I Change Column Chemistry/Dimensions G->I J Adjust Temperature G->J K Resolved H->K I->K J->K N Check Peak Purity with DAD M->N N->G

Caption: Workflow for identifying and resolving co-eluting peaks.

Troubleshooting Steps:

  • Peak Purity Analysis (HPLC-UV): If using a Diode Array Detector (DAD), check the peak purity across the Tadalafil peak. A non-homogenous spectrum indicates co-elution.[14]

  • Mass Spectrometry Analysis (LC-MS/MS):

    • Examine the mass spectrum across the chromatographic peak. If the interfering compound has a different mass-to-charge ratio (m/z), you can specifically monitor the m/z for Tadalafil.

    • If the interfering compound has the same m/z (e.g., an isomer or a metabolite that fragments to the same precursor ion), chromatographic separation is crucial.[9]

  • Optimize Chromatography to Resolve Peaks:

    • Modify Mobile Phase: Change the organic solvent (e.g., methanol to acetonitrile) or adjust the pH.[14]

    • Change Column: Switch to a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl) or a different particle size.[12]

    • Adjust Temperature: Varying the column temperature can alter selectivity.[12]

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement from the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase.

    • Set B (Post-Spike Sample): Extract a blank matrix sample. Spike the analyte and IS into the extracted blank matrix.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100 [6]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).[10]

Protocol 2: Sample Preparation using Protein Precipitation

Objective: A quick and simple method for sample clean-up, suitable for high-throughput analysis.

Methodology:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]

Note: This method may require further optimization of chromatographic conditions to mitigate potential matrix effects.[6]

References

enhancing the sensitivity of Tadalafil detection in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tadalafil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the sensitive detection of Tadalafil in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for sensitive Tadalafil detection?

A1: The most prevalent and sensitive techniques for Tadalafil detection are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[1][2][3] Specifically, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely used for bioanalytical studies due to its high sensitivity and selectivity.[2][4] Electrochemical sensors are also emerging as a rapid and cost-effective alternative.

Q2: How can I improve the sensitivity of my HPLC-UV method for Tadalafil?

A2: To enhance sensitivity in HPLC-UV, consider the following:

  • Wavelength Optimization: Ensure you are using the optimal wavelength for Tadalafil detection, which is typically around 284-295 nm.[5][6]

  • Mobile Phase Composition: Adjusting the mobile phase composition and pH can improve peak shape and resolution, leading to better sensitivity.[6]

  • Sample Pre-concentration: Employing solid-phase extraction (SPE) can concentrate the analyte before injection, significantly boosting the signal.

  • Injection Volume: Increasing the injection volume can increase the analyte mass on the column, but be mindful of potential peak broadening.

Q3: What causes matrix effects in LC-MS/MS analysis of Tadalafil and how can I mitigate them?

A3: Matrix effects in LC-MS/MS are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that suppress or enhance the ionization of Tadalafil, leading to inaccurate quantification.[7] To mitigate these effects:

  • Effective Sample Preparation: Use robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[2][8] Protein precipitation is a simpler but often less clean method.[2][4]

  • Chromatographic Separation: Optimize your chromatography to separate Tadalafil from matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If unavailable, a structural analog can be used.[8]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: My Tadalafil peak is tailing in my HPLC chromatogram. What should I do?

A4: Peak tailing for Tadalafil can be caused by several factors:

  • Secondary Interactions: Tadalafil may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to keep Tadalafil in a single ionic form.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Dead Volume: Check for excessive dead volume in your HPLC system (e.g., in tubing or connections).

Troubleshooting Guides

HPLC-UV Method Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Tadalafil Peak 1. Incorrect wavelength setting. 2. Sample degradation. 3. Low sample concentration. 4. System leak.1. Set the UV detector to the optimal wavelength for Tadalafil (around 284-295 nm).[5][6] 2. Ensure proper sample storage and handling to prevent degradation. Tadalafil can degrade in acidic, alkaline, and oxidative environments.[9] 3. Concentrate the sample using SPE or increase the injection volume. 4. Check the HPLC system for any leaks.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Sample solvent incompatible with mobile phase.1. Adjust the mobile phase pH to ensure Tadalafil is in a single, un-ionized form. 2. Reduce the sample concentration or injection volume. 3. Replace the HPLC column. 4. Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column. 4. Check the pump for consistent flow rate and pressure.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter in the sample. 3. Mobile phase precipitation.1. Replace the guard column or back-flush the analytical column. 2. Filter all samples before injection. 3. Ensure the mobile phase components are fully dissolved and compatible.
LC-MS/MS Method Troubleshooting
IssuePossible CauseRecommended Solution
Low Signal Intensity/Ion Suppression 1. Matrix effects from co-eluting compounds.[7] 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction.1. Improve sample cleanup (use SPE or LLE). Optimize chromatography to separate Tadalafil from the suppression zone. Use a stable isotope-labeled internal standard. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 3. Evaluate and optimize the extraction recovery.
Inconsistent Results 1. Variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Analyte instability in the matrix or autosampler.1. Use a robust internal standard and validate the method for matrix effects across different lots of matrix.[2] 2. Ensure consistent and precise execution of the sample preparation protocol. 3. Perform stability studies to assess analyte stability under various conditions (freeze-thaw, bench-top, post-preparative).
Interference Peaks 1. Contamination from solvents, reagents, or labware. 2. Presence of metabolites or other drugs. 3. Carryover from previous injections.1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Use a more selective MS/MS transition. Improve chromatographic separation. 3. Use a strong needle wash solution in the autosampler and inject a blank after high-concentration samples.

Quantitative Data Summary

The following tables summarize key performance parameters from various validated methods for Tadalafil detection.

Table 1: HPLC-UV Methods

MatrixLinearity RangeLLOQRecovery (%)Reference
Human Plasma5-600 ng/mL5 ng/mL>66.1[1]
Human Plasma100-3200 ng/mL100 ng/mLNot Reported[10]
Pharmaceutical Tablets30-70 µg/mLNot Reported99.8-100.2[6]
Pharmaceutical Tablets10-150 µg/mLNot ReportedNot Reported[3]

Table 2: LC-MS/MS Methods

MatrixLinearity RangeLLOQRecovery (%)Reference
Human Plasma5–1,000 ng/mL5 ng/mL90.4-97.3[2]
Human Plasma22.2-1111.3 ng/mL22.2 ng/mLNot Reported[4]
Rat Plasma0.50–1000.00 ng/mL0.50 ng/mL91.07[8]

Experimental Protocols

Detailed Protocol for Tadalafil Analysis in Human Plasma by UPLC-MS/MS

This protocol is based on a validated method for the determination of Tadalafil in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To a 20 µL aliquot of plasma sample in a 1.5 mL polypropylene tube, add 10 µL of the internal standard (IS) solution (Sildenafil, 500 ng/mL).

  • Add 200 µL of acetonitrile.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)

  • Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Total Run Time: 1.0 min

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tadalafil: m/z 390.4 → 268.3

    • Sildenafil (IS): m/z 475.3 → 283.3

  • Source Parameters: Optimize based on instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow_UPLC_MSMS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) add_is Add Internal Standard (Sildenafil) plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification msms->quant report Generate Report quant->report

Caption: UPLC-MS/MS workflow for Tadalafil analysis in plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Tadalafil Peak cause1 Instrument Issue start->cause1 cause2 Method Issue start->cause2 cause3 Sample Issue start->cause3 sol1a Check for Leaks cause1->sol1a sol1b Verify Detector Settings (Wavelength/Source Parameters) cause1->sol1b sol2a Optimize Mobile Phase cause2->sol2a sol2b Check Column Integrity cause2->sol2b sol3a Verify Sample Concentration cause3->sol3a sol3b Assess Sample Stability cause3->sol3b

Caption: Troubleshooting logic for low or no Tadalafil peak.

References

managing ion suppression effects in LC-MS analysis of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tadalafil.

Troubleshooting Guide

This guide addresses common issues related to ion suppression in a question-and-answer format.

Q1: My Tadalafil signal intensity is low and variable between samples. Could this be ion suppression?

A1: Yes, low and inconsistent signal intensity are classic signs of ion suppression. Ion suppression occurs when components in your sample matrix, co-eluting with Tadalafil, interfere with its ionization in the MS source, leading to a reduced signal.[1][2][3] This phenomenon can significantly impact the accuracy and reproducibility of your quantitative analysis.[1]

Q2: What are the common causes of ion suppression in Tadalafil analysis?

A2: Ion suppression in LC-MS analysis of Tadalafil can stem from several sources:

  • Matrix Components: Endogenous substances from biological samples (e.g., plasma, urine) like phospholipids, salts, and proteins are major contributors.[4]

  • Co-eluting Substances: If a matrix component has a similar retention time to Tadalafil, it will enter the MS source simultaneously, competing for ionization.[1][2]

  • High Analyte Concentration: At high concentrations, the detector response for Tadalafil may become non-linear, which can be a form of self-suppression.[2][3]

  • Mobile Phase Additives: While often necessary for good chromatography, some additives can cause ion suppression.

  • Exogenous Contaminants: Plasticizers or other contaminants introduced during sample preparation can also interfere with ionization.[2][3]

Q3: How can I confirm that ion suppression is affecting my Tadalafil analysis?

A3: A common and effective method to diagnose ion suppression is the post-column infusion experiment .[2][4] This involves infusing a constant flow of a Tadalafil standard solution into the mobile phase after the analytical column but before the MS source. A blank matrix sample is then injected. A dip in the constant Tadalafil signal at the retention time of interfering matrix components indicates ion suppression.[4][5]

Another approach is to compare the peak area of Tadalafil in a spiked blank matrix sample to the peak area of Tadalafil in a pure solvent standard at the same concentration. A significantly lower response in the matrix sample suggests ion suppression.[3]

Frequently Asked Questions (FAQs)

Q1: What sample preparation techniques are most effective at reducing ion suppression for Tadalafil analysis in plasma?

A1: The choice of sample preparation is critical in minimizing matrix effects.[1] While protein precipitation (PP) is simple, it is often less effective at removing phospholipids, a major source of ion suppression.[3][4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing ion suppression.[1][3][6]

Quantitative Comparison of Sample Preparation Techniques for Tadalafil Analysis

Sample Preparation TechniqueTadalafil Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)90.86 - 95.9997.05 - 108.78[7]
Protein Precipitation (Acetonitrile)90.38 - 97.3298.5 - 103.2[8][9]
Liquid-Liquid ExtractionNot explicitly quantifiedGenerally lower ion suppression than PP[3][8]
Solid-Phase ExtractionNot explicitly quantifiedGenerally lower ion suppression than PP[3][4]

Note: Matrix effect values close to 100% indicate minimal ion suppression or enhancement.

Q2: How can I optimize my chromatographic method to avoid ion suppression?

A2: Chromatographic separation is a powerful tool to combat ion suppression.[1] The goal is to separate the elution of Tadalafil from interfering matrix components.[3] Consider the following strategies:

  • Gradient Optimization: Adjust the mobile phase gradient to better resolve Tadalafil from the "suppression zones," which often appear at the beginning and middle of the chromatogram where salts and phospholipids elute.[4][10]

  • Column Selection: Using a column with a different selectivity (e.g., a different stationary phase) can alter the elution profile and separate Tadalafil from interferences.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and sharper peaks, which can significantly reduce the co-elution of Tadalafil with matrix components, thereby minimizing ion suppression.[10]

Q3: Can changing the mass spectrometer's ionization source or settings help?

A3: Yes, optimizing the MS parameters can mitigate ion suppression:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI), which is more commonly used for molecules like Tadalafil.[2][3] If your instrument has an APCI source, it may be worth evaluating.

  • Source Geometry: The physical design of the ion source can influence its susceptibility to ion suppression.[3]

  • Flow Rate: Reducing the mobile phase flow rate, particularly in ESI, can sometimes improve desolvation and reduce the impact of non-volatile species in the sample matrix.[2][3]

Q4: What is the role of an internal standard in managing ion suppression?

A4: The use of an appropriate internal standard (IS) is crucial for accurate quantification in the presence of ion suppression. A stable isotope-labeled (SIL) internal standard of Tadalafil is the ideal choice.[2] A SIL-IS will co-elute with Tadalafil and experience the same degree of ion suppression.[2] By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[1] If a SIL-IS is not available, a structural analog that elutes very close to Tadalafil can be used, but it may not compensate for ion suppression as effectively.[11]

Experimental Protocols

Protocol: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece union

  • Tadalafil standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma (or other relevant matrix), processed by your sample preparation method

  • Mobile phase

Procedure:

  • Configure the LC-MS system as for your Tadalafil analysis.

  • Using the tee-piece, connect the outlet of the analytical column to both the MS inlet and the syringe pump.

  • Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the Tadalafil standard solution into the mobile phase stream coming from the column.

  • Set the mass spectrometer to monitor the MRM transition for Tadalafil.

  • Begin acquiring data. You should observe a stable, continuous signal for Tadalafil.

  • Inject a prepared blank matrix sample.

  • Monitor the Tadalafil signal throughout the chromatographic run.

  • Interpretation: Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. This allows you to see if Tadalafil's retention time falls within a suppression zone.[4][5]

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution Problem Low or Variable Tadalafil Signal CheckSystem Check System Suitability (e.g., IS response) Problem->CheckSystem PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion If system is OK SamplePrep Optimize Sample Preparation (SPE/LLE) PostColumnInfusion->SamplePrep If suppression is confirmed Chromatography Modify Chromatographic Conditions (Gradient/Column) SamplePrep->Chromatography MS_Settings Adjust MS Source/Parameters Chromatography->MS_Settings InternalStandard Use Stable Isotope-Labeled Internal Standard MS_Settings->InternalStandard Resolved Accurate & Reproducible Tadalafil Quantification InternalStandard->Resolved

Caption: A troubleshooting workflow for identifying and mitigating ion suppression.

SamplePrepComparison cluster_PP Protein Precipitation (PP) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PP Add Acetonitrile, Vortex, Centrifuge Start->PP LLE Add Immiscible Organic Solvent, Vortex, Separate Layers Start->LLE SPE Condition, Load, Wash, Elute Start->SPE PP_Result Supernatant for Injection PP->PP_Result PP_Pros Pros: Fast, Simple PP_Cons Cons: High risk of ion suppression (phospholipids remain) LLE_Result Evaporate & Reconstitute Organic Layer LLE->LLE_Result LLE_Pros Pros: Cleaner than PP LLE_Cons Cons: More labor-intensive, emulsion formation possible SPE_Result Evaporate & Reconstitute Eluate SPE->SPE_Result SPE_Pros Pros: Very clean extracts, low ion suppression SPE_Cons Cons: Method development can be complex

Caption: Comparison of common sample preparation techniques for LC-MS analysis.

References

Technical Support Center: Isotopic Purity of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers assessing the isotopic purity of cis-ent-Tadalafil-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the isotopic purity of this compound?

A1: The primary methods for evaluating isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique is ideal for determining isotopic enrichment. It separates the deuterated compound from potential impurities and then measures the mass-to-charge ratio (m/z) of the ions with high precision. This allows for the differentiation and quantification of various isotopologues (e.g., d0, d1, d2, d3).[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H (Deuterium) NMR are valuable. ¹H NMR can be used to identify the positions where deuterium atoms have replaced protons, by observing the disappearance of a signal. ²H NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.[5][6][7] Combining both ¹H and ²H NMR can lead to a very accurate determination of isotopic abundance.[5]

Q2: Why is assessing isotopic purity important?

A2: Determining the isotopic purity of deuterated compounds is crucial for several reasons.[1][2] When used as internal standards in quantitative mass spectrometry, the accuracy of the purity value directly impacts the accuracy of the analytical results.[2][8] In therapeutic applications, substituting hydrogen with deuterium can alter a drug's pharmacokinetic profile, and controlling the level of deuteration is vital for ensuring consistent efficacy and safety.[9][10]

Q3: What kind of data should I expect from an LC-HRMS analysis?

A3: From an LC-HRMS experiment, you should obtain a mass spectrum showing a cluster of peaks for the molecular ion. For Tadalafil-d3, you would expect to see the most abundant peak corresponding to the d3 isotopologue. Smaller peaks representing the d0, d1, and d2 versions, as well as peaks for the natural abundance of ¹³C isotopes, will also be present. The relative intensities of these peaks are used to calculate the isotopic enrichment.

Q4: Can I use a nominal mass instrument (like a single quadrupole or triple quadrupole) for this analysis?

A4: While high-resolution instruments (like TOF or Orbitrap) are preferred for their ability to resolve closely spaced isotopic peaks, nominal mass instruments can be used.[9][11] However, careful method development is required to minimize interferences and ensure that the isotopic cluster is accurately measured.[9] Correction for the natural isotopic contribution of elements like carbon is essential for accurate calculation.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lower than expected isotopic enrichment. 1. Incomplete Deuteration: The synthesis process may not have gone to completion, leaving a higher proportion of less-deuterated isotopologues. 2. Back-Exchange: Deuterium atoms at certain positions on the molecule may be exchanging with protons from the solvent (e.g., water, methanol).[3] 3. Incorrect Data Processing: The contribution of natural ¹³C isotopes may not be correctly subtracted, leading to an overestimation of the d1 and d2 peaks.[12]1. Review the synthetic route and purification steps. 2. Analyze the sample promptly after dissolution. Use aprotic or deuterated solvents where possible. Monitor the sample over time to check for stability. 3. Use software that can correct for natural isotope abundance or perform the correction manually based on the theoretical isotopic distribution of unlabeled Tadalafil.[11][12]
Poor resolution of isotopic peaks in MS. 1. Insufficient Mass Spectrometer Resolution: The instrument may not have the required resolving power to separate the deuterated isotopologues from each other or from other isobaric interferences.[13] 2. High Background Noise: Chemical noise or co-eluting impurities can obscure the less abundant isotopic peaks.[14]1. Use a higher resolution mass spectrometer (e.g., TOF, Orbitrap).[11] Increase the transient acquisition time if available. 2. Improve chromatographic separation to remove interfering compounds.[11] Perform background subtraction on the mass spectrum.[11]
Inconsistent results between injections. 1. Ion Suppression/Enhancement: Matrix effects from the sample or mobile phase can affect the ionization efficiency, leading to variable peak intensities.[15][16] 2. Instrument Instability: Fluctuations in the ion source or mass analyzer can cause signal instability.1. Ensure robust chromatographic separation. Use a deuterated internal standard (if not analyzing the standard itself) to normalize the signal.[8] 2. Allow the instrument to stabilize fully before analysis. Perform regular calibration and tuning.
NMR spectrum is difficult to interpret. 1. Low Signal-to-Noise (especially in ²H NMR): Deuterium has a lower gyromagnetic ratio than protons, resulting in lower sensitivity. 2. Overlapping Peaks: In ¹H NMR, residual proton signals might overlap with impurity peaks.[7]1. Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample concentration is adequate. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare the spectrum with that of an unlabeled Tadalafil standard.

Experimental Protocols & Data

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar solution of unlabeled cis-ent-Tadalafil to serve as a reference for its natural isotopic pattern.[17]

  • Chromatography:

    • Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[18]

    • Mobile Phase: Isocratic elution with 55:45 (v/v) acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid.[18]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS over a range of m/z 100-500.[19]

    • Resolution: Set to >20,000 to ensure separation of isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the protonated molecular ions for each isotopologue (d0, d1, d2, d3).[11]

    • Integrate the area under the curve for each peak in the mass spectrum corresponding to the isotopic cluster.

    • Correct the peak areas for the contribution of natural ¹³C abundance from the lower isotopologues.[12]

    • Calculate the isotopic purity using the corrected peak areas. The purity is typically expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Data Presentation

Table 1: Example LC-HRMS Data for Isotopic Purity Calculation of this compound

IsotopologueTheoretical m/z ([M+H]⁺)Observed Peak Area¹³C CorrectionCorrected Peak AreaRelative Abundance (%)
d0 (Unlabeled)390.16085,120-5,1200.15%
d1391.167112,350113 (from d0)12,2370.36%
d2392.173425,600269 (from d1)25,3310.75%
d3393.17973,350,000557 (from d2)3,349,44398.74%
Total 3,393,070 3,392,131 100.00%

Note: The isotopic purity for this hypothetical batch is calculated as 98.74%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Dissolve Tadalafil-d3 in appropriate solvent prep2 Prepare unlabeled Tadalafil reference analysis Inject sample onto LC-HRMS system prep2->analysis Inject data1 Acquire full scan mass spectrum analysis->data1 Acquire data2 Integrate isotopic peak areas data1->data2 data3 Correct for natural 13C abundance data2->data3 result Calculate Isotopic Purity (%) data3->result Calculate

Caption: Workflow for isotopic purity assessment.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting unexpectedly low isotopic purity results.

G start Low Isotopic Purity Detected q1 Were natural abundance corrections applied? start->q1 a1_no Apply 13C abundance corrections and reprocess data q1->a1_no No a1_yes Check for back-exchange q1->a1_yes Yes a1_no->q1 Reprocess q2_no Check for labile deuterium positions. Use aprotic/deuterated solvents. a1_yes->q2_no No q2_yes Is MS resolution adequate? a1_yes->q2_yes q2_no->a1_yes Re-analyze a2_no Use higher resolution MS. Optimize instrument settings. q2_yes->a2_no No a2_yes Issue likely related to incomplete synthesis or impurity. Review synthetic route. q2_yes->a2_yes Yes

Caption: Troubleshooting low isotopic purity.

References

preventing in-source fragmentation of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: cis-ent-Tadalafil-d3 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in during LC-MS/MS analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation is a common issue in mass spectrometry where the analyte of interest fragments in the ion source before entering the mass analyzer. This can lead to a decreased signal for the precursor ion and an increased signal for fragment ions, complicating quantification and analysis. This guide provides a systematic approach to troubleshoot and mitigate this issue for this compound.

Question: I am observing a weak signal for the this compound precursor ion (m/z 393.1) and a strong signal for a fragment ion (m/z 271.2). How can I reduce this in-source fragmentation?

Answer:

This fragmentation pattern is commonly observed and typically corresponds to the loss of the benzodioxole moiety from the parent molecule. To minimize this in-source fragmentation, we recommend a systematic optimization of your mass spectrometer's source and compound-specific parameters.

Step 1: Adjust the Declustering Potential (DP) / Cone Voltage

The declustering potential (or cone voltage, depending on the instrument manufacturer) is a critical parameter that influences the energy of the ions as they enter the mass spectrometer. High DP values can induce fragmentation.

  • Recommendation: Start with a lower DP setting and gradually increase it to find the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal. A validated method for tadalafil analysis successfully utilized a declustering potential of 80 V.[1][2]

Step 2: Optimize the Ion Source Temperature

Elevated source temperatures can provide the thermal energy necessary to cause fragmentation of thermally labile compounds.

  • Recommendation: Evaluate a range of source temperatures to determine the lowest temperature that still allows for efficient desolvation without causing significant fragmentation. For tadalafil analysis, a source temperature of 650°C has been used in a validated UPLC-MS/MS method.[1][2] However, if fragmentation is an issue, a lower temperature may be beneficial.

Step 3: Fine-Tune Other Source Parameters

Other source parameters can also play a role in the extent of in-source fragmentation.

  • Nebulizer Gas (Gas 1) and Heater Gas (Gas 2): Ensure these gas flows are optimized for your mobile phase flow rate to ensure efficient desolvation without excessive ion activation.

  • IonSpray Voltage: An unstable or excessively high spray voltage can contribute to fragmentation. Optimize this parameter for a stable and robust signal. A voltage of 5300 V has been reported for tadalafil analysis.[1][2]

Step 4: Review Mobile Phase Composition

The mobile phase composition can influence ionization efficiency and, in some cases, the stability of the generated ions.

  • Recommendation: While a mobile phase containing 0.1% formic acid is commonly used to promote protonation of tadalafil, ensure that the overall composition is not contributing to ion instability.[1][2][3]

The following workflow diagram illustrates a systematic approach to troubleshooting in-source fragmentation:

G cluster_0 Troubleshooting Workflow start High In-Source Fragmentation Observed dp_adjust Decrease Declustering Potential (DP) / Cone Voltage start->dp_adjust temp_adjust Optimize Ion Source Temperature dp_adjust->temp_adjust gas_adjust Adjust Nebulizer and Heater Gas Flow temp_adjust->gas_adjust volt_adjust Optimize IonSpray Voltage gas_adjust->volt_adjust end_point Fragmentation Minimized volt_adjust->end_point

A systematic workflow for minimizing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, you should expect the following ions in positive electrospray ionization mode:

  • Precursor Ion ([M+H]⁺): m/z 393.1

  • Major Product Ion: m/z 271.2[4][5]

The product ion at m/z 271.2 corresponds to the loss of the benzodioxole moiety from the precursor ion.[4]

Q2: What is a typical fragmentation pathway for Tadalafil and its deuterated analog?

A2: The primary fragmentation pathway for tadalafil and its analogs involves the cleavage of the bond connecting the piperazinedione ring system to the benzodioxole group. This results in the formation of a stable fragment containing the core piperazinedione structure. The diagram below illustrates this fragmentation.

G cluster_0 Fragmentation of Tadalafil-d3 Tadalafil_d3 This compound [M+H]⁺ = m/z 393.1 Fragment Fragment Ion m/z 271.2 Tadalafil_d3->Fragment Fragmentation Loss Loss of Benzodioxole Moiety

Fragmentation pathway of cis-ent-Tadalafil-d3.

Q3: Can you provide a starting point for LC-MS/MS parameters for this compound analysis?

A3: The following table provides a set of parameters that have been successfully used for the analysis of tadalafil and can be adapted for this compound. These should be considered as a starting point and may require further optimization for your specific instrumentation and experimental conditions.

ParameterValueReference
Precursor Ion (Q1) m/z 393.1[4][5]
Product Ion (Q3) m/z 271.2[4][5]
Declustering Potential (DP) 80 V[1][2]
Collision Energy (CE) 16 V[1][2]
Ion Source Temperature 650 °C[1][2]
IonSpray Voltage 5300 V[1][2]
Collision Cell Exit Potential (CXP) 20 V[1][2]

Experimental Protocol: Optimization of Mass Spectrometer Parameters

This protocol outlines a systematic approach to optimize key mass spectrometer parameters to minimize in-source fragmentation of this compound.

Objective: To determine the optimal declustering potential and ion source temperature that maximize the precursor ion signal (m/z 393.1) while minimizing the fragment ion signal (m/z 271.2).

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol or acetonitrile).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

Methodology:

  • Initial Instrument Setup:

    • Set up the LC-MS/MS system with a constant flow of the mobile phase containing the this compound standard solution via a syringe pump or a loop injection.

    • Set the initial mass spectrometer parameters based on the values in the table above.

  • Declustering Potential (DP) Optimization:

    • While monitoring the ion signals for m/z 393.1 and m/z 271.2, systematically vary the DP from a low value (e.g., 20 V) to a high value (e.g., 120 V) in increments of 10 V.

    • Record the signal intensity for both the precursor and product ions at each DP setting.

    • Plot the signal intensity versus the DP for both ions to identify the DP value that provides the highest precursor ion intensity with the lowest relative abundance of the fragment ion.

  • Ion Source Temperature Optimization:

    • Using the optimal DP value determined in the previous step, vary the ion source temperature from a lower value (e.g., 400 °C) to a higher value (e.g., 700 °C) in increments of 50 °C.

    • Record the signal intensity for both the precursor and product ions at each temperature setting.

    • Plot the signal intensity versus the source temperature for both ions to determine the optimal temperature that balances efficient desolvation and minimal fragmentation.

  • Data Analysis and Final Parameter Selection:

    • Review the data from the DP and temperature optimization experiments.

    • Select the final DP and source temperature that provide the best signal-to-noise ratio for the precursor ion while keeping the fragment ion signal to a minimum.

Expected Results:

By following this protocol, you should be able to identify a set of optimized mass spectrometer parameters that significantly reduce the in-source fragmentation of this compound, leading to improved sensitivity and accuracy in your quantitative analyses.

References

Technical Support Center: Optimizing Tadalafil Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Tadalafil from biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Tadalafil, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for Tadalafil, or the extraction time/mixing intensity may be insufficient.- Optimize Solvent: Test different organic solvents or solvent mixtures for Liquid-Liquid Extraction (LLE). For Solid-Phase Extraction (SPE), experiment with various sorbents (e.g., C8, C18, mixed-mode).[1] - Adjust pH: Ensure the pH of the sample is optimized to keep Tadalafil in its non-ionized form, enhancing its solubility in the organic extraction solvent. - Increase Mixing: For LLE, increase the vortexing time or use a mechanical shaker. For SPE, ensure the sample passes through the cartridge at an optimal flow rate.
Analyte Degradation: Tadalafil may be unstable under the extraction conditions (e.g., pH, temperature).- Assess Stability: Perform stability studies of Tadalafil in the biological matrix and throughout the extraction process.[2][3] - Control Temperature: Perform extraction steps at a controlled, lower temperature if Tadalafil is found to be thermolabile.
Poor Protein Precipitation: Inefficient removal of proteins can lead to co-precipitation of the analyte.- Select Appropriate Precipitant: Acetonitrile is commonly used for Tadalafil extraction.[4][5][6] Other options like methanol or trichloroacetic acid can be tested. - Optimize Precipitant Volume: Use an optimal ratio of precipitating agent to the sample volume. - Ensure Thorough Mixing and Centrifugation: Vortex the sample thoroughly after adding the precipitant and centrifuge at a sufficient speed and duration to ensure complete protein pelleting.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of Tadalafil in LC-MS/MS analysis.[7][8][9]- Improve Sample Cleanup: Employ a more rigorous extraction method like SPE, which generally provides cleaner extracts than LLE or protein precipitation (PPT).[1] - Optimize Chromatography: Adjust the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve better separation of Tadalafil from interfering matrix components.[8] - Use a Different Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[8][9] - Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tadalafil-d3) will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.[2]
Emulsion Formation (in LLE) Presence of Surfactant-like Molecules: High concentrations of lipids and proteins in the biological sample can lead to the formation of an emulsion between the aqueous and organic layers.[10]- Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube.[10] - "Salting Out": Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and disrupt the emulsion.[10] - Centrifugation: Centrifuge the sample at a higher speed to break the emulsion.[10] - Alternative Extraction Method: Consider switching to SPE or PPT, which are not prone to emulsion formation.[10]
Poor Peak Shape in Chromatography Injection of Highly Organic Extracts: Injecting a sample dissolved in a strong organic solvent (from PPT or LLE) into a weaker mobile phase can cause peak distortion.[11]- Evaporate and Reconstitute: Evaporate the organic extract to dryness and reconstitute the residue in a solvent that is compatible with the initial mobile phase.[11] - Dilute the Extract: Dilute the extract with a weaker solvent (e.g., water) before injection.[11] - Direct Injection of Small Volumes: Injecting a very small volume of the undiluted extract can minimize peak shape issues.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Tadalafil from biological samples?

A1: The three most prevalent techniques for Tadalafil extraction are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins.[4][6][12] It is often used for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning Tadalafil between the aqueous biological sample and an immiscible organic solvent.[3][13] It generally results in a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb and then elute Tadalafil, providing a high degree of sample cleanup and concentration.[1][2]

Q2: Which extraction method provides the highest recovery for Tadalafil?

A2: The recovery of Tadalafil can be high with all three methods, depending on the optimization of the protocol. However, SPE often provides very high and consistent recovery rates. For instance, a UPLC-MS/MS method using protein precipitation with acetonitrile reported extraction recoveries of 90.38% to 97.32%.[4][6] An HPLC-UV method using LLE showed a recovery of greater than 66.1%.[3] The choice of method often depends on the required sensitivity, sample throughput, and the analytical technique being used.

Q3: How can I minimize matrix effects when analyzing Tadalafil by LC-MS/MS?

A3: Minimizing matrix effects is crucial for accurate and precise quantification of Tadalafil. Here are some effective strategies:

  • Improve Sample Preparation: Use a more selective sample preparation technique like SPE to remove a larger portion of the interfering matrix components.[1]

  • Chromatographic Separation: Optimize your LC method to separate Tadalafil from co-eluting matrix components. This can involve adjusting the gradient, mobile phase pH, or trying a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Tadalafil-d3, is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during extraction and ionization.[2]

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

Q4: What are the typical analytical techniques used for the quantification of Tadalafil after extraction?

A4: The most common analytical techniques are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely available technique suitable for quantifying Tadalafil at nanogram per milliliter levels.[3][13][14][15]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method, allowing for the quantification of Tadalafil at very low concentrations (sub-nanogram per milliliter).[2][4][16][17] It is the preferred method for pharmacokinetic studies.

Data Presentation

Table 1: Comparison of Tadalafil Extraction Methods and their Performance

Extraction Method Analytical Technique Biological Matrix Recovery (%) Lower Limit of Quantification (LLOQ) Reference
Protein Precipitation (Acetonitrile)UPLC-MS/MSHuman Plasma90.38 - 97.325 ng/mL[4][6]
Liquid-Liquid ExtractionHPLC-UVHuman Plasma> 66.15 ng/mL[3]
Liquid-Liquid Extraction (Ethyl acetate)RP-HPLCHuman Plasma98.6 - 100.20.69 µg/mL[13]
Solid-Phase ExtractionLC-MS/MSHuman PlasmaNot explicitly stated, but method was highly sensitive0.50 ng/mL[2]
Liquid-Liquid Extraction (tert-butyl methyl ether)HPLC-UVRat Plasma> 7710 ng/mL[14]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Tadalafil Extraction from Human Plasma
  • Reference: Based on the method described by Kim et al. (2017).[4][6]

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard.

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Tadalafil Extraction from Human Plasma
  • Reference: Based on the method described by Shakya et al. (2007).[3]

  • Procedure:

    • To 1 mL of human plasma, add the internal standard (e.g., loratadine).

    • Add 5 mL of the extraction solvent (a mixture of n-hexane and dichloromethane).

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the HPLC-UV system.

Protocol 3: Solid-Phase Extraction (SPE) for Tadalafil Extraction from Human Plasma
  • Reference: Based on the method described by Shah et al. (2018).[2]

  • Procedure:

    • To 200 µL of plasma, add the internal standard (Tadalafil-d3).

    • Add 500 µL of Milli-Q water and vortex.

    • Condition an SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 2 x 1.0 mL of water.

    • Dry the cartridge under nitrogen.

    • Elute Tadalafil and the internal standard with the appropriate elution solvent.

    • Inject an aliquot of the eluate into the LC-MS/MS system.

Visualizations

Tadalafil_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose One lle Liquid-Liquid Extraction (e.g., Organic Solvent) add_is->lle Choose One spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe Choose One centrifuge Centrifugation ppt->centrifuge separate Phase Separation lle->separate elute Elution spe->elute analysis LC-MS/MS or HPLC-UV Analysis centrifuge->analysis Inject Supernatant evap_recon Evaporation & Reconstitution separate->evap_recon evap_recon->analysis elute->analysis

Caption: General workflow for Tadalafil extraction from biological samples.

Troubleshooting_Low_Recovery issue Low Tadalafil Recovery cause1 Incomplete Extraction issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 Inefficient Protein Precipitation issue->cause3 solution1a Optimize Extraction Solvent/Sorbent cause1->solution1a solution1b Adjust Sample pH cause1->solution1b solution1c Increase Mixing/Vortexing Time cause1->solution1c solution2a Perform Stability Studies cause2->solution2a solution2b Control Temperature During Extraction cause2->solution2b solution3a Test Different Precipitating Agents cause3->solution3a solution3b Optimize Precipitant-to-Sample Ratio cause3->solution3b

Caption: Troubleshooting logic for low Tadalafil recovery.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Tadalafil in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, offering a detailed overview of method performance, experimental protocols, and supporting data.

Comparative Performance of Bioanalytical Methods for Tadalafil

The selection of a bioanalytical method is a critical decision in drug development, impacting the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioavailability studies. This section presents a comparative summary of various validated methods for Tadalafil, focusing on key performance characteristics. The data presented below has been compiled from multiple scientific studies to provide a clear and objective comparison.

Parameter LC-MS/MS Method 1 UPLC-MS/MS Method 2 HPLC-UV Method 3
Linearity Range (ng/mL) 0.50 - 500[1]5 - 1000[2][3][4][5]100 - 3200[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[1]5[2][3][4][5]100[6]
Accuracy (%) 97.8 - 104.1[1]Within ±3.2[2][3][5]Not explicitly stated
Precision (%RSD) ≤ 3.7 (Intra- & Inter-day)[1]< 8.4 (Intra- & Inter-day)[2][3][5]Not explicitly stated
Recovery (%) 98.95 - 100.61[1]90.38 - 97.32[2][5]Not explicitly stated
Internal Standard (IS) Tadalafil-d3[1]Sildenafil[2][3][4][5]Sildenafil[6]
Sample Preparation Solid Phase Extraction (SPE)[1]Protein Precipitation[2][3][4][5]Protein Precipitation
Run Time (minutes) 2.5[7]1.0[2][3][4][5]9.4[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful validation and implementation of any bioanalytical method. This section provides generalized yet comprehensive methodologies for the three major techniques discussed in this guide.

LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)

This method offers high sensitivity and selectivity, making it a gold standard for bioanalysis.

a. Sample Preparation (Solid Phase Extraction - SPE):

  • To 200 µL of human plasma, add the internal standard (Tadalafil-d3).

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X-C)[1].

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute Tadalafil and the IS from the cartridge using a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. Chromatographic Conditions:

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[1].

  • Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a ratio of 90:10 (v/v)[1].

  • Flow Rate: 0.9 mL/min[1].

  • Injection Volume: 10 µL.

c. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[1]

    • Tadalafil-d3 (IS): m/z 393.1 → 271.2[1]

UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

a. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard (Sildenafil)[2][3][4][5].

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Inject a portion of the clear supernatant into the UPLC-MS/MS system.

b. Chromatographic Conditions:

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)[2][3][4].

  • Mobile Phase: A mixture of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid[2][3][4].

  • Flow Rate: 0.7 mL/min[2][3][4].

  • Injection Volume: 5 µL.

c. Mass Spectrometric Detection:

  • Ionization Mode: ESI in positive mode[2].

  • Detection: MRM.

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[2][3]

    • Sildenafil (IS): m/z 475.3 → 283.3[2][3]

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)

A more traditional and widely accessible method, suitable for applications where the high sensitivity of MS is not required.

a. Sample Preparation (Protein Precipitation):

  • To a volume of human plasma, add a precipitating agent like acetonitrile or methanol containing the internal standard (Sildenafil)[6].

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

b. Chromatographic Conditions:

  • Column: Eclipse XBD-C8 (4.6 × 150 mm, 5 µm)[6].

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing 0.012M triethylamine and 0.020M orthophosphoric acid (40:60 v/v)[6].

  • Flow Rate: 0.5 mL/min[6].

  • Detection Wavelength: 225 & 285 nm[6].

  • Injection Volume: 20 µL.

Workflow and Relationships

The following diagrams illustrate the key stages in the bioanalytical method validation process for Tadalafil.

Bioanalytical_Method_Validation_Workflow start Start: Method Development Objective sample_prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) start->sample_prep chromatography Chromatographic Separation (HPLC, UPLC) sample_prep->chromatography detection Detection (UV, MS/MS) chromatography->detection data_acquisition Data Acquisition & Processing detection->data_acquisition validation_params Method Validation Parameters data_acquisition->validation_params linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Intra- & Inter-day) validation_params->precision selectivity Selectivity & Specificity validation_params->selectivity recovery Recovery validation_params->recovery stability Stability (Freeze-thaw, Short-term, Long-term) validation_params->stability lloq LLOQ & LOD validation_params->lloq application Application to Pharmacokinetic/ Bioequivalence Studies validation_params->application If all parameters are met

Caption: Bioanalytical Method Validation Workflow for Tadalafil.

This guide provides a foundational understanding of the bioanalytical methods available for Tadalafil. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to Internal Standards for Tadalafil Bioanalysis: cis-ent-Tadalafil-d3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precise quantification of therapeutic agents is paramount. For researchers and drug development professionals working with Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of cis-ent-Tadalafil-d3 with other commonly employed internal standards, namely Tadalafil-d3 and Sildenafil, supported by experimental data and detailed methodologies.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is a compound with a known concentration that is added to a sample prior to analysis. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and detection. Stable isotope-labeled (SIL) internal standards are often considered the gold standard as they share a very similar chemical structure and physicochemical properties with the analyte.

Comparing the Candidates

This comparison focuses on three internal standards for Tadalafil analysis:

  • This compound: A deuterated stereoisomer of Tadalafil. As an enantiomer of the cis isomer of Tadalafil, it is expected to have identical physicochemical properties to Tadalafil itself, including chromatographic retention time and ionization efficiency, while being mass-differentiated by the deuterium labels.

  • Tadalafil-d3: A deuterated version of Tadalafil. It is chemically identical to Tadalafil, with the exception of the isotopic substitution, making it an excellent choice for compensating for matrix effects and extraction variability.

  • Sildenafil: A structurally similar molecule that is also a PDE5 inhibitor. While not chemically identical to Tadalafil, its similar properties can make it a suitable internal standard in some applications.

The following table summarizes the key characteristics and performance metrics of these internal standards based on published experimental data.

ParameterThis compound (Expected)Tadalafil-d3 (Reported)Sildenafil (Reported)
Type Stereoisomeric, Isotope-LabeledIsotope-LabeledStructurally Analogous
Chemical Similarity to Tadalafil High (Stereoisomer)Very High (Isotope-Labeled)Moderate
Co-elution with Tadalafil Expected to be identicalNearly identicalDifferent retention time
Ionization Efficiency Similarity Expected to be identicalNearly identicalDifferent
Matrix Effect Compensation Excellent (Theoretically)ExcellentGood, but can be variable
Recovery Expected to be very similar to Tadalafil86.66%97.3%
Precision (%RSD) Expected to be lowIntra-day: <8.4%, Inter-day: <8.4%Intra-day: <8.4%, Inter-day: <8.4%
Accuracy (%RE) Expected to be low< -3.2%< -3.2%

Logical Framework for Internal Standard Selection

The choice of an internal standard is a balance of performance, availability, and cost. The following diagram illustrates the decision-making process.

logical_comparison cluster_options Internal Standard Options cluster_performance Performance Considerations start Start: Need for Tadalafil Quantification ideal_is Ideal IS Properties: - Similar physicochemical properties - Co-elution - Similar ionization - No interference start->ideal_is cis_ent_d3 This compound (Stereoisomeric, Isotope-Labeled) ideal_is->cis_ent_d3 Best theoretical match tadalafil_d3 Tadalafil-d3 (Isotope-Labeled) ideal_is->tadalafil_d3 Excellent match sildenafil Sildenafil (Structurally Analogous) ideal_is->sildenafil Good, but with compromises matrix_effect Matrix Effect Compensation cis_ent_d3->matrix_effect Excellent (Expected) recovery Extraction Recovery cis_ent_d3->recovery Very Similar to Analyte (Expected) chromatography Chromatographic Behavior cis_ent_d3->chromatography Identical Retention Time (Expected) tadalafil_d3->matrix_effect Excellent (Proven) tadalafil_d3->recovery Tracks Analyte Well tadalafil_d3->chromatography Nearly Identical RT sildenafil->matrix_effect Good to Variable sildenafil->recovery May Differ sildenafil->chromatography Different RT conclusion Conclusion: This compound is theoretically the most robust choice, followed closely by Tadalafil-d3. Sildenafil is a viable but less ideal alternative. matrix_effect->conclusion recovery->conclusion chromatography->conclusion

Caption: Logical workflow for selecting an internal standard for Tadalafil analysis.

Experimental Protocols

A robust bioanalytical method is essential for accurate quantification. The following is a generalized experimental protocol for the analysis of Tadalafil in human plasma using an internal standard, based on established methods.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate the plasma.

  • Spiking: To 200 µL of plasma, add a known concentration of the internal standard (e.g., this compound, Tadalafil-d3, or Sildenafil).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid to the plasma sample and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3

    • Tadalafil-d3: m/z 393.4 → 271.3

    • Sildenafil: m/z 475.3 → 283.3

    • This compound: Expected m/z 393.4 → 271.3

The following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample spike Spike with Internal Standard start->spike pretreat Pre-treatment (Acidification) spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc HPLC/UHPLC Separation dry_recon->hplc ms Mass Spectrometry Detection (MRM) hplc->ms data Data Analysis: - Peak Integration - Calibration Curve - Concentration Calculation ms->data

Caption: A typical experimental workflow for Tadalafil bioanalysis.

Tadalafil's Mechanism of Action: The cGMP Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. Elevated cGMP levels cause smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. By inhibiting cGMP degradation, Tadalafil enhances and prolongs this effect.

The following diagram illustrates this signaling pathway.

cGMP_pathway cluster_cell Smooth Muscle Cell no Nitric Oxide (NO) gc Guanylate Cyclase no->gc activates gtp GTP cgmp cGMP gtp->cgmp converted by Guanylate Cyclase pde5 PDE5 cgmp->pde5 relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation leads to gmp 5'-GMP (Inactive) pde5->gmp degrades stim Sexual Stimulation stim->no releases tadalafil Tadalafil tadalafil->pde5 inhibits

Caption: The cGMP signaling pathway and the mechanism of action of Tadalafil.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for Tadalafil. While Sildenafil can serve as a functional internal standard, its different chemical properties can lead to less accurate compensation for matrix effects and extraction variability compared to isotope-labeled standards. Tadalafil-d3 has been demonstrated to be a highly effective internal standard, closely mimicking the behavior of the analyte.

Theoretically, This compound represents the most ideal choice. As a stereoisomer, it is expected to have identical chromatographic and ionization characteristics to Tadalafil, while the deuterium labeling allows for mass-based differentiation. This combination should provide the most accurate and precise quantification by effectively compensating for all potential sources of analytical variability. For researchers aiming for the highest level of accuracy and confidence in their results, this compound is the recommended internal standard for the bioanalysis of Tadalafil.

A Guide to Inter-Laboratory Cross-Validation of Tadalafil Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. Inter-laboratory cross-validation is a critical process that establishes the equivalency of an analytical method when performed by different personnel, on different instruments, and in different locations. This guide provides an objective comparison of common Tadalafil quantification methods and outlines the essential elements of a robust inter-laboratory cross-validation study.

The primary objective of such a study is to demonstrate that a validated analytical procedure can be successfully transferred between laboratories and will produce comparable results, ensuring data integrity for clinical trials, quality control, and regulatory submissions.[1][2][3] This process is a regulatory expectation when bioanalytical data from multiple sites are to be combined.[1][4]

Comparative Analysis of Tadalafil Quantification Methods

The most prevalent analytical techniques for the quantification of Tadalafil in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific application.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Linearity (Range) Typically in the µg/mL range (e.g., 2 - 12 µg/mL).[6]Wide dynamic range, often from pg/mL to ng/mL (e.g., 0.50–500 ng/mL).[5]
Precision (%RSD) Intra- and Inter-day precision typically < 2%.Intra- and Inter-day precision often < 15% (typically < 5%).
Accuracy (% Recovery) Generally within 98-102%.Typically within 85-115% (often tighter, e.g., 97.8% to 104.1%).[5]
Limit of Detection (LOD) In the ng/mL range.Can reach the pg/mL range.
Limit of Quantification (LOQ) In the ng/mL to low µg/mL range.Can reach the low ng/mL to pg/mL range.
Specificity/Selectivity Good, but potential for interference from co-eluting compounds.Excellent, highly specific due to mass filtering.
Application Routine quality control of bulk drug and pharmaceutical dosage forms.Bioanalysis of plasma and other biological samples, pharmacokinetic studies.[5]

Experimental Protocols

A successful inter-laboratory cross-validation study hinges on a well-defined protocol that is shared and meticulously followed by all participating laboratories.

General Workflow for Inter-Laboratory Cross-Validation

Inter-Laboratory Cross-Validation Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting p1 Define Acceptance Criteria p2 Develop Detailed Protocol p1->p2 p3 Select Participating Laboratories p2->p3 e1 Prepare & Distribute Samples (QCs & Incurred Samples) p3->e1 e2 Originating Lab Analysis e1->e2 e3 Receiving Lab Analysis e1->e3 d1 Statistical Comparison of Results e2->d1 e3->d1 d2 Assessment Against Acceptance Criteria d1->d2 d3 Investigation of Discrepancies d2->d3 r1 Final Cross-Validation Report d3->r1 r2 Conclusion on Method Equivalency r1->r2

Inter-laboratory cross-validation workflow.

Key Steps in the Protocol:
  • Protocol Development: A comprehensive protocol should be established by the originating laboratory and agreed upon by all participating laboratories. This protocol should detail the analytical method, sample handling procedures, and the acceptance criteria for the cross-validation.[7][8]

  • Sample Sets: The cross-validation should be performed using two types of samples:

    • Quality Control (QC) Samples: Spiked samples at a minimum of three concentration levels (low, medium, and high) covering the calibration range of the assay.

    • Incurred Samples: A set of samples from a previous study (e.g., clinical or preclinical) to provide a real-world comparison.[3][9]

  • Analysis: Both the originating and receiving laboratories should analyze the same set of QC and incurred samples. It is recommended that the analysis be performed in replicate to assess precision.

  • Data Analysis and Acceptance Criteria: The results from both laboratories are then statistically compared. Common acceptance criteria include:

    • The mean concentration of at least two-thirds of the QC samples from the receiving laboratory should be within ±15% of the nominal concentration.

    • For incurred samples, the difference between the values obtained by the two laboratories for at least two-thirds of the samples should be within ±20% of their mean.[9]

Example Protocol: HPLC-UV Method for Tadalafil in Tablets
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 285 nm.

  • Sample Preparation:

    • Weigh and finely powder a set number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Tadalafil.

    • Dissolve the powder in the mobile phase, sonicate, and dilute to a final known concentration.

    • Filter the solution before injection into the HPLC system.

  • Quantification: Based on the peak area of Tadalafil in the chromatogram compared to a standard calibration curve.

Example Protocol: LC-MS/MS Method for Tadalafil in Plasma
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or other reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in the positive mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions for Tadalafil and an internal standard are monitored for quantification.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile containing an internal standard.

    • Vortex the mixture to precipitate the plasma proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject an aliquot of the clear supernatant into the LC-MS/MS system.

  • Quantification: The peak area ratio of Tadalafil to the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.

Conclusion

A successful inter-laboratory cross-validation demonstrates the robustness and transferability of a Tadalafil quantification method. By adhering to a well-defined protocol and pre-established acceptance criteria, pharmaceutical organizations can ensure the consistency and reliability of their analytical data across multiple testing sites, thereby upholding data integrity and facilitating the global development and manufacturing of Tadalafil-containing products.

References

Establishing Linearity and Limits of Quantification for Tadalafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity and limits of quantification (LOQ) of an analytical method is a cornerstone of method validation, ensuring the reliability and accuracy of quantitative data. This guide provides a comparative overview of different analytical techniques used for the quantification of Tadalafil, with a focus on their linearity and sensitivity. The information presented is supported by experimental data from various studies, offering a practical resource for method development and selection.

Comparison of Analytical Methods for Tadalafil

The following table summarizes the performance characteristics of various analytical methods used for the quantification of Tadalafil. The data highlights the linearity range, correlation coefficient (r²), limit of detection (LOD), and limit of quantification (LOQ) for each method, providing a clear comparison of their capabilities.

Analytical TechniqueMatrixLinearity RangeCorrelation Coefficient (r²)LODLOQ
RP-HPLC[1]Bulk Drug (API)70 - 130 µg/mL0.9990.05 µg/mL0.5 µg/mL
RP-HPLC[2]Bulk & Tablet30 - 70 µg/mL0.99981.19 µg/mL3.61 µg/mL
RP-HPLC[3]Tablet Dosage Form10 - 150 µg/mL0.9990.15 ng/mL0.46 ng/mL
RP-HPLC-PDA[2]Bulk & Tablet5 - 25 µg/mL0.99990.009 µg/mL0.0272 µg/mL
UPLC-MS/MS[4][5]Human Plasma5 - 1000 ng/mL> 0.99-5 ng/mL
LC-MS/MS[1]Human Plasma22.2 - 1111.3 ng/mL> 0.9995-22.2 ng/mL
HPTLCTablet Dosage Form300 - 800 ng/band0.9994--
Spectrofluorimetry-0.1 - 2.0 µg/mL0.99950.074 µg/mL0.22 µg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for two common techniques used for Tadalafil analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tadalafil in Bulk and Tablet Dosage Form[2]
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of 10 mM phosphate buffer (pH 3.2) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 20 µL.

  • Procedure for Linearity:

    • Prepare a standard stock solution of Tadalafil (e.g., 100 µg/mL) in the mobile phase.

    • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 30, 40, 50, 60, and 70 µg/mL).

    • Inject each calibration standard into the HPLC system in triplicate.

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.

  • Procedure for Limit of Quantification (LOQ):

    • The LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formula: LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Alternatively, progressively dilute the standard solution and inject into the HPLC system until the signal-to-noise ratio is approximately 10:1.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Tadalafil in Human Plasma[4][5]
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., Shisheido C18, 2.7 µm, 2.0 × 100 mm).

  • Mobile Phase: A mixture of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3

    • Internal Standard (Sildenafil): m/z 475.3 → 283.3

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Procedure for Linearity:

    • Prepare a series of calibration standards by spiking known concentrations of Tadalafil into blank plasma, covering the expected concentration range (e.g., 5 to 1000 ng/mL).

    • Process the calibration standards using the sample preparation protocol.

    • Analyze the extracted samples by UPLC-MS/MS.

    • Construct a calibration curve by plotting the peak area ratio of Tadalafil to the internal standard against the nominal concentration.

    • The linearity is assessed by the correlation coefficient of the curve.

  • Procedure for Limit of Quantification (LOQ):

    • The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within ±20% of the nominal concentration).

Visualizing the Workflow for Establishing Linearity and LOQ

The following diagram illustrates the general workflow for determining the linearity and limits of quantification for an analytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Standard Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards injection Inject Standards into Analytical Instrument cal_standards->injection data_acq Acquire and Process Data (e.g., Peak Area) injection->data_acq cal_curve Construct Calibration Curve (Response vs. Concentration) data_acq->cal_curve linearity Assess Linearity (Correlation Coefficient, r²) cal_curve->linearity loq Determine Limit of Quantification (LOQ) cal_curve->loq lod Determine Limit of Detection (LOD) cal_curve->lod

References

A Comparative Guide to Stability-Indicating HPLC Methods for Tadalafil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical quality control, the development of robust stability-indicating analytical methods is paramount to ensure the safety and efficacy of drug products. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods designed for the quantitative determination of Tadalafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The stability-indicating nature of these methods ensures that the drug can be accurately quantified in the presence of its degradation products, which may form under various environmental stressors.

Comparative Analysis of Chromatographic Conditions

A variety of chromatographic conditions have been reported for the stability-indicating analysis of Tadalafil. The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters that influence the separation and quantification of Tadalafil and its degradation products. A summary of different HPLC methods is presented in Table 1.

Table 1: Comparison of Chromatographic Conditions for Stability-Indicating HPLC Analysis of Tadalafil

ParameterMethod 1[1]Method 2[2]Method 3[3][4]Method 4[5]Method 5[6]
Column C18 (250 x 4.6 mm, 5 µm)Hypersil GOLD C18 (150 mm × 4.6 mm, 5 µm)Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)Agilent Zorbax poroshell 120EC-C18 (100×4.6 mm, 2.7 µ)Inertsil C18 (150 mm x 4.6 mm, 5 µ)
Mobile Phase Methanol and WaterMethanol, water, and acetonitrile (40:40:20 v/v/v)0.1% v/v formic acid and methanol (gradient)Acetonitrile and water (40:60 % v/v)Acetonitrile and phosphate buffer
Flow Rate Not Specified0.5 mL/min0.6 mL/min1.0 ml/min0.8 ml/min
Detection Wavelength 284 nm260 nmNot SpecifiedNot Specified260 nm
Retention Time 5.0 minutes7.10 minutesNot SpecifiedNot SpecifiedNot Specified
Performance Comparison of Validated HPLC Methods

The performance of an analytical method is evaluated through a rigorous validation process as per the guidelines of the International Council for Harmonisation (ICH). Key validation parameters include linearity, accuracy, precision, and robustness. A comparative summary of the validation parameters for different stability-indicating HPLC methods for Tadalafil is presented in Table 2.

Table 2: Comparison of Validation Parameters for Stability-Indicating HPLC Methods for Tadalafil

Validation ParameterMethod 1[1]Method 2[2]Method 3[7]Method 4[3][4]Method 5[6]
Linearity Range (µg/mL) 2.5 - 75.04 - 802 - 10100 - 30070 - 130
Correlation Coefficient (r²) 0.9995>0.9900.9987Not Specified0.999
Accuracy (% Recovery) Not SpecifiedNot Specified98.94%Not SpecifiedNot Specified
Precision (% RSD) Not SpecifiedNot Specified< 1.2%Not Specified< 1% (System), < 2% (Method)
LOD (µg/mL) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.05
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified0.120.5

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[1][2][3][4][8] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

1. Acid Hydrolysis:

  • Accurately weigh and dissolve Tadalafil in a suitable solvent (e.g., methanol).

  • Add 1 M HCl and reflux the solution for a specified period.

  • Neutralize the solution with 1 M NaOH.

  • Dilute the sample to a suitable concentration with the mobile phase before injection into the HPLC system.[1]

2. Base Hydrolysis:

  • Accurately weigh and dissolve Tadalafil in a suitable solvent (e.g., methanol).

  • Add 1 M NaOH and reflux the solution for a specified period.

  • Neutralize the solution with 1 M HCl.

  • Dilute the sample to a suitable concentration with the mobile phase before injection.[1]

3. Oxidative Degradation:

  • Accurately weigh and dissolve Tadalafil in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature for a specified duration.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.[1]

4. Thermal Degradation:

  • Place the solid drug substance in a hot air oven at a specific temperature (e.g., 105°C) for a defined period.

  • Alternatively, reflux the drug solution at a high temperature.

  • Dissolve and dilute the sample in the mobile phase to the desired concentration.

5. Photolytic Degradation:

  • Expose the solid drug substance or its solution to UV light (e.g., 254 nm) or sunlight for a specific duration.[2]

  • Prepare a sample solution of the exposed drug in the mobile phase for HPLC analysis.

HPLC Method Validation Protocol

The validation of the developed HPLC method should be performed according to ICH guidelines.

1. System Suitability:

  • Inject a standard solution of Tadalafil multiple times (e.g., six replicates).

  • Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria are typically %RSD < 2.0% for peak area and retention time, and a tailing factor ≤ 2.0.[5][9]

2. Specificity:

  • Inject the blank (mobile phase), placebo solution, standard Tadalafil solution, and the samples from forced degradation studies.

  • The method is considered specific if there are no interfering peaks at the retention time of Tadalafil and if the Tadalafil peak is well-resolved from the degradation product peaks.[3]

3. Linearity:

  • Prepare a series of standard solutions of Tadalafil at different concentrations.

  • Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[1][7]

4. Accuracy:

  • Perform a recovery study by spiking a known amount of Tadalafil standard into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%).

  • Calculate the percentage recovery at each level. The acceptance criteria are typically within 98-102%.[5][7]

5. Precision:

  • Repeatability (Intra-day precision): Analyze multiple samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or using different equipment.

  • Calculate the %RSD for the assay results. The acceptance criterion is typically %RSD < 2.0%.[10]

6. Robustness:

  • Intentionally vary the chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature.

  • Analyze the system suitability parameters under each varied condition. The method is robust if the results remain unaffected by small, deliberate variations in the method parameters.[9]

Visualizations

Tadalafil Degradation Pathway

The following diagram illustrates the potential degradation pathways of Tadalafil under various stress conditions, leading to the formation of different degradation products.

Tadalafil_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Tadalafil Tadalafil Acid Acidic Hydrolysis Tadalafil->Acid Base Alkaline Hydrolysis Tadalafil->Base Oxidation Oxidative Stress Tadalafil->Oxidation Photo Photolytic Stress Tadalafil->Photo Thermal Thermal Stress Tadalafil->Thermal DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3 DP4 Degradation Product 4 Photo->DP4 DP5 Degradation Product 5 Thermal->DP5

Caption: Tadalafil degradation under stress conditions.

Experimental Workflow for Stability-Indicating HPLC Analysis

The workflow diagram below outlines the key steps involved in the stability-indicating HPLC analysis of Tadalafil, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Standard and Sample Weighing dissolve Dissolution in Suitable Solvent start->dissolve stress Forced Degradation (Stress Application) dissolve->stress dilute Dilution to Final Concentration stress->dilute inject Injection into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect Detection (e.g., UV at 284 nm) separate->detect integrate Peak Integration and Quantification detect->integrate validate Method Validation integrate->validate report Reporting of Results validate->report

Caption: Workflow for Tadalafil HPLC analysis.

References

comparative analysis of different Tadalafil extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tadalafil Extraction Methods for Research and Development

For researchers, scientists, and drug development professionals, the efficient extraction of Tadalafil from various matrices is a critical step in quality control, formulation development, and pharmacokinetic studies. This guide provides a , offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in method selection and implementation.

Conventional and Modern Extraction Techniques

A range of extraction techniques can be applied to isolate Tadalafil from pharmaceutical formulations and biological samples. These methods vary in their principles, efficiency, speed, and solvent consumption. This comparison covers the following techniques:

  • Simple Solvent Extraction: A fundamental and widely used method involving the dissolution of Tadalafil from a solid matrix into a suitable solvent.

  • Liquid-Liquid Extraction (LLE): A separation technique based on the differential partitioning of Tadalafil between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A chromatographic technique that separates Tadalafil from a sample matrix based on its physical and chemical properties.

  • Ultrasound-Assisted Extraction (UAE): A method that uses ultrasonic waves to enhance the extraction process by disrupting cell walls and improving solvent penetration.

  • Microwave-Assisted Extraction (MAE): A technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): A "green" extraction method that employs a supercritical fluid, typically carbon dioxide, as the solvent.

Experimental Protocols

Simple Solvent Extraction from Tablets

This protocol describes a common method for extracting Tadalafil from pharmaceutical tablets for subsequent analysis, such as by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tadalafil tablets

  • Methanol (HPLC grade) or a mixture of acetonitrile and water (e.g., 50:50 v/v)

  • Mortar and pestle

  • Volumetric flasks

  • Sonicator

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh and finely powder a specific number of Tadalafil tablets (e.g., 20 tablets) to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of Tadalafil (e.g., 25 mg).

  • Transfer the weighed powder to a volumetric flask (e.g., 100 mL).

  • Add a portion of the extraction solvent (e.g., 70 mL of methanol or acetonitrile:water mixture) to the flask.

  • Sonicate the flask for a specified period (e.g., 15-30 minutes) to facilitate the dissolution of Tadalafil.[1][2]

  • Allow the solution to cool to room temperature.

  • Make up the volume to the mark with the extraction solvent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter before analysis.

Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for extracting Tadalafil from biological matrices like plasma prior to analysis by methods such as LC-MS/MS.

Materials:

  • Plasma sample containing Tadalafil

  • Internal standard (IS) solution (e.g., Sildenafil-d8)

  • Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate, or a mixture like diethyl ether:dichloromethane)[3]

  • Alkaline solution (e.g., 1M NaOH)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • Pipette a known volume of the plasma sample (e.g., 500 µL) into a centrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add a small volume of alkaline solution to basify the sample.

  • Add a larger volume of the immiscible organic extraction solvent (e.g., 5 mL of methyl tert-butyl ether).

  • Vortex the mixture vigorously for a set time (e.g., 5-10 minutes) to ensure thorough mixing and partitioning of Tadalafil into the organic phase.

  • Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, precise volume of the reconstitution solvent.

  • The reconstituted sample is then ready for injection into the analytical instrument.

Solid-Phase Extraction (SPE) from Plasma

SPE is a cleaner and often more selective method for sample preparation compared to LLE.

Materials:

  • Plasma sample containing Tadalafil

  • Internal standard (IS) solution

  • SPE cartridges (e.g., Oasis HLB or Strata-X)[3]

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Centrifuge or evaporation system

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Sample Loading: Mix the plasma sample with the internal standard and any necessary pretreatment solutions (e.g., acid or base to adjust pH). Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interfering substances from the matrix while retaining Tadalafil on the sorbent.

  • Elution: Pass the elution solvent through the cartridge to desorb and collect the purified Tadalafil and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Ultrasound-Assisted Extraction (UAE) from Tablets (General Protocol)

This protocol outlines a general procedure for UAE, which can be optimized for Tadalafil extraction from tablets.

Materials:

  • Powdered Tadalafil tablets

  • Extraction solvent (e.g., methanol, ethanol)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Filtration system

Procedure:

  • Place a known amount of powdered tablet into the extraction vessel.

  • Add a specific volume of the extraction solvent.

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[4]

  • Monitor and control the temperature of the extraction mixture.

  • After extraction, separate the solid residue from the extract by filtration.

  • The filtrate, containing the extracted Tadalafil, is then ready for analysis.

Microwave-Assisted Extraction (MAE) from Tablets (General Protocol)

This general protocol for MAE can be adapted for the extraction of Tadalafil from pharmaceutical tablets.

Materials:

  • Powdered Tadalafil tablets

  • Extraction solvent with a high dielectric constant (e.g., methanol, ethanol)

  • Microwave extraction system with closed or open vessels

  • Filtration system

Procedure:

  • Place a weighed amount of the powdered tablet into a microwave-safe extraction vessel.

  • Add a measured volume of the extraction solvent.

  • Seal the vessel (for closed-vessel systems).

  • Place the vessel in the microwave extractor.

  • Apply microwave irradiation at a set power (e.g., 400-800 W) and temperature for a short duration (e.g., 5-15 minutes).[5][6]

  • After the extraction is complete and the vessel has cooled, open it carefully.

  • Filter the extract to remove solid particles.

  • The resulting solution is then ready for analysis.

Supercritical Fluid Extraction (SFE) from Solid Matrices (General Protocol)

SFE is a green chemistry technique that can be applied to extract Tadalafil. This is a general protocol that would require optimization for this specific application.

Materials:

  • Powdered Tadalafil tablets

  • Supercritical fluid extractor

  • Supercritical fluid (typically CO₂)

  • Co-solvent (modifier), if necessary (e.g., methanol, ethanol)

  • Collection vial

Procedure:

  • Pack the powdered tablet material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C).

  • If a co-solvent is used, it is mixed with the supercritical CO₂.

  • Pass the supercritical fluid through the extraction vessel, where it solubilizes the Tadalafil.

  • The fluid containing the extracted Tadalafil then flows to a separator.

  • In the separator, the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power and the Tadalafil to precipitate.

  • The extracted Tadalafil is collected in the collection vial.

  • The CO₂ can be recycled.

Quantitative Data Comparison

The following table summarizes key performance metrics for the different Tadalafil extraction methods based on available literature. It is important to note that direct comparisons are challenging due to variations in matrices, analytical methods, and optimization levels in different studies.

Extraction Method Matrix Typical Recovery/Yield Typical Solvent Consumption (per sample) Typical Extraction Time Selectivity/Purity of Extract References
Simple Solvent Extraction Tablets>98%10 - 100 mL15 - 45 minutesModerate (co-extraction of excipients)[1][2]
Liquid-Liquid Extraction (LLE) Plasma85 - 100%5 - 10 mL20 - 40 minutesGood[3]
Solid-Phase Extraction (SPE) Plasma / Dietary Supplements90 - 105%5 - 10 mL30 - 60 minutesHigh (cleaner extracts)[3][7]
Ultrasound-Assisted Extraction (UAE) Tablets (inferred)Potentially >95%10 - 50 mL15 - 30 minutesModerate to Good[4][8]
Microwave-Assisted Extraction (MAE) Tablets (other APIs)~97 - 102%10 - 30 mL5 - 15 minutesModerate to Good[5][9]
Supercritical Fluid Extraction (SFE) Solid Matrices (general)Variable (highly dependent on optimization)Minimal (CO₂ is recycled)30 - 120 minutesHigh (tunable selectivity)[10][11]

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the primary Tadalafil extraction methods.

Simple_Solvent_Extraction start Powdered Tablet Sample add_solvent Add Extraction Solvent (e.g., Methanol) start->add_solvent sonicate Sonicate (15-30 min) add_solvent->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to Volume cool->dilute filter Filter (0.45 µm) dilute->filter analysis Analysis (e.g., HPLC) filter->analysis

Caption: Workflow for Simple Solvent Extraction of Tadalafil from Tablets.

Liquid_Liquid_Extraction start Plasma Sample add_is Add Internal Standard & Alkaline Solution start->add_is add_solvent Add Organic Solvent (e.g., MTBE) add_is->add_solvent vortex Vortex (5-10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS/MS) reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of Tadalafil from Plasma.

Solid_Phase_Extraction cluster_spe SPE Cartridge conditioning 1. Condition (Methanol) equilibration 2. Equilibrate (Water) conditioning->equilibration loading 3. Load Sample equilibration->loading washing 4. Wash (5% Methanol) loading->washing elution 5. Elute (Methanol) washing->elution evaporate Evaporate Eluate elution->evaporate start Pre-treated Plasma Sample start->loading reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Tadalafil.

Modern_Extraction_Methods cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_mae Microwave-Assisted Extraction (MAE) cluster_sfe Supercritical Fluid Extraction (SFE) uae_start Sample + Solvent uae_process Ultrasonic Irradiation uae_start->uae_process uae_end Filtration uae_process->uae_end analysis Analysis uae_end->analysis mae_start Sample + Solvent in Vessel mae_process Microwave Heating mae_start->mae_process mae_end Filtration mae_process->mae_end mae_end->analysis sfe_start Sample in Vessel sfe_process Supercritical CO₂ Flow sfe_start->sfe_process sfe_separation Separation (Depressurization) sfe_process->sfe_separation sfe_end Collection of Extract sfe_separation->sfe_end sfe_end->analysis

Caption: General Workflows for Modern Tadalafil Extraction Techniques.

References

A Comparative Guide to the Method Validation of Tadalafil in Bulk and Tablet Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Tadalafil in both its bulk form and final tablet dosage is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various validated analytical methods, offering a comprehensive look at their performance characteristics and the experimental protocols required for their implementation. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Visible) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of Tadalafil depends on several factors, including the desired sensitivity, selectivity, and the available instrumentation. The following tables summarize the key performance parameters of different validated methods, allowing for a direct comparison.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution and sensitivity.[1] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for Tadalafil.[2][3]

ParameterMethod 1[2]Method 2[3]Method 3[4]Method 4[5]
Column Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)Inertsil C18 (150 × 4.6 mm; 5 μm)Agilent Eclipse XBD C18 (150 X 4.6mm i.d., 5µm)Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 m)
Mobile Phase Buffer (potassium dihydrogen orthophosphate) and acetonitrile (50:50 V/V), pH 6Phosphate buffer (10 mM, pH 3.2) and acetonitrile (50:50% v/v)Acetonitrile and potassium dihydrogen orthophosphate buffer, pH 6 (50:50v/v)Ammonium acetate (10 mM):methanol (35:65v/v)
Flow Rate 1.2 ml/min1.0 ml/min1.2ml/min1.0 mL/min
Detection Wavelength 285 nm295 nm282nm280 nm
Retention Time 3.181 min4.01 min3.068min4.6 minutes
Linearity Range 10-150 µg/ml60-140 μg/ml10-150µg/ml-
Correlation Coefficient (r²) -0.99980.999-
Accuracy (% Recovery) High percentage recovery80, 100, 120% levels100.3-100.8%-
Precision (% RSD) Satisfactory< 2%Intraday: 0.54%, Interday: 0.52%-
UV-Visible Spectrophotometry Methods

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of Tadalafil.[6][7] These methods are based on the measurement of the absorbance of Tadalafil at its wavelength of maximum absorption (λmax).[6]

ParameterMethod 1[6]Method 2[8]Method 3 (Area Under Curve)[9]
Solvent MethanolMethanol and water (80:20)Methanol
λmax 284 nm284.5nm284.40nm
Linearity Range 2-20 mcg/mL5-30 µg/ ml2-10 µm/ml
Correlation Coefficient (r²) --0.9987
Molar Absorptivity 1.65x10⁴ mol⁻¹ cm⁻¹--
LOD Calculated--
LOQ Calculated--
High-Performance Thin-Layer Chromatography (HPTLC) Methods

HPTLC is a planar chromatographic technique that can be used for the separation and quantification of Tadalafil.[10][11] It offers the advantage of analyzing multiple samples simultaneously.

ParameterMethod 1[10]Method 2[11]
Stationary Phase Silica gel 60 F254 TLC platePre-coated silica gel 60F-254 aluminum plates
Mobile Phase Chloroform: methanol (9:1, v/v)Hexane: isopropyl alcohol: acetonitrile (5:4:1 v/v/v)
Detection Wavelength 285 nm285nm
Rf Value 0.78 ± 0.0080.65
Linearity Range 100 – 800 ng/spot200-600ng/spot
Accuracy (% Recovery) 100.3 ± 0.76101.3±0.50
Precision (% RSD) Intra-day: 0.38 to 0.81%, Inter-day: 0.45 to 1.90%Inter-day: 0.70 to 2.4%, Intra-day: 0.069 to 0.026%
LOD 28.11 ng/spot30ng per spot
LOQ 93.45 ng/spot90ng per spot

Experimental Protocols

Detailed methodologies are crucial for the successful replication of any analytical method. The following sections provide the experimental protocols for the key methods discussed.

RP-HPLC Method Protocol[3]
  • Chromatographic Conditions:

    • Column: Inertsil C18 (150×4.6 mm; 5 μm).

    • Mobile Phase: A 50:50 (v/v) mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at 295 nm.

    • Temperature: Ambient.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Tadalafil reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Tadalafil and transfer it to a volumetric flask.

    • Add a suitable amount of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the amount of Tadalafil in the sample by comparing the peak area of the sample with that of the standard.

UV-Visible Spectrophotometry Method Protocol[6]
  • Instrumentation:

    • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Standard Stock Solution Preparation:

    • Accurately weigh 50 mg of Tadalafil and dissolve it in 50 mL of methanol to get a concentration of 1000 μg/mL.

    • Further dilute this solution to obtain a working standard solution of 100 μg/mL.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 50 mg of Tadalafil to a 50 mL volumetric flask.

    • Add methanol, sonicate for 15 minutes, and dilute to volume with methanol.

    • Filter the solution.

  • Procedure:

    • Prepare a series of dilutions from the working standard solution to cover the linearity range (2-20 mcg/mL).

    • Measure the absorbance of these solutions at 284 nm against a methanol blank.

    • Prepare a suitable dilution of the sample solution and measure its absorbance at 284 nm.

    • Calculate the concentration of Tadalafil in the sample using the calibration curve.

HPTLC Method Protocol[10]
  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

    • Mobile Phase: Chloroform: methanol (9:1, v/v).

    • Chamber Saturation: Saturate the chromatographic chamber with the mobile phase for 30 minutes.

    • Development: Develop the plate up to a distance of 8 cm.

    • Detection: Densitometric scanning at 285 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Tadalafil in methanol (e.g., 1000 µg/mL).

    • From the stock solution, prepare working standards of different concentrations.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Extract a quantity of powder equivalent to 10 mg of Tadalafil with methanol.

    • Filter the solution and make up the volume to 10 mL with methanol.

  • Procedure:

    • Apply the standard and sample solutions as bands on the HPTLC plate.

    • Develop the plate in the mobile phase.

    • After development, air dry the plate and scan it in a densitometer at 285 nm.

    • Quantify the Tadalafil in the sample by comparing the peak area of the sample with that of the standard.

Visualizing the Method Validation Workflow

The process of validating an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. This workflow is visualized in the following diagram.

MethodValidationWorkflow cluster_validation_params ICH Validation Parameters start Method Development validation_protocol Validation Protocol Definition start->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing validation_protocol->system_suitability documentation Documentation & Reporting specificity->documentation lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq linearity->documentation accuracy->documentation precision->documentation lod->documentation loq->documentation robustness->documentation system_suitability->documentation

References

Evaluating the Robustness of Analytical Methods for Tadalafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the robustness of various analytical methods for the quantification of Tadalafil, providing researchers, scientists, and drug development professionals with the necessary data to select and implement a reliable method for their specific needs. This guide includes a comparative analysis of different methodologies, detailed experimental protocols for robustness testing, and a visual representation of the evaluation workflow.

The reliability and accuracy of an analytical method are paramount in pharmaceutical development and quality control. For a drug substance like Tadalafil, a potent and widely used phosphodiesterase type 5 (PDE5) inhibitor, ensuring the consistency of its quantification is critical. A key aspect of method validation, as mandated by the International Council for Harmonisation (ICH) guidelines, is the evaluation of its robustness. Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

This guide provides a comparative overview of the robustness of several reported High-Performance Liquid Chromatography (HPLC) methods for the analysis of Tadalafil. The data presented is synthesized from various studies that have followed ICH guidelines for method validation.

Comparative Analysis of Tadalafil Analytical Methods

The following table summarizes the key parameters and robustness findings from different HPLC-based analytical methods for Tadalafil. The data highlights the deliberate variations introduced to the methods and the resulting performance, typically measured by the percentage relative standard deviation (%RSD). Lower %RSD values indicate a more robust method.

Method Chromatographic Conditions Robustness Parameter Varied Variation Observed Effect (%RSD or other metrics) Reference
Method 1 Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and Phosphate BufferFlow Rate: 0.8 ml/minDetection: 260 nmFlow Rate± 0.1 ml/min (0.7 and 0.9 ml/min)0.65 and 0.92[1]
Wavelength± 5 nm (255 and 265 nm)0.74 and 0.56[1]
pH of Buffer± 0.2 (6.8 and 7.2)0.04 and 0.48[1]
Method 2 Column: Hypersil GOLD C18 (150 mm × 4.6 mm, 5 μm)Mobile Phase: Methanol, Water, and Acetonitrile (40:40:20 v/v/v)Flow Rate: 0.5 ml/minDetection: Not SpecifiedFlow Rate± 0.1 ml/min%Recovery: 100.66 ± 0.92[2]
Column Temperature± 2°CNot explicitly stated, but method deemed robust[2]
Mobile Phase Composition± 1% of nominal valueNot explicitly stated, but method deemed robust[2]
Wavelength± 1 nmNot explicitly stated, but method deemed robust[2]
Method 3 Column: Agilent Zorbax poroshell 120EC-C18 (100×4.6 mm, 2.7 µ)Mobile Phase: Acetonitrile and Water (40:60 % v/v)Flow Rate: Not specifiedDetection: Not SpecifiedFlow RateDeliberate variationsTailing factor < 2.0[3]
WavelengthDeliberate variationsTailing factor < 2.0[3]
TemperatureDeliberate variationsTailing factor < 2.0[3]
Method 4 Column: Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm)Mobile Phase: Ammonium acetate (10 mM):methanol (35:65 v/v)Flow Rate: 1.0 mL/minDetection: 280 nmFlow Rate0.8 mL/minTailing factor < 2[4]
Mobile Phase Composition63:37 (Methanol:Ammonium Acetate)Tailing factor < 2[4]
Wavelength279 nmTailing factor < 2[4]
Method 5 Column: Inertsil C18 (150×4.6 mm; 5 μm)Mobile Phase: Phosphate buffer (10 mM, pH 3.2) and acetonitrile (50:50% v/v)Flow Rate: 1.0 ml/minDetection: 295 nmFlow Rate± 10%Method found to be robust[5]
Organic Content in Mobile Phase± 10%Method found to be robust[5]
Method 6 Column: Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)Mobile Phase: 0.1% v/v formic acid and methanol (gradient elution)Flow Rate: 0.6 mL/minDetection: Not specifiedDetection Wavelength248 and 252 nm%RSD < 2%[6]
Flow Rate0.58 and 0.62 mL/min%RSD < 2%[6]
Column Temperature27°C and 33°C%RSD < 2%[6]

Experimental Protocol: Robustness Testing of a Tadalafil HPLC Method

This section outlines a detailed methodology for assessing the robustness of a reversed-phase HPLC (RP-HPLC) method for Tadalafil analysis, based on common practices found in the literature.[1][2][4][5][6]

1. Objective: To evaluate the reliability of the analytical method by intentionally introducing small variations to the chromatographic parameters and observing the effect on the analytical results.

2. Materials and Reagents:

  • Tadalafil reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)

  • Formic acid or other pH-adjusting agents

  • HPLC system with a UV or PDA detector

  • A validated HPLC column (e.g., C18)

3. Standard Solution Preparation:

  • Prepare a stock solution of Tadalafil reference standard in a suitable solvent (e.g., methanol or mobile phase).

  • From the stock solution, prepare working standard solutions at a concentration within the linear range of the method.

4. Robustness Parameters and Variations: The following parameters are typically varied to assess robustness. The variations should be small and reflect potential day-to-day fluctuations.

  • Flow Rate of the Mobile Phase: Vary the flow rate by ±10% of the nominal value (e.g., if the nominal flow rate is 1.0 mL/min, test at 0.9 mL/min and 1.1 mL/min).[1][5]

  • pH of the Mobile Phase Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units from the nominal pH.[1]

  • Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous phase by ±2% or more.[1][5] For instance, if the mobile phase is 50:50 acetonitrile:buffer, test at 48:52 and 52:48.

  • Column Temperature: Change the column oven temperature by ±5°C from the set temperature.[2][6]

  • Wavelength of Detection: Vary the detection wavelength by ±5 nm from the wavelength of maximum absorbance of Tadalafil.[1][4]

5. Experimental Procedure:

  • For each variation, inject the standard solution in replicate (typically n=3 or 6).

  • Record the chromatograms and analyze the system suitability parameters, including:

    • Retention time

    • Peak area or peak height

    • Tailing factor

    • Theoretical plates

  • Calculate the mean, standard deviation, and %RSD for the peak area and retention time for each condition.

6. Acceptance Criteria: The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria for all the tested variations. Typically, the %RSD for the peak area should not be more than 2.0%.[3][6] The tailing factor should ideally be less than 2.0.[3][4]

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of a typical robustness study for an analytical method.

Robustness_Testing_Workflow cluster_setup Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Define Nominal Method Parameters B Prepare Standard Solutions A->B C Vary Flow Rate (e.g., ±10%) D Vary Mobile Phase pH (e.g., ±0.2 units) E Vary Mobile Phase Composition (e.g., ±2%) F Vary Column Temperature (e.g., ±5°C) G Inject Samples & Acquire Data C->G D->G E->G F->G H Analyze System Suitability Parameters G->H I Compare Results Against Acceptance Criteria H->I J Method is Robust I->J Pass K Method is Not Robust (Investigate & Optimize) I->K Fail

Caption: Workflow for robustness testing of an analytical method.

This guide provides a foundational understanding of the robustness of Tadalafil analytical methods. Researchers should always refer to the specific validation reports and regulatory guidelines when implementing or developing analytical procedures. The deliberate variation of method parameters is a critical step in ensuring the long-term reliability and consistency of analytical data in a regulated environment.

References

A Researcher's Guide to Enantioselective Separation and Analysis of Tadalafil Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stereospecific analysis of chiral compounds like Tadalafil is of paramount importance. Tadalafil possesses two chiral centers, resulting in four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). While the (6R, 12aR)-isomer is the active pharmaceutical ingredient, the other isomers may exhibit different pharmacological and toxicological profiles. Therefore, robust and efficient analytical methods for their enantioselective separation and quantification are crucial for quality control and pharmacokinetic studies.

This guide provides a comparative overview of analytical techniques for the enantioselective separation of Tadalafil isomers, with a focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental data and detailed protocols are presented to aid in method selection and implementation.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most widely documented and established technique for the enantioselective separation of Tadalafil isomers.[1][2] Other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) present potential advantages in terms of speed and efficiency, though specific applications for Tadalafil are less reported.

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, have demonstrated excellent enantioselectivity for Tadalafil isomers. The Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), is frequently cited for its successful separation of all four isomers.[1][2]

Table 1: Comparison of HPLC Methods for Enantioselective Separation of Tadalafil Isomers

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak ADChitin bis(arylcarbamate) derivatives
Mobile Phase Hexane:Isopropanol (1:1, v/v)[1][2]Not specified
Flow Rate < 0.75 mL/min[1]Not specified
Detection UV at 220 nm[1][2]Not specified
Resolution (Rs) > 2.0 for both enantiomeric pairs[1][2]Good enantioseparation capabilities
Analysis Time < 30 minutes[1][2]Not specified
Limit of Quantitation (LOQ) (6R, 12aS): 0.60 ng, (6R, 12aR): 0.90 ng, (6S, 12aS): 1.20 ng, (6S, 12aR): 1.80 ng[1][2]Not specified
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[3][4] While specific methods for Tadalafil are not extensively detailed in the provided search results, polysaccharide-based CSPs are commonly used in SFC for chiral separations and would be a logical starting point for method development.[5] The use of carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent like methanol, is typical.[5]

Capillary Electrophoresis (CE)

CE is another high-efficiency separation technique that can be applied to chiral analysis. For neutral compounds like Tadalafil, the addition of a chiral selector to the background electrolyte is necessary. While the search results mention CE as a viable technique for chiral separations, a specific, detailed protocol for Tadalafil isomers was not identified.

Experimental Protocols

HPLC Method for Enantioselective Separation of Tadalafil Isomers

This protocol is based on the method described by Gao et al.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane:Isopropanol (1:1, v/v). The ratio can be adjusted to optimize resolution and retention time. Increasing the hexane content can improve resolution but will also increase retention times.[1]

  • Flow Rate: A flow rate below 0.75 mL/min is recommended to avoid high backpressure.[1]

  • Temperature: Ambient (e.g., 20-45°C), as temperature was found to have a low effect on the separation.[1]

  • Detection: UV at 220 nm.[1][2]

3. Sample Preparation:

  • Dissolve the Tadalafil sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 0.0125 mg/mL for each isomer).[1]

4. Injection:

  • Inject an appropriate volume (e.g., 10 µL) of the sample solution into the HPLC system.

5. Data Analysis:

  • Identify and quantify the peaks corresponding to the four Tadalafil isomers based on their retention times. The typical elution order is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[1]

Visualizing the Workflow and Method Selection

The following diagrams, generated using the DOT language, illustrate the general workflow for the enantioselective analysis of Tadalafil and a decision-making process for selecting a suitable analytical technique.

Tadalafil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Tadalafil Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection into Separation System Dissolution->Injection Separation Enantioselective Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Analytical Report Integration->Report

Caption: General workflow for the enantioselective analysis of Tadalafil isomers.

Chiral_Method_Selection Start Start: Need for Tadalafil Enantioselective Separation EstablishedMethod Is a validated, established method preferred? Start->EstablishedMethod HighSpeed Is high-speed analysis critical? EstablishedMethod->HighSpeed No HPLC Utilize HPLC with a polysaccharide-based CSP (e.g., Chiralpak AD) EstablishedMethod->HPLC Yes SFC Consider SFC for faster separations and reduced solvent usage HighSpeed->SFC Yes CE Explore CE for high efficiency separations HighSpeed->CE Consider as alternative

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of cis-ent-Tadalafil-d3, a deuterated analog of a Tadalafil impurity. Due to its nature as a research chemical, specific disposal information may not be readily available. Therefore, a cautious approach, treating the compound as potentially hazardous, is recommended. The following guidance is based on general principles of pharmaceutical waste management and available safety data for related compounds.

Pre-Disposal Handling and Storage

Proper handling and storage are crucial first steps in the disposal process. Store this compound in a cool, dry place, such as a refrigerator at 2-8°C, away from incompatible materials like strong oxidizing agents.[1] Personnel handling the compound should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

Waste Classification

The primary step in determining the correct disposal route is to classify the waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2]

  • Hazardous Pharmaceutical Waste : This includes drugs that are listed by the U.S. Environmental Protection Agency (EPA) as hazardous or that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • Non-Hazardous Pharmaceutical Waste : This category includes medications that do not meet the criteria for hazardous waste but still require special handling and should not be disposed of in regular trash or down the drain.[3]

Disposal Procedures

All pharmaceutical waste must be managed in accordance with federal, state, and local regulations.[2][3][6] The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA), govern the disposal of hazardous waste.[2][6]

Step-by-Step Disposal Guide:

  • Segregation : Do not mix this compound waste with other types of waste. It should be collected in a designated, properly labeled, leak-proof container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.

  • Container Management : Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a secure, designated area away from general laboratory traffic.

  • Licensed Waste Hauler : Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. These companies are trained and equipped to handle and transport chemical waste safely.

  • Incineration : The generally required method for the disposal of pharmaceutical waste is incineration at a permitted facility.[2][6][7] This high-temperature process is effective in destroying the active pharmaceutical ingredients. Under no circumstances should this compound be flushed down the drain or disposed of in regular solid waste.[6][7]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Quantitative Data Summary

ParameterValueSource
Storage Temperature2-8°C[1]
Molecular Weight392.42 g/mol [1]
Molecular FormulaC₂₂H₁₆D₃N₃O₄[1]

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocols involving this compound should include a clear plan for waste management as a final step. This ensures that all waste generated during research is handled and disposed of in a compliant and safe manner.

Disposal Workflow

DisposalWorkflow A Generation of This compound Waste B Hazard Assessment (Treat as Hazardous) A->B C Segregate into a Labeled, Leak-Proof Container B->C D Store in a Secure, Designated Area C->D E Arrange for Pickup by a Licensed Waste Hauler D->E F Transport to a Permitted Facility E->F G Incineration F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of cis-ent-Tadalafil-d3.

This document provides crucial safety and logistical information for the handling of this compound, a deuterated analog of Tadalafil. Adherence to these guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment. Given that this compound is a potent pharmaceutical compound, all handling procedures should be conducted with the utmost care and precision.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data for the deuterated compound and its parent compound, Tadalafil, the following hazard classifications apply.

Hazard ClassClassification
Acute Toxicity, Oral Category 4: Harmful if swallowed.[1]
Acute Toxicity, Dermal Category 4: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Category 4: Harmful if inhaled.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Powder) - Full-face respirator with P100 (HEPA) filter or a Powered Air-Purifying Respirator (PAPR).- Chemical-resistant gloves (nitrile or neoprene).- Disposable lab coat with knit cuffs.- Safety goggles (if not using a full-face respirator).- Shoe covers.
Solution Preparation and Handling - Chemical-resistant gloves (nitrile or neoprene).- Lab coat.- Safety glasses with side shields or safety goggles.
General Laboratory Operations - Lab coat.- Safety glasses.- Gloves as needed.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) for Tadalafil have been established and should be considered as a guideline for handling this compound due to their structural similarity.

SubstanceTime-Weighted Average (TWA) - 8 hours
Tadalafil20 µg/m³[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling prep_area Designate Controlled Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_equipment Prepare Engineering Controls (Fume Hood/Glove Box) gather_ppe->prep_equipment weighing Weighing and Aliquoting prep_equipment->weighing Proceed to handling solubilization Solubilization weighing->solubilization experimentation Experimental Use solubilization->experimentation decontamination Decontaminate Surfaces experimentation->decontamination Complete experiment waste_disposal Segregate and Dispose of Waste decontamination->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Safe Handling Workflow Diagram

Detailed Experimental Protocols

Weighing and Aliquoting of Solid this compound
  • Preparation:

    • Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood, ventilated balance enclosure, or glove box.

    • Ensure all necessary PPE is worn correctly before entering the designated area.

    • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • Use dedicated utensils (spatulas, weigh boats) for handling the compound.

  • Procedure:

    • Carefully open the container with the solid this compound inside the containment device.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the engineering control.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed compound to a secondary container for solubilization or storage.

  • Post-Procedure:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent solution.

    • Wipe down the work surface of the containment device with the decontaminating solution.

    • Dispose of all contaminated disposable materials (weigh boats, absorbent liners, gloves) in a designated hazardous waste container.

Solubilization and Dilution
  • Preparation:

    • Perform all solution preparation within a chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves and safety glasses.

  • Procedure:

    • Add the appropriate solvent to the vessel containing the weighed this compound.

    • Gently swirl or vortex the mixture to ensure complete dissolution. Avoid splashing.

    • Perform any necessary serial dilutions within the fume hood.

  • Post-Procedure:

    • Cap and label all solution containers clearly.

    • Dispose of any contaminated disposable items in the designated hazardous waste.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled in accordance with all applicable federal, state, and local regulations for pharmaceutical waste.

Waste StreamDisposal Procedure
Solid Waste - Collect all solid waste, including unused compound, contaminated weigh boats, and absorbent liners, in a clearly labeled, sealed hazardous waste container.- The container should be marked as "Hazardous Waste - Potent Pharmaceutical Compound".
Liquid Waste - Collect all liquid waste, including unused solutions and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other solvent waste streams unless compatibility has been confirmed.
Sharps Waste - Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Deuterated Waste - While there are no specific federal regulations for the disposal of deuterated compounds, they should be treated with the same level of caution as their non-deuterated counterparts and disposed of as hazardous pharmaceutical waste.

All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.